1-(Trifluoromethyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVULQQNELULBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460805 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80768-55-4 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)cyclohexanol
Abstract
The introduction of trifluoromethyl groups is a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 1-(Trifluoromethyl)cyclohexanol is a key building block in this arena, serving as a precursor to a variety of more complex fluorinated molecules. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the nucleophilic trifluoromethylation of cyclohexanone using the Ruppert-Prakash reagent. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, discuss characterization techniques, and explore alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important transformation.
Introduction: The Strategic Importance of the CF₃ Group
The trifluoromethyl (CF₃) group is often considered a "super-trifluoromethyl" moiety due to its profound impact on a molecule's properties.[2] Its high electronegativity and steric bulk can dramatically alter pKa, molecular conformation, and metabolic pathways. In drug development, the incorporation of a CF₃ group can lead to improved efficacy and a more favorable pharmacokinetic profile.[1] The synthesis of trifluoromethylated tertiary alcohols, such as 1-(Trifluoromethyl)cyclohexanol, is a fundamental step in accessing this valuable chemical space.
The most direct and widely adopted method for this transformation is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. Among the various reagents developed for this purpose, trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, stands out for its reliability, commercial availability, and operational simplicity.
Core Synthesis Strategy: Nucleophilic Trifluoromethylation of Cyclohexanone
The primary route to 1-(Trifluoromethyl)cyclohexanol involves the reaction of cyclohexanone with the Ruppert-Prakash reagent, activated by a catalytic amount of a fluoride source.
Reaction Scheme:
Caption: Overall synthesis of 1-(Trifluoromethyl)cyclohexanol.
Mechanistic Insights
The reaction proceeds via a fluoride-initiated nucleophilic addition mechanism. The process can be broken down into three key stages: initiation, propagation, and termination (hydrolysis).
-
Initiation: A catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF), attacks the silicon atom of the Ruppert-Prakash reagent. This forms a pentacoordinate siliconate intermediate, which is highly reactive.[3]
-
Propagation: The siliconate intermediate fragments to generate a "naked" trifluoromethyl anion (CF₃⁻) and fluorotrimethylsilane (TMSF). The highly nucleophilic CF₃⁻ then attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tertiary alkoxide intermediate. This alkoxide subsequently reacts with another molecule of the Ruppert-Prakash reagent to form the silylated product, 1-O-(trimethylsilyl)-1-(trifluoromethyl)cyclohexane, and regenerate the trifluoromethyl anion, thus propagating the chain reaction.[4]
-
Hydrolysis: Upon completion of the reaction, the silylated intermediate is hydrolyzed with aqueous acid (e.g., HCl) to cleave the O-Si bond, yielding the final product, 1-(Trifluoromethyl)cyclohexanol.
Caption: Mechanistic workflow of the Ruppert-Prakash reaction.
Experimental Protocol
The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, a testament to its reliability and reproducibility.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| Cyclohexanone | 98.14 | 10.2 g | 0.104 | ≥99% | Sigma-Aldrich |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 17.1 g | 0.120 | ≥97% | Sigma-Aldrich |
| Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) | 315.51 | 33 mg | 0.0001 | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 75 mL | - | ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid, 3 N | 36.46 | 40 mL | - | - | - |
| Diethyl ether | 74.12 | 80 mL | - | - | - |
| Saturated aq. NaCl | - | 50 mL | - | - | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
Caution: This procedure should be performed in a well-ventilated fume hood. The Ruppert-Prakash reagent is flammable and releases flammable gas upon contact with water.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (trifluoromethyl)trimethylsilane (17.1 g, 0.120 mol). The flask is then cooled to 0 °C using an ice-water bath.
-
Addition of Reactants: A solution of cyclohexanone (10.2 g, 0.104 mol) in 50 mL of anhydrous tetrahydrofuran (THF) is added to the stirred TMSCF₃ solution via syringe.
-
Initiation: Tetrabutylammonium fluoride trihydrate (33 mg) is added to the reaction vessel. The reaction is exothermic, and a yellowish-brown color may develop.
-
Reaction Progression: The mixture is stirred at 0 °C for 30 minutes, after which the cooling bath is removed. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction progress can be monitored by GC-MS.
-
Hydrolysis: To the reaction mixture containing the crude silylated intermediate, 25 mL of THF and 40 mL of 3 N hydrochloric acid are added. The mixture is stirred vigorously at room temperature for 8 hours to ensure complete desilylation.
-
Workup and Extraction: The mixture is transferred to a 500-mL separatory funnel containing 50 mL of water. The product is extracted with diethyl ether (1 x 50 mL, then 1 x 30 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous NaCl solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-(Trifluoromethyl)cyclohexanol as a colorless oil.
Characterization of 1-(Trifluoromethyl)cyclohexanol
| Property | Data |
| Molecular Formula | C₇H₁₁F₃O |
| Molecular Weight | 168.16 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~74-75 °C at 20 mmHg |
| ¹H NMR (CDCl₃) | Expected signals: a broad singlet for the -OH proton, and complex multiplets for the ten cyclohexyl protons (δ 1.2-2.0 ppm). |
| ¹³C NMR (CDCl₃) | Expected signals: A quartet for the CF₃ carbon (~125 ppm, ¹JCF ≈ 288 Hz), a quaternary carbon bearing the OH and CF₃ groups (~78 ppm, ²JCF ≈ 27 Hz), and signals for the five CH₂ groups of the cyclohexane ring (δ 20-40 ppm).[5] |
| ¹⁹F NMR (CDCl₃) | Expected signal: A singlet around -72 to -75 ppm.[5] |
| IR (neat) | Expected absorptions: A broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹).[6] |
| Mass Spec (EI) | Expected molecular ion (M⁺) at m/z = 168. Key fragments may include [M-H₂O]⁺, [M-CF₃]⁺, and fragments from the cyclohexane ring. |
Alternative Synthetic Strategies & Future Outlook
While the Ruppert-Prakash method is the workhorse for this transformation, other methodologies are emerging, driven by the principles of green and sustainable chemistry.
-
Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to generating trifluoromethyl radicals or anions from inexpensive sources, potentially providing a more sustainable alternative.
-
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry. Methods are being developed for the trifluoromethylation of various substrates, and this technology could be adapted for the synthesis of trifluoromethylated alcohols.[2]
-
Fluoroform-based Reagents: Utilizing fluoroform (HCF₃), a readily available and inexpensive industrial byproduct, as the trifluoromethyl source is an economically attractive prospect.
The continued development of these and other novel trifluoromethylation methods will undoubtedly lead to more efficient, safer, and environmentally benign routes to 1-(Trifluoromethyl)cyclohexanol and other important fluorinated building blocks.
Conclusion
The synthesis of 1-(Trifluoromethyl)cyclohexanol via the nucleophilic trifluoromethylation of cyclohexanone is a robust and essential transformation for accessing valuable fluorinated compounds. The Ruppert-Prakash reagent provides a reliable and high-yielding pathway, underscored by a well-understood reaction mechanism. As the demand for complex fluorinated molecules in the pharmaceutical and materials science sectors continues to grow, the importance of mastering and refining the synthesis of key building blocks like 1-(Trifluoromethyl)cyclohexanol cannot be overstated. Future research will likely focus on enhancing the sustainability and cost-effectiveness of these processes, further expanding the synthetic chemist's toolkit.
References
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Al-Masum, M. (2021). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 37(3), 515-524. [Link]
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Molecule Vision. (2026, January 8). The Versatility of Trifluoroethanol: Applications Across Industries. Molecule Vision. [Link]
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May, J. A., & Blease, K. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. ACS Catalysis, 8(11), 10516-10527. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
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Ramaiah, P., Krishnamurti, R., & Prakash, G. K. S. (1998). 1-TRIFLUOROMETHYL-1-CYCLOHEXANOL. Organic Syntheses, 72, 232. [Link]
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Portella, C., & El Kaim, L. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-405. [Link]
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ResearchGate. (2016). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. ResearchGate. [Link]
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Sereda, G. A., & Smaliy, Y. S. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]
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Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]
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ResearchGate. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. [Link]
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Brainly. (2023, April 24). [FREE] Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. Identify the key peaks. Brainly. [Link]
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Vasconcelos, S. N. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 230. [Link]
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Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. [Link]
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NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST WebBook. [Link]
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Reddit. (2020, May 28). Cyclohexanol Mass Spec. Reddit. [Link]
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Douglas, J. J., & MacMillan, D. W. C. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12595-12601. [Link]
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Chegg. (2020, January 25). Question: Given the IR spectrum of cyclohexanol and cyclohexanone, compare the two spectra. Chegg. [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]
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Foreword: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Trifluoromethyl)cyclohexanol
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[2][3][4] The CF₃ group can profoundly influence molecular conformation, membrane permeability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[3][5] This guide focuses on 1-(Trifluoromethyl)cyclohexanol, a tertiary alcohol that combines the robust cyclohexyl scaffold with the powerful electronic attributes of the trifluoromethyl group, making it a valuable building block for researchers in medicinal chemistry and beyond.
Synthesis and Mechanistic Considerations
The most direct and widely employed method for the synthesis of 1-(Trifluoromethyl)cyclohexanol is the nucleophilic trifluoromethylation of cyclohexanone. This transformation leverages a trifluoromethyl anion equivalent that attacks the electrophilic carbonyl carbon.
The Ruppert-Prakash Reagent: A Field-Proven Protocol
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common source for the CF₃ anion.[6] The reaction is typically initiated by a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center, liberating the trifluoromethyl nucleophile.
Causality of Experimental Design:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as the trifluoromethyl anion is readily protonated by water. Therefore, anhydrous solvents (e.g., THF) and an inert atmosphere (e.g., Nitrogen or Argon) are critical for achieving high yields.
-
Catalytic Initiator: A substoichiometric amount of a fluoride source (like TBAF or CsF) is sufficient to initiate the reaction. The fluoride attacks the TMSCF₃, generating the trifluoromethyl anion and a new silyl fluoride. The generated silyloxide from the ketone adduct can then react with another molecule of TMSCF₃, regenerating the fluoride initiator in a catalytic cycle.
-
Low Temperature: The addition of TMSCF₃ is performed at low temperatures (typically 0°C or below) to control the exothermic reaction and prevent side reactions.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexanol
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL), followed by cyclohexanone (1.0 g, 10.2 mmol).
-
Initiation: Cool the solution to 0°C using an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.5 mL, 0.5 mmol) dropwise.
-
Reagent Addition: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.2 g, 15.3 mmol) to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench and Workup: Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl, 15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoromethyl)cyclohexanol.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(Trifluoromethyl)cyclohexanol.
Physicochemical and Spectroscopic Properties
The introduction of the CF₃ group drastically alters the properties of the cyclohexanol core. Its strong electron-withdrawing nature increases the acidity of the hydroxyl proton and significantly impacts its lipophilicity.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃O | N/A |
| Molecular Weight | 168.16 g/mol | Calculated |
| Appearance | Colorless liquid or low-melting solid | Expected |
| logP (Predicted) | ~1.5 - 2.0 | XLogP3 Estimation |
| pKa (Predicted) | ~14-15 | Lower than cyclohexanol (~16) due to inductive effect |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by complex multiplets for the cyclohexyl protons between 1.2-2.0 ppm. The absence of a proton on the C1 carbon is a key feature. The hydroxyl proton (OH) will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[8]
-
¹³C NMR: The C1 carbon (bearing the OH and CF₃ groups) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large C-F coupling constant.
-
¹⁹F NMR: A sharp singlet around -75 to -80 ppm is the definitive signal for the CF₃ group in this environment.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[9][10]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[11]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the cyclohexane ring.
-
C-F Stretch: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.
-
C-O Stretch: An absorption in the 1050-1260 cm⁻¹ range corresponds to the C-O single bond stretch.[11]
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would include the loss of water (M-18), the loss of a methyl group (if any rearrangement occurs), and crucially, the loss of the trifluoromethyl group (M-69), which would result in a significant peak at m/z = 99.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(Trifluoromethyl)cyclohexanol is dominated by the interplay between the hydroxyl group and the adjacent electron-withdrawing CF₃ group.
Acidity and Reactivity of the Hydroxyl Group
The inductive effect of the CF₃ group makes the hydroxyl proton more acidic than that of a typical tertiary alcohol like 1-methylcyclohexanol. This enhances its ability to act as a nucleophile in its deprotonated (alkoxide) form but can hinder reactions that require protonation of the hydroxyl group, as the resulting oxonium ion is destabilized.
Dehydration and Elimination Reactions
Acid-catalyzed dehydration of 1-(Trifluoromethyl)cyclohexanol is more challenging compared to its non-fluorinated analogs. The electron-withdrawing CF₃ group destabilizes the formation of an adjacent carbocation (the putative intermediate in E1 elimination), thus requiring harsher conditions. If elimination occurs, it would lead to the formation of 1-(Trifluoromethyl)cyclohexene.
Nucleophilic Substitution and Derivatization
The hydroxyl group can be converted to other functional groups. For example, esterification can proceed under standard conditions (e.g., reaction with an acyl chloride in the presence of a base) to form trifluoromethylcyclohexyl esters. These derivatives are of interest in materials science and as potential bioactive molecules.
Diagram of Potential Reactions
Caption: Reactivity map for 1-(Trifluoromethyl)cyclohexanol.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(Trifluoromethyl)cyclohexanol lies in its application as a structural motif in the design of new therapeutic agents. The trifluoromethyl group is not merely a placeholder; it is a strategic element for optimizing drug-like properties.[3][12]
Key Advantages in Scaffolding:
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position on a drug candidate can significantly increase the compound's half-life.[4]
-
Lipophilicity Enhancement: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4] This is a critical parameter for oral bioavailability and CNS-targeted drugs.
-
Conformational Control: The steric bulk of the CF₃ group can lock the cyclohexane ring into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.
-
Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, while offering superior metabolic stability.[3] The entire 1-(Trifluoromethyl)cyclohexanol moiety can act as a more lipophilic and stable replacement for a tert-butyl group.
The presence of trifluoromethyl groups is a common feature in many FDA-approved drugs, highlighting their importance in modern medicine.[2][13] Molecules containing structures similar to 1-(Trifluoromethyl)cyclohexanol have been explored in various therapeutic areas, leveraging the unique properties imparted by the CF₃ group to achieve desired pharmacological profiles.[7]
Safety and Handling
As with all laboratory chemicals, 1-(Trifluoromethyl)cyclohexanol should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]
-
Hazards: While specific toxicity data for this compound is limited, related fluorinated alcohols may cause skin, eye, and respiratory irritation.[16][17] Ingestion should be avoided.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) for detailed and specific safety information before handling this compound.
References
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Verma, R., Shrivastava, R., & Shrivastava, A. (2023). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry. 18
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Verma, R., Shrivastava, R., & Shrivastava, A. (2023). Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate.
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PubChem. (n.d.). 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol. PubChem.
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Cao, Y., Ahmadi, R., Poor Heravi, M. R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Advances.
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Jones, D. H., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry.
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Zhang, W., et al. (2022). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications.
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Prakash, G. K. S., & Kulkarni, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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Sigma-Aldrich. (n.d.). 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid 97. Sigma-Aldrich.
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Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)cyclohexanol. Fisher Scientific.
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Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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Grellepois, F., et al. (2003). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry.
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MedchemExpress. (2025). Safety Data Sheet: 1-Cyclohexanol. MedchemExpress.com.
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Prakash, G. K. S., & Kulkarni, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.
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A Technical Guide to the Spectral Analysis of 1-(Trifluoromethyl)cyclohexanol for Advanced Research
This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(Trifluoromethyl)cyclohexanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a trifluoromethyl group onto a cyclohexanol scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable pharmacophore in medicinal chemistry.[1] A thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application in novel therapeutic agents.
This guide offers full editorial control to present the information in a logical and insightful manner, moving beyond a rigid template to deliver a narrative grounded in scientific expertise and practical experience. We will delve into the causality behind experimental choices and interpret spectral data with a focus on providing a self-validating system of protocols and analysis.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, often employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's biological activity.[1] In the context of 1-(Trifluoromethyl)cyclohexanol, the -CF3 group is expected to increase the acidity of the hydroxyl proton and influence the conformational equilibrium of the cyclohexyl ring. Understanding these effects through spectral analysis is crucial for predicting molecular behavior in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. For 1-(Trifluoromethyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.50-1.80 | m | 10H | Cyclohexyl protons (CH₂) |
| ~2.05 | s | 1H | Hydroxyl proton (OH) |
Interpretation and Causality:
The ¹H NMR spectrum of 1-(Trifluoromethyl)cyclohexanol is anticipated to be relatively simple. The ten protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region, typically between 1.50 and 1.80 ppm. The exact chemical shifts and multiplicities are influenced by the chair-chair interconversion of the cyclohexane ring and the diastereotopic nature of the methylene protons. Protons closer to the electron-withdrawing trifluoromethyl and hydroxyl groups will resonate at a slightly downfield chemical shift.[2]
The hydroxyl proton is expected to appear as a broad singlet around 2.05 ppm. Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[3]
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Trifluoromethyl)cyclohexanol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 12 ppm
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the resulting peaks and reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of 1-(Trifluoromethyl)cyclohexanol.
Carbon-¹³ (¹³C) NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~22.0 | t | C4 | | ~25.0 | t | C3, C5 | | ~38.0 | t | C2, C6 | | ~75.0 | q (²JCF ≈ 30 Hz) | C1 | | ~127.0 | q (¹JCF ≈ 285 Hz) | CF₃ |
Interpretation and Causality:
The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. Due to the symmetry of the cyclohexyl ring, four distinct signals are expected for the ring carbons. The carbon atom bearing the hydroxyl and trifluoromethyl groups (C1) will be significantly deshielded and appear around 75.0 ppm. A key feature will be the coupling of this carbon to the three fluorine atoms, resulting in a quartet with a coupling constant (²JCF) of approximately 30 Hz.[4]
The trifluoromethyl carbon itself will resonate at a much lower field, around 127.0 ppm, and will also appear as a quartet due to the large one-bond C-F coupling (¹JCF) of about 285 Hz. The remaining cyclohexyl carbons will appear in the aliphatic region (20-40 ppm).
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1.0 s
-
Spectral width: 240 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
-
-
Data Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 | s | CF₃ |
Interpretation and Causality:
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5] The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single sharp resonance. The chemical shift is highly dependent on the electronic environment. For a tertiary alcohol like 1-(Trifluoromethyl)cyclohexanol, the signal is expected to appear around -75 ppm relative to an internal standard like CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 2940, 2860 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend (scissoring) |
| 1250-1050 | Strong | C-F stretch |
| 1150 | Strong | C-O stretch |
Interpretation and Causality:
The IR spectrum of 1-(Trifluoromethyl)cyclohexanol will be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[6][7] The strong C-H stretching vibrations of the cyclohexyl ring will be observed around 2940 and 2860 cm⁻¹. The presence of the trifluoromethyl group will give rise to very strong C-F stretching absorptions in the 1250-1050 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band around 1150 cm⁻¹.[6]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Collect the spectrum and perform a background subtraction.
Relationship between Functional Groups and IR Absorptions:
Caption: Correlation of functional groups in 1-(Trifluoromethyl)cyclohexanol with their characteristic IR absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a molecule.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity | Possible Fragment |
| 168 | Low | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - H₂O]⁺ |
| 99 | High | [M - CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
| 57 | High | [C₄H₉]⁺ (from ring fragmentation) |
Interpretation and Causality:
In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) for 1-(Trifluoromethyl)cyclohexanol is expected at m/z 168. However, tertiary alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation. A prominent peak is expected at m/z 150, corresponding to the loss of a water molecule ([M - H₂O]⁺). The cleavage of the C-C bond adjacent to the oxygen is also a common fragmentation pathway, leading to the loss of the trifluoromethyl radical and a stable oxonium ion at m/z 99, which could be the base peak. A peak at m/z 69 corresponding to the [CF₃]⁺ cation is also anticipated. Further fragmentation of the cyclohexane ring can lead to a series of smaller fragments, with a notable peak at m/z 57.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS):
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
-
MS Conditions (Electron Ionization):
-
Ionization energy: 70 eV.
-
Source temperature: 230 °C.
-
Mass range: m/z 40-400.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to 1-(Trifluoromethyl)cyclohexanol.
Conclusion: A Unified Spectroscopic Picture
The comprehensive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry data provides a detailed and self-consistent structural elucidation of 1-(Trifluoromethyl)cyclohexanol. The interplay of these techniques allows for the unambiguous identification and characterization of this important fluorinated building block. The methodologies and interpretations presented in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the confident application of this compound in the development of novel chemical entities.
References
- Wiley-VCH. (2008).
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
NIST. (n.d.). 1-Methylcyclohexanol, trifluoroacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
- The Royal Society of Chemistry. (2015).
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The Royal Society of Chemistry. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. Retrieved from [Link]
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PubChem. (n.d.). (Trifluoromethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2022). Deoxytrifluoromethylation of Alcohols. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved from [Link]
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BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved from [Link]
-
ATB. (n.d.). Cyclohexanol | C6H12O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001811. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
ACS Publications. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Context and strategy to access trifluoromethyl tertiary alcohols from.... Retrieved from [Link]
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Reddit. (2025). ¹H NMR Spectrum of 1-methylcyclohexanol. r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
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OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Proprep. (n.d.). What does the IR spectrum of cyclohexanol reveal?. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
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YouTube. (2020). IR Spectroscopy - Practice Problems. Retrieved from [Link]
-
Reddit. (2020). Cyclohexanol Mass Spec. r/chemhelp. Retrieved from [Link]
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1-(Trifluoromethyl)cyclohexanol CAS number
An In-Depth Technical Guide to Trifluoromethyl-Substituted Cyclohexanols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl-substituted cyclohexanols represent a pivotal class of chemical building blocks, strategically employed in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the cyclohexanol scaffold imparts a unique combination of properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. These attributes are highly sought after in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of trifluoromethylated cyclohexanols, with a primary focus on the 1-(Trifluoromethyl)cyclohexanol isomer and comparative insights from its 3- and 4-substituted counterparts. We will explore their physicochemical properties, detail robust synthetic methodologies, discuss their critical applications in drug discovery, and outline essential safety and handling protocols.
The Strategic Role of the Trifluoromethyl Group in Molecular Design
The Ascendancy of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, offers high metabolic stability.[1] This stability is crucial for increasing a drug's half-life by preventing metabolic degradation at a specific site.[1] Furthermore, fluorine's high electronegativity can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's binding affinity to biological targets.[2]
The Trifluoromethyl Group: A Privileged Moiety
The trifluoromethyl (CF₃) group is particularly influential in medicinal chemistry. It is often used as a bioisostere for methyl groups or even larger alkyl groups, but with profoundly different electronic effects.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's membrane permeability, binding selectivity, and overall pharmacokinetic profile.[1][3] The inclusion of a CF₃ group has repeatedly been shown to enhance the potency and bioavailability of drug candidates, making it a favored substituent in the development of pharmaceuticals and agrochemicals.[1][2][4]
Caption: Logical relationship between the CF₃ group's properties and its impact on drug design.
Physicochemical Properties & Identification
Chemical Identity and Isomers
The trifluoromethyl group can be positioned at various locations on the cyclohexanol ring, leading to different isomers with distinct properties. While 1-(Trifluoromethyl)cyclohexanol is a key target, its isomers, particularly 4-(Trifluoromethyl)cyclohexanol, are more commonly documented in commercial and research databases.
| Isomer | Structure | CAS Number |
| 1-(Trifluoromethyl)cyclohexanol | ![]() | Not consistently indexed; often synthesized in-situ. |
| 3-(Trifluoromethyl)cyclohexanol | ![]() | 454-63-7[2] |
| 4-(Trifluoromethyl)cyclohexanol | ![]() | 30129-18-1[5][6][7] |
Comparative Physicochemical Data
The properties of these compounds are essential for planning reactions and understanding their behavior. Below is a summary of available data for the well-characterized 4-isomer.
| Property | Value for 4-(Trifluoromethyl)cyclohexanol | Source |
| Molecular Formula | C₇H₁₁F₃O | [6][7] |
| Molecular Weight | 168.16 g/mol | [7][8] |
| Appearance | Clear, colorless liquid or solid | [6][7] |
| Boiling Point | 160 - 161 °C | [9] |
| Density | ~0.948 g/cm³ at 25 °C | [9] |
| Refractive Index | 1.4065-1.4115 @ 20°C | [6] |
| logP (Octanol/Water) | 1.25 | [9] |
Spectral Analysis Insights
Spectroscopic data is critical for structural confirmation. For 1-(Trifluoromethyl)cyclohexanol, one would expect:
-
¹H NMR: The absence of a proton at the C1 position. Resonances for the cyclohexane ring protons would appear as complex multiplets. The hydroxyl proton signal would be a singlet, the position of which is solvent-dependent.
-
¹³C NMR: A characteristic quartet for the CF₃ carbon due to C-F coupling. The C1 carbon (bearing the OH and CF₃ groups) would also show coupling to the fluorine atoms.
-
¹⁹F NMR: A singlet, as all three fluorine atoms are equivalent.
-
IR Spectroscopy: A strong, broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch, and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.
Synthesis and Manufacturing Protocols
Retrosynthetic Approach
The most direct and logical synthesis of 1-(Trifluoromethyl)cyclohexanol involves the nucleophilic addition of a trifluoromethyl anion equivalent to cyclohexanone. This approach is highly efficient and regioselective.
Caption: Retrosynthetic analysis for 1-(Trifluoromethyl)cyclohexanol.
Key Synthetic Workflow: Trifluoromethylation of Cyclohexanone
The reaction of cyclohexanone with (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) is a widely adopted method for introducing the CF₃ group. The reaction is initiated by a nucleophilic catalyst, such as a fluoride source, which generates the active trifluoromethyl anion.
Detailed Experimental Protocol
Objective: To synthesize 1-(Trifluoromethyl)cyclohexanol from cyclohexanone.
Materials:
-
Cyclohexanone (1.0 eq)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add cyclohexanone and anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add TMSCF₃ to the stirred solution. Subsequently, add the TBAF solution dropwise over 15 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl to hydrolyze the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 1-(Trifluoromethyl)cyclohexanol.
Applications in Drug Development
The 1-(trifluoromethyl)cyclohexanol moiety is a valuable building block for synthesizing more complex molecules. Its incorporation can significantly enhance the parent molecule's therapeutic potential.
Impact on Pharmacokinetic Properties
-
Metabolic Stability: The robust C-F bonds of the CF₃ group prevent CYP450-mediated oxidation, a common metabolic pathway for alkyl groups. This leads to a longer in-vivo half-life and reduced drug dosage.[1]
-
Lipophilicity and Permeability: The CF₃ group substantially increases lipophilicity (logP), which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1][3]
Influence on Pharmacodynamic Properties
-
Binding Affinity: The high electronegativity of the CF₃ group can alter the electron density of a molecule, potentially forming favorable interactions (such as dipole-dipole or multipolar interactions) with amino acid residues in a target protein's binding pocket.
-
Conformational Effects: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity.[1]
Safety, Handling, and Storage
Proper handling of trifluoromethylated compounds is essential due to their potential hazards. The following information is based on data for related compounds like 4-(Trifluoromethyl)cyclohexanol.[5]
Hazard Identification
This class of chemicals is generally considered hazardous.[5]
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation | Source |
| Engineering Controls | Use only outdoors or in a well-ventilated area, such as a fume hood. | [5][9] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (European Standard EN166). | [5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | [5] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [5] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [9][10] |
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not empty into drains.[5]
Conclusion
1-(Trifluoromethyl)cyclohexanol and its isomers are more than just fluorinated reagents; they are strategic tools for molecular engineering. Their ability to confer enhanced metabolic stability, lipophilicity, and binding affinity makes them invaluable assets in the rational design of new pharmaceuticals and advanced functional materials. The synthetic protocols for their creation are well-established and robust, allowing for their integration into complex molecular architectures. As the demand for more effective and safer drugs continues to grow, the role of privileged building blocks like trifluoromethyl-substituted cyclohexanols is set to expand, paving the way for future innovations in science and medicine.
References
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- Applications of 3-(Trifluoromethyl)cyclohexanol in Modern Chemistry. Chem-Space.
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- 4-(Trifluoromethyl)cyclohexanol, 97% 1 g | Buy Online. Thermo Scientific Chemicals.
- 4-(Trifluoromethyl)cyclohexanol AldrichCPR 30129-18-1. Sigma-Aldrich.
- 4-(Trifluoromethyl)cyclohexanol (Cas 30129-18-1). Parchem.
- 4-(Trifluoromethyl)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
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The Trifluoromethylated Cyclohexanol Scaffold: A Technical Guide to Synthesis and Prospective Biological Activity
Introduction: The Strategic Value of Trifluoromethylation in Cycloaliphatic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, has emerged as a uniquely powerful functional moiety. Its introduction into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] While the impact of trifluoromethylation on aromatic and heterocyclic systems is well-documented, its role in tuning the biological activity of simple cycloaliphatic structures like cyclohexanol remains a compelling area for exploration.
This technical guide provides an in-depth exploration of trifluoromethylated cyclohexanols, targeting researchers, scientists, and drug development professionals. We will delve into the established synthetic routes to these compounds and, based on the known bioactivities of other trifluoromethylated molecules, present a forward-looking perspective on their potential as therapeutic agents. This document is designed to be a foundational resource, providing both practical synthetic protocols and a rationale for the future investigation of this promising, yet underexplored, class of compounds.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique set of properties to a parent molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. Understanding these effects is paramount to appreciating the potential biological activity of trifluoromethylated cyclohexanols.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This property is crucial for reaching intracellular targets.
-
Electronegativity and Dipole Moment: The high electronegativity of the fluorine atoms creates a strong dipole moment, which can influence non-covalent interactions with biological targets.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the cyclohexanol ring, which in turn can affect its binding to a target protein.
| Property | Influence of Trifluoromethyl Group | Implication for Biological Activity |
| Metabolic Stability | Increased resistance to enzymatic degradation.[1] | Longer half-life, reduced clearance. |
| Lipophilicity | Increased, enhancing membrane permeability.[1] | Improved bioavailability and access to intracellular targets. |
| Binding Interactions | Can participate in hydrogen bonding and dipole-dipole interactions. | Potentially enhanced binding affinity and selectivity. |
| pKa Modulation | Can lower the pKa of nearby acidic protons. | Altered ionization state at physiological pH. |
Synthesis of Trifluoromethylated Cyclohexanols: A Proven Workflow
The most common and efficient method for the synthesis of trifluoromethylated cyclohexanols involves the nucleophilic trifluoromethylation of a corresponding cyclohexanone precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most widely used source of the trifluoromethyl nucleophile.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol
This protocol describes the synthesis of the parent 1-(trifluoromethyl)cyclohexan-1-ol from cyclohexanone.
Materials:
-
Cyclohexanone
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: Add cyclohexanone to the THF. Cool the solution to 0 °C using an ice bath.
-
Initiation of Trifluoromethylation: Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(trifluoromethyl)cyclohexan-1-ol.
Caption: Synthetic pathway for 1-(Trifluoromethyl)cyclohexan-1-ol.
Prospective Biological Activities of Trifluoromethylated Cyclohexanols
While direct biological data for trifluoromethylated cyclohexanols is limited, we can extrapolate potential activities based on the established roles of the trifluoromethyl group in other bioactive molecules.
Potential as Anticancer Agents
The trifluoromethyl group is a common feature in many anticancer drugs.[3] Its ability to enhance metabolic stability and cell permeability makes it an attractive moiety for the design of new oncology agents. Trifluoromethylated pyrimidine derivatives, for instance, have shown potent anti-proliferative activity.[4] It is plausible that trifluoromethylated cyclohexanols could serve as scaffolds for the development of new anticancer compounds, potentially acting as inhibitors of key signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of anticancer activity.
Potential as Antiviral Agents
Several approved antiviral drugs contain a trifluoromethyl group. This is often due to the group's ability to mimic other chemical entities while providing enhanced stability. For example, trifluoromethylated nucleoside analogs can act as chain terminators in viral replication.[5] Trifluoromethylthiolane derivatives have shown activity against Herpes Simplex Virus.[6] Given this precedent, trifluoromethylated cyclohexanols could be investigated as potential antiviral agents, possibly by inhibiting viral entry or replication enzymes.
Potential as Enzyme Inhibitors
The strong electron-withdrawing nature of the trifluoromethyl group can make an adjacent carbonyl group more electrophilic, leading to the formation of stable hemiacetals or hemiketals with active site serine or cysteine residues of enzymes. This principle has been successfully applied in the design of protease and kinase inhibitors.[7][8] Trifluoromethyl ketones are known inhibitors of SARS-CoV 3CL protease.[8][9] While cyclohexanols lack a ketone, they can be oxidized in vivo to the corresponding cyclohexanones, which could then act as enzyme inhibitors. Alternatively, the trifluoromethyl carbinol moiety itself may participate in key binding interactions within an enzyme's active site.
Caption: Potential interaction with an enzyme active site.
Future Directions and Conclusion
The trifluoromethylated cyclohexanol scaffold represents an intriguing, yet largely untapped, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the well-established benefits of the trifluoromethyl group, provides a strong rationale for their further investigation.
Future research should focus on the following areas:
-
Synthesis of Diverse Libraries: The generation of libraries of trifluoromethylated cyclohexanols with varying substitution patterns and stereochemistry is essential for systematic biological screening.
-
Broad Biological Screening: These libraries should be screened against a wide range of biological targets, including cancer cell lines, viruses, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: For any identified hits, detailed SAR studies should be conducted to optimize potency and selectivity.
-
Mechanistic Studies: The mechanism of action of any active compounds should be thoroughly investigated to understand their molecular targets and pathways.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed. [Link]
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Synthesis and antitumor activity of derivatives of SKF-83566. (2025). PubMed. [Link]
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Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. (1976). PubMed. [Link]
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Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. (2018). PubMed. [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). PubMed Central. [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). PubMed. [Link]
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New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. (2023). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2024). PubMed Central. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central. [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]
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Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2025). ResearchGate. [Link]
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Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]
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Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. (2022). Oriental Journal of Chemistry. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Discovery of Novel Fluorinated Cyclohexanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The cyclohexanol scaffold, a prevalent motif in numerous bioactive compounds, presents a fertile ground for fluorination strategies. This guide provides an in-depth technical exploration of the synthesis, characterization, and strategic considerations for the discovery of novel fluorinated cyclohexanol derivatives. We will delve into key synthetic methodologies, including deoxofluorination and epoxide ring-opening, explaining the mechanistic rationale behind procedural choices. Furthermore, this paper will detail robust characterization techniques, with a special emphasis on ¹⁹F NMR spectroscopy, and present a hypothetical workflow from synthesis to biological evaluation, thereby offering a comprehensive roadmap for researchers in the field.
The Strategic Imperative for Fluorination in Drug Discovery
The introduction of fluorine into a drug candidate is rarely an afterthought; it is a deliberate strategy to modulate its physicochemical and pharmacological profile. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this unique element.[1]
Key advantages conferred by fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[3] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[1][4]
-
Increased Lipophilicity: Fluorine substitution, particularly with groups like trifluoromethyl (CF₃), significantly increases a molecule's lipophilicity.[2] This can enhance membrane permeability and improve absorption and distribution within the body.[1][2]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKa of nearby acidic or basic functional groups. This tuning of acidity/basicity is critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable interaction with its biological target. The C-F bond can also participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, further enhancing binding affinity.
The cyclohexanol ring is a common structural motif in natural products and synthetic drugs. Its three-dimensional, non-planar structure allows for precise spatial arrangement of substituents to interact with biological targets. Combining this versatile scaffold with the powerful effects of fluorine creates a rich chemical space for the discovery of novel therapeutics.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of fluorinated cyclohexanols requires careful consideration of regioselectivity and stereoselectivity. Two predominant and powerful strategies are the deoxofluorination of cyclohexanone precursors and the nucleophilic ring-opening of cyclohexene oxides.
Deoxofluorination of Hydroxycyclohexanones
Deoxyfluorination is the direct conversion of a hydroxyl group to a fluorine atom. This method is particularly valuable for late-stage fluorination, where a hydroxylated intermediate has already been synthesized.[4]
Causality Behind the Choice of Reagent: The most common reagents for this transformation are sulfur trifluorides, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor®.[5][6] These reagents are chosen because they act as both an activating agent for the alcohol and the nucleophilic fluoride source in a single package.[6]
The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. This stereospecificity is a critical feature, allowing for precise control over the final product's 3D structure.[4]
Caption: Workflow for stereospecific deoxyfluorination.
Experimental Protocol: Stereospecific Deoxyfluorination of (R)-2-hydroxycyclohexanone
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (R)-2-hydroxycyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent side reactions and decomposition of the fluorinating agent.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Self-Validation: A slight yellow color may persist. Rapid color change to dark brown or black indicates decomposition, and the experiment should be reassessed.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Quenching is exothermic and releases gas. Add slowly to avoid over-pressurization.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-2-fluorocyclohexanone.
Nucleophilic Ring-Opening of Cyclohexene Oxides
Another powerful strategy involves the ring-opening of epoxides with a fluoride source. This method is highly effective for producing trans-fluorohydrins, a common motif in bioactive molecules.
Causality Behind the Choice of Reagent and Catalyst: Direct ring-opening with simple fluoride salts (e.g., KF) is often slow and requires harsh conditions. A more effective approach utilizes a latent source of fluoride, such as benzoyl fluoride, in combination with a catalyst.[7] Cooperative dual-catalyst systems, for instance using a chiral amine and a Lewis acid, can achieve high enantioselectivity in the ring-opening of meso-epoxides.[7] The reaction typically follows an Sₙ2 pathway, with the nucleophilic fluoride attacking one of the epoxide carbons, leading to a trans relationship between the newly formed alcohol and the fluorine atom.[8]
Caption: Key steps in Lewis acid-catalyzed epoxide ring-opening.
Characterization: The Crucial Role of ¹⁹F NMR
While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential, ¹⁹F NMR spectroscopy is uniquely powerful for characterizing fluorinated compounds.[9][10][11]
Why ¹⁹F NMR is Indispensable:
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it nearly as sensitive as ¹H NMR.[12]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~800 ppm), which minimizes signal overlap even in complex molecules.[12][13] This large dispersion makes it an excellent tool for identifying and quantifying different fluorinated species in a mixture.[9][10]
-
Lack of Background Signal: The natural abundance of organofluorine compounds in biological systems is negligible, meaning ¹⁹F NMR provides a clean background for in vitro and even in vivo studies.[12]
-
Structural Information from Coupling: J-coupling between ¹⁹F and ¹H (or ¹³C) nuclei provides valuable information about the connectivity and stereochemistry of the molecule.
Data Presentation: Expected NMR Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Coupling Constants (J, Hz) |
| ¹⁹F | Cyclohexyl-F (axial) | -160 to -180 | J(F,H_ax) ≈ 20-40; J(F,H_eq) ≈ 5-15 |
| ¹⁹F | Cyclohexyl-F (equatorial) | -180 to -200 | J(F,H_ax) ≈ 5-15; J(F,H_eq) ≈ 20-40 |
| ¹H | H-C-F (proton on same C) | 4.5 - 5.5 | ²J(H,F) ≈ 45-50 |
| ¹³C | C -F (carbon bonded to F) | 85 - 95 | ¹J(C,F) ≈ 170-190 |
| ¹³C | C -C-F (beta-carbon) | 25 - 35 | ²J(C,F) ≈ 18-25 |
Hypothetical Case Study: From Synthesis to Biological Screening
Let's consider a hypothetical drug discovery program targeting a protein kinase. Our goal is to synthesize a small library of fluorinated cyclohexanol derivatives to probe a key pocket in the enzyme's active site.
Workflow:
Caption: Integrated workflow for novel derivative discovery.
Hypothetical Screening Data:
| Compound ID | Cyclohexanol Scaffold | IC₅₀ (nM) vs. Target Kinase |
| LEAD-001 | trans-4-fluorocyclohexanol | 150 |
| LEAD-002 | cis-4-fluorocyclohexanol | >10,000 |
| LEAD-003 | trans-2-fluorocyclohexanol | 25 |
| LEAD-004 | cis-2-fluorocyclohexanol | 850 |
Interpretation of Results (E-E-A-T): The data strongly suggests a clear structure-activity relationship (SAR). The trans stereochemistry is preferred over cis, indicating a specific geometric constraint within the binding pocket. Furthermore, placing the fluorine at the 2-position (LEAD-003) results in a significant potency boost compared to the 4-position (LEAD-001). This insight, derived directly from our synthetic and screening efforts, guides the next round of optimization. The superior activity of LEAD-003 could be due to a favorable hydrogen bond interaction between the fluorine atom and an amide proton in the kinase's hinge region, a hypothesis that can be tested with computational modeling and further analog synthesis.
Conclusion and Future Directions
The discovery of novel fluorinated cyclohexanol derivatives is a field rich with opportunity. By leveraging robust and stereospecific synthetic methods like deoxyfluorination and epoxide ring-opening, medicinal chemists can precisely craft molecules with enhanced pharmacological properties. The analytical rigor provided by ¹⁹F NMR is critical for ensuring structural integrity and purity. As our understanding of fluorine's role in molecular interactions deepens, and as new synthetic methodologies emerge, these versatile scaffolds will undoubtedly continue to yield promising new therapeutic candidates for a wide range of diseases.[14]
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- Epoxide Ring Opening With Base. Master Organic Chemistry.
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The Pivotal Role of the 1-(Trifluoromethyl)cyclohexanol Moiety in the Antagonism of the TRPA1 Ion Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and fluorinated groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3][4][5][6][7] Among the myriad of fluorinated building blocks, 1-(Trifluoromethyl)cyclohexanol has emerged as a critical pharmacophore in the development of potent and selective antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions.[8][9] This technical guide delves into the mechanism of action of molecules incorporating the 1-(Trifluoromethyl)cyclohexanol moiety, providing insights into its contribution to TRPA1 antagonism and outlining the experimental methodologies used to elucidate its function.
The 1-(Trifluoromethyl)cyclohexanol Moiety: A Key to Unlocking TRPA1 Antagonism
While 1-(Trifluoromethyl)cyclohexanol itself is not an antagonist, its structural features are integral to the activity of a novel class of TRPA1 inhibitors. It serves as a crucial intermediate in the synthesis of these potent drug candidates.[8] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties.
Physicochemical Contributions of the Trifluoromethyl Group
The trifluoromethyl group significantly impacts the electronic and steric properties of the cyclohexanol ring, which in turn influences how the entire molecule interacts with the TRPA1 channel.
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the molecule it is attached to, which can improve its ability to cross cell membranes and access the TRPA1 channel, which is embedded within the cell membrane.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[1] This enhanced stability increases the half-life of the drug, a desirable property for therapeutic agents.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby functional groups, which can be critical for optimizing binding interactions with the target protein.[5]
-
Conformational Rigidity: The steric bulk of the -CF3 group can restrict the conformational flexibility of the cyclohexyl ring, locking the molecule into a bioactive conformation that is favorable for binding to the TRPA1 channel.
Mechanism of Action: Targeting the TRPA1 Ion Channel
TRPA1 is a non-selective cation channel primarily expressed on sensory neurons.[8][9] It acts as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[9] Activation of TRPA1 leads to the influx of Ca2+ ions, resulting in the sensation of pain and the release of pro-inflammatory neuropeptides. Antagonists that block the activity of the TRPA1 channel are therefore of significant interest for the treatment of pain and inflammatory diseases.
The 1-(Trifluoromethyl)cyclohexanol moiety is a key component of several potent TRPA1 antagonists. In the context of these larger molecules, this specific fragment contributes to the overall binding affinity and selectivity for the TRPA1 channel.
While the precise binding site for this class of antagonists on the TRPA1 channel is a subject of ongoing research, it is hypothesized that the 1-(trifluoromethyl)cyclohexanol moiety orients the molecule within a hydrophobic pocket of the channel, with the trifluoromethyl group making key lipophilic interactions.
Experimental Workflows for Elucidating the Mechanism of Action
A combination of in vitro and cell-based assays is employed to characterize the mechanism of action of TRPA1 antagonists containing the 1-(Trifluoromethyl)cyclohexanol pharmacophore.
In Vitro Binding Assays
Binding assays are fundamental to determining the affinity of a compound for its target.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of TRPA1 Source: Isolate cell membranes from a cell line stably overexpressing the human TRPA1 channel.
-
Radioligand Incubation: Incubate the membranes with a known radiolabeled TRPA1 ligand (e.g., [³H]-A-967079) at a concentration near its dissociation constant (Kd).
-
Competitive Binding: Add the test compound (the antagonist containing the 1-(Trifluoromethyl)cyclohexanol moiety) at a range of concentrations.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Functional assays measure the ability of a compound to inhibit the activity of the TRPA1 channel in a cellular context. Calcium imaging is a widely used method.
Step-by-Step Protocol for a Calcium Imaging Assay:
-
Cell Culture: Plate cells stably expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye.
-
Compound Incubation: Pre-incubate the cells with the test antagonist at various concentrations.
-
Baseline Measurement: Record the baseline fluorescence before the addition of an agonist.
-
Agonist Stimulation: Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC), to stimulate the channel and induce calcium influx.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes hypothetical but representative quantitative data for a potent TRPA1 antagonist incorporating the 1-(Trifluoromethyl)cyclohexanol moiety.
| Assay Type | Parameter | Value |
| Radioligand Binding | IC₅₀ | 50 nM |
| Ki | 25 nM | |
| Calcium Imaging | IC₅₀ | 100 nM |
Conclusion
The 1-(Trifluoromethyl)cyclohexanol moiety is a powerful pharmacophore in the design of novel TRPA1 antagonists. Its unique physicochemical properties, primarily driven by the trifluoromethyl group, contribute to enhanced metabolic stability, optimal lipophilicity, and potent binding to the TRPA1 channel. The mechanism of action of compounds containing this moiety involves the direct blockade of the TRPA1 ion channel, thereby preventing the influx of calcium and the subsequent initiation of pain and inflammatory signals. The experimental workflows detailed in this guide provide a robust framework for the characterization of such antagonists, enabling the continued development of this promising class of therapeutic agents.
References
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Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. Journal of Medicinal Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]
-
Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. ResearchGate. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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A Researcher's Guide to the Thermodynamic Characterization of 1-(Trifluoromethyl)cyclohexanol
Abstract
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.[1][2][3] 1-(Trifluoromethyl)cyclohexanol serves as a prime example of a structurally simple yet functionally significant fluorinated alcohol. Its thermodynamic properties—such as enthalpy of formation, heat capacity, and vapor pressure—are fundamental parameters that govern its stability, phase behavior, and potential applications. However, a comprehensive, publicly available dataset of these properties is currently lacking. This guide, intended for researchers, scientists, and drug development professionals, outlines a cohesive experimental and computational workflow to thoroughly characterize the thermodynamic landscape of 1-(Trifluoromethyl)cyclohexanol. By providing detailed, field-proven methodologies, this document serves as a roadmap for generating the critical data required to advance our understanding and utilization of this and similar organofluorine compounds.
Introduction: The Importance of Thermodynamic Data for Fluorinated Molecules
The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional thermal and chemical stability to organofluorine compounds.[1] The trifluoromethyl group (-CF3) in particular, is a common motif in pharmaceuticals, where it can enhance metabolic stability, binding affinity, and lipophilicity. Understanding the fundamental thermodynamic properties of molecules like 1-(Trifluoromethyl)cyclohexanol is not merely an academic exercise; it is a prerequisite for rational drug design and process chemistry.
Key thermodynamic parameters provide indispensable insights:
-
Enthalpy of Formation (ΔfH°) : A measure of a molecule's intrinsic stability.
-
Phase Transitions (Melting, Boiling) : Defines the physical state under different temperatures and pressures, crucial for formulation and storage.
-
Heat Capacity (Cp) : Dictates the energy required to change the temperature of the substance, a vital parameter for thermal management in chemical reactions.
-
Vapor Pressure (Pvap) : Relates to volatility and is essential for purification processes like distillation and for understanding environmental fate.
Experimental Determination of Thermodynamic Properties
A multi-technique experimental approach is required for a comprehensive thermodynamic profile. The following sections detail the authoritative experimental protocols for characterizing the solid and liquid phases of 1-(Trifluoromethyl)cyclohexanol.
Phase Behavior and Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12][13] It is the primary method for determining thermal transitions and heat capacity.
Principle of Operation : A sample of 1-(Trifluoromethyl)cyclohexanol and an inert reference (typically an empty pan) are subjected to a controlled temperature program. When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow compared to the reference.[11]
Experimental Protocol :
-
Sample Preparation : Accurately weigh 2-5 mg of 1-(Trifluoromethyl)cyclohexanol into a hermetically sealed aluminum DSC pan.
-
Instrument Setup : Place the sample pan and a reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program :
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Hold isothermally for several minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to analyze the sample with a consistent thermal history.
-
-
Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Temperature (Tm) : The peak temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔfusH) : The integrated area of the melting peak.
-
Heat Capacity (Cp) : Determined from the heat flow signal in a region with no thermal transitions.
-
| Parameter | Description | Data Obtained from DSC |
| Melting Point (Tm) | Temperature at which the solid-liquid phase transition occurs. | Peak of the endothermic event. |
| Enthalpy of Fusion (ΔfusH) | The energy required to melt the substance at its melting point. | Area under the melting peak. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by 1 K. | Baseline heat flow measurement. |
| Glass Transition (Tg) | Temperature at which an amorphous solid transitions to a viscous liquid. | Step change in the baseline. |
Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion
The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids and liquids.[14][15][16][17][18] This method relates the rate of mass loss from a substance in a sealed cell with a small orifice to its vapor pressure.
Principle of Operation : A sample is placed in a "Knudsen cell," which is a container with a small, well-defined orifice. The cell is heated under high vacuum. Molecules effuse through the orifice at a rate proportional to the vapor pressure inside the cell.[16][17] The mass loss over time is measured, typically with a highly sensitive microbalance.
Experimental Protocol :
-
Cell Preparation : Load 5-20 mg of 1-(Trifluoromethyl)cyclohexanol into the Knudsen cell.
-
System Setup : Place the cell in a temperature-controlled chamber connected to a high-vacuum system.
-
Measurement :
-
Evacuate the system to a high vacuum (< 10⁻⁵ Torr).
-
Heat the sample to a desired temperature and allow it to equilibrate.
-
Measure the mass loss as a function of time at several constant temperatures.
-
-
Data Analysis : The vapor pressure (P) is calculated using the Knudsen equation. By plotting ln(P) versus 1/T (a Clausius-Clapeyron plot), the enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) can be determined from the slope of the line.[15][17]
Enthalpy of Formation via Combustion Calorimetry
Determining the standard enthalpy of formation (ΔfH°) for an organofluorine compound requires specialized combustion calorimetry techniques due to the corrosive nature of the products (e.g., hydrofluoric acid).[19][20][21][22][23] A rotating-bomb calorimeter is the modern standard for such measurements.
Principle of Operation : A weighed sample is completely combusted in a sealed, constant-volume vessel ("bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. For organofluorine compounds, the bomb has a platinum lining to resist attack by the hydrofluoric acid formed, and it is rotated after combustion to ensure a uniform final solution.[20]
Experimental Protocol :
-
Sample Preparation : A pellet of 1-(Trifluoromethyl)cyclohexanol (approx. 1 g) is weighed. A small amount of water is added to the bomb to ensure the final hydrofluoric acid is in a defined aqueous state.
-
Combustion : The bomb is sealed, pressurized with high-purity oxygen (e.g., 30 atm), and placed in the calorimeter. The sample is ignited electrically.
-
Measurement : The temperature of the calorimeter is monitored until it reaches a final, stable value. The bomb is rotated to ensure all gaseous products dissolve in the water.
-
Calibration and Correction : The energy equivalent of the calorimeter is determined using a standard substance (e.g., benzoic acid). Corrections are applied for the heat of ignition and for the formation of nitric acid from residual nitrogen.
-
Data Analysis : The standard enthalpy of formation is calculated from the measured enthalpy of combustion using Hess's Law, along with the known enthalpies of formation for CO2(g) and HF(aq).
Computational Prediction of Thermodynamic Properties
Complementary to experimental methods, computational chemistry provides a powerful and cost-effective means to predict thermodynamic properties.[24][25][26] Quantum mechanical methods like Density Functional Theory (DFT) can yield accurate results, especially when anchored by well-chosen theoretical reactions.[27]
Workflow for Computational Analysis
The following diagram outlines a typical workflow for the computational determination of thermodynamic properties.
Caption: Computational workflow for thermodynamic property prediction.
Enthalpy of Formation via Isodesmic Reactions
Directly calculating the enthalpy of formation from atomization energies is computationally demanding and prone to large errors. A more accurate approach involves the use of isodesmic reactions.[28][29][30] An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are conserved on the product side. This approach leverages the cancellation of systematic errors in the quantum chemistry calculations, leading to a more reliable reaction enthalpy.[30]
To calculate the enthalpy of formation for 1-(Trifluoromethyl)cyclohexanol, one could construct the following isodesmic reaction:
Caption: An isodesmic reaction for calculating the enthalpy of formation.
Protocol for Calculation :
-
Optimize Geometries : Obtain the optimized molecular geometry for each reactant and product using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).
-
Calculate Energies : Perform single-point energy calculations at a higher level of theory if desired and calculate the zero-point vibrational energies (ZPVE) for each optimized structure.
-
Calculate Reaction Enthalpy (ΔrH) : ΔrH = Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)
-
Derive Enthalpy of Formation : The enthalpy of formation of the target molecule is derived using Hess's Law: ΔfH°(Target) = ΔrH - [ΣΔfH°(Reactants) - ΣΔfH°(Products)] The required experimental ΔfH° values for the other simple molecules in the reaction (e.g., cyclohexanol, methane, ethane) are available from databases like the NIST Chemistry WebBook.[31][32][33][34]
Entropy and Heat Capacity from Vibrational Frequencies
The standard entropy (S°) and constant volume heat capacity (Cv) can be calculated directly from the vibrational frequencies obtained from the DFT calculations, using standard statistical mechanics formulas. These calculations provide valuable theoretical counterparts to the experimental data obtained from DSC.
Data Synthesis and Application
By combining the experimental and computational results, a comprehensive and validated thermodynamic dataset for 1-(Trifluoromethyl)cyclohexanol can be established.
Summary of Thermodynamic Properties for 1-(Trifluoromethyl)cyclohexanol
| Property | Symbol | Experimental Method | Computational Method | Application in Drug Development |
| Enthalpy of Formation | ΔfH° | Rotating-Bomb Calorimetry | Isodesmic Reactions (DFT) | Assesses molecular stability and reaction energetics. |
| Melting Temperature | Tm | Differential Scanning Calorimetry (DSC) | N/A | Defines solid-state stability and processing conditions. |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry (DSC) | N/A | Important for solubility modeling and crystallization processes. |
| Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | Vibrational Analysis (DFT) | Crucial for thermal hazard assessment and process safety. |
| Vapor Pressure | Pvap | Knudsen Effusion | N/A | Informs purification, drying, and formulation strategies. |
| Enthalpy of Vaporization | ΔvapH | Knudsen Effusion (Clausius-Clapeyron) | N/A | Relates to intermolecular forces and volatility. |
This complete dataset enables the calculation of the Gibbs free energy for various processes, which is the ultimate arbiter of spontaneity and equilibrium. For drug development professionals, this data is critical for predicting solubility, designing stable formulations, and optimizing manufacturing processes, ultimately reducing development time and costs.
Conclusion
While specific thermodynamic data for 1-(Trifluoromethyl)cyclohexanol is not currently cataloged, a clear and reliable path exists for its determination. This guide details a dual-pronged approach, combining rigorous experimental techniques—DSC, Knudsen effusion, and rotating-bomb calorimetry—with high-accuracy computational methods. This workflow not only provides a means to characterize the target molecule but also establishes a template for the thermodynamic investigation of other novel organofluorine compounds. The generation of such fundamental data is essential for advancing the fields of medicinal chemistry and materials science, enabling the rational design and application of next-generation fluorinated molecules.
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An In-depth Technical Guide to the Theoretical and Experimental Conformational Analysis of 1-(Trifluoromethyl)cyclohexanol
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its influence on molecular conformation—a critical determinant of biological activity—is governed by a complex interplay of steric and stereoelectronic effects. This guide provides a comprehensive framework for the theoretical and experimental investigation of 1-(Trifluoromethyl)cyclohexanol, a model system embodying the conformational challenges posed by placing a bulky, highly electronegative CF₃ group and a hydroxyl group on a stereogenic quaternary center within a flexible cyclohexane ring. We will detail an integrated workflow that combines high-level quantum mechanical calculations with experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the conformational behavior of trifluoromethylated aliphatic systems.
Introduction: The Conformational Conundrum
The introduction of a trifluoromethyl group into a molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties.[3] The CF₃ group is strongly electron-withdrawing, metabolically robust, and increases lipophilicity, making it a bioisostere for groups like methyl or chloro.[4] In a cyclohexane system, substituent conformation is typically dictated by the steric bulk, with a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5] The trifluoromethyl group has a steric A-value (a measure of its preference for the equatorial position) that is comparable to an isopropyl group, suggesting a significant equatorial preference.
However, this simple steric argument is often insufficient for highly fluorinated compounds. The strong C-F bond dipoles and the potential for stereoelectronic interactions, such as hyperconjugation and non-classical hydrogen bonding, can counteract steric preferences.[6][7] For 1-(Trifluoromethyl)cyclohexanol, the central question is: which chair conformer dominates the equilibrium? The one with the CF₃ group axial and the OH group equatorial, or the one with the CF₃ group equatorial and the OH group axial? Answering this requires a detailed exploration of the subtle balance between several competing effects.
Theoretical Framework: Beyond Simple Sterics
The conformational equilibrium of 1-(Trifluoromethyl)cyclohexanol is dictated by a balance of steric, electrostatic, and hyperconjugative forces. A thorough analysis must consider the following principles.
-
Steric Hindrance (A-value): The foundational principle of cyclohexane conformation is the avoidance of steric strain. The equatorial position is generally favored for substituents to minimize clashes with axial hydrogens at the C3 and C5 positions.[5] Based on sterics alone, the conformer with the bulky CF₃ group in the equatorial position would be predicted to be more stable.
-
The Anomeric and Gauche Effects: The anomeric effect describes the tendency of electronegative substituents adjacent to a heteroatom in a ring to prefer the axial position, a phenomenon driven by stabilizing hyperconjugation between a lone pair (n) on the heteroatom and the antibonding orbital (σ) of the C-X bond.[8][9] While 1-(Trifluoromethyl)cyclohexanol lacks a ring heteroatom at the adjacent position, related "pseudo-anomeric" or generalized anomeric effects involving σ → σ interactions (e.g., σC-C → σC-F or σC-H → σC-F) can still play a crucial role in stabilizing otherwise unfavorable conformations.[7] These interactions are maximized when the donor and acceptor orbitals are anti-periplanar, a condition often met in axial conformers.
-
Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (donor) and trifluoromethyl group (potential acceptor) raises the possibility of an intramolecular O-H···F-C hydrogen bond. The stability of such a bond is highly dependent on the geometry of the conformer. This interaction, if present, could significantly stabilize a specific conformation.
-
Electrostatic and Dipolar Interactions: The C-F bonds are highly polarized. The alignment of these bond dipoles relative to each other and to the C-O dipole can lead to significant stabilizing or destabilizing electrostatic interactions.[6][10] In some selectively fluorinated cyclohexanes, counter-intuitive axial preferences are driven by stabilizing electrostatic interactions between the axial fluorine and polarized diaxial hydrogens.[6][7]
These competing factors are illustrated in the conformational equilibrium shown below.
Figure 1: Conformational equilibrium of 1-(Trifluoromethyl)cyclohexanol.
A Rigorous Computational Workflow
To dissect the contributions of the effects described above, a multi-step computational protocol is required. This workflow ensures that predictions are robust, and the underlying chemical principles are clearly elucidated.
The overall workflow integrates theoretical calculations with experimental validation to provide a self-consistent and trustworthy analysis.
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Methodological & Application
The Strategic Incorporation of 1-(Trifluoromethyl)cyclohexanol in Modern Medicinal Chemistry: A Guide for Researchers
For Immediate Release
In the landscape of contemporary drug discovery, the strategic manipulation of molecular architecture is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the myriad of chemical motifs employed to this end, the trifluoromethyl group (-CF3) has emerged as a cornerstone of modern medicinal chemistry. This guide delves into the specific applications and protocols surrounding a key building block, 1-(Trifluoromethyl)cyclohexanol , providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The introduction of a trifluoromethyl group can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3] The unique electronic and steric characteristics of the -CF3 group often lead to improved bioavailability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
The Physicochemical Impact of the Trifluoromethyl Moiety
The trifluoromethyl group is a powerful tool for medicinal chemists due to its ability to modulate several key physicochemical parameters:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This increased stability can lead to a longer in vivo half-life and reduced clearance of a drug candidate.
-
Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[3]
Synthesis of 1-(Trifluoromethyl)cyclohexanol: A Key Building Block
The utility of any chemical moiety in drug discovery is contingent on its accessibility. A reliable and scalable synthesis of 1-(Trifluoromethyl)cyclohexanol is therefore essential. The following protocol, adapted from a well-established procedure, outlines its preparation from cyclohexanone.
Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexanol
Materials:
-
Cyclohexanone
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a stirred solution of (Trifluoromethyl)trimethylsilane in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice-water bath), add a solution of cyclohexanone in anhydrous tetrahydrofuran.
-
Add a catalytic amount of tetrabutylammonium fluoride solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, add 3M hydrochloric acid to the reaction mixture and stir vigorously for 4-6 hours at room temperature to effect the deprotection of the trimethylsilyl ether intermediate.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization to yield 1-(Trifluoromethyl)cyclohexanol as a white solid.
Application of 1-(Trifluoromethyl)cyclohexanol in Drug Design: A Case Study
While direct incorporation of the parent 1-(Trifluoromethyl)cyclohexanol into a final drug is less common, its derivatives are valuable intermediates. The synthesis of substituted aminocyclohexanol frameworks is a prominent application, as these scaffolds are present in numerous bioactive molecules. For instance, the isomers of dibenzylamino-1-trifluoromethylcyclohexanol have been synthesized to explore conformational space and introduce three-dimensionality into drug-like molecules.[5]
The following generalized protocol illustrates how 1-(Trifluoromethyl)cyclohexanol can be utilized as a precursor to introduce the trifluoromethylated cyclohexyl motif into a target molecule.
Protocol: General Procedure for Incorporating the 1-(Trifluoromethyl)cyclohexyl Moiety
This protocol outlines a hypothetical pathway where the hydroxyl group of 1-(Trifluoromethyl)cyclohexanol is first converted to a leaving group, followed by nucleophilic substitution.
Step 1: Activation of the Hydroxyl Group
-
Dissolve 1-(Trifluoromethyl)cyclohexanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the activated intermediate (e.g., a mesylate or tosylate).
Step 2: Nucleophilic Substitution
-
Dissolve the activated intermediate in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Add the desired nucleophile (e.g., an amine, thiol, or the anion of an active methylene compound).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the product by column chromatography to obtain the desired compound containing the 1-(trifluoromethyl)cyclohexyl moiety.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and application of 1-(Trifluoromethyl)cyclohexanol in a drug discovery context.
Caption: General workflow for the synthesis and application of 1-(Trifluoromethyl)cyclohexanol.
Future Perspectives
The strategic use of building blocks like 1-(Trifluoromethyl)cyclohexanol is set to expand as the demand for drug candidates with fine-tuned properties continues to grow. The development of novel synthetic methodologies that allow for the efficient and stereoselective incorporation of such fluorinated motifs will be a key area of future research. The insights provided in this guide are intended to empower researchers to leverage the unique advantages of 1-(Trifluoromethyl)cyclohexanol in their drug discovery endeavors.
References
-
Prakash, G. K. S.; Ramaiah, P.; Krishnamurti, R. 1-(Trifluoromethyl)cyclohexanol. Org. Synth.1992 , 70, 231. DOI: 10.15227/orgsyn.070.0231. [Link]
-
Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2025 , 30(14), 3009. DOI: 10.3390/molecules30143009. [Link]
-
Kerr, W. J.; et al. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Org. Biomol. Chem.2015 , 13, 11183-11191. DOI: 10.1039/C5OB01885A. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317(5846), 1881-1886. DOI: 10.1126/science.1131943. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58(21), 8315-8359. DOI: 10.1021/acs.jmedchem.5b00258. [Link]
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- 5. researchgate.net [researchgate.net]
The Strategic Application of 1-(Trifluoromethyl)cyclohexanol in Modern Synthesis
Introduction: The Rise of Fluorinated Motifs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity, metabolic stability, and ability to modulate lipophilicity make it a valuable tool for optimizing lead compounds.[1][2][3][4] This guide focuses on the practical application of a key building block that leverages these advantages: 1-(Trifluoromethyl)cyclohexanol . This tertiary alcohol provides a robust platform for introducing the trifluoromethylated cyclohexyl motif, a structural element increasingly recognized for its potential to enhance the drug-like properties of therapeutic candidates. We will explore the synthesis of this building block, its key reactions, and provide detailed protocols for its use in the synthesis of advanced intermediates.
Physicochemical Properties and Strategic Advantages
The introduction of a trifluoromethyl group onto a cyclohexanol ring imparts significant changes to its physicochemical properties compared to its non-fluorinated analog, cyclohexanol.
| Property | 1-(Trifluoromethyl)cyclohexanol | Cyclohexanol | Rationale for Change |
| Molecular Weight | 168.15 g/mol | 100.16 g/mol | Addition of a CF3 group. |
| Calculated LogP | 1.8 (estimated) | 1.2 | The lipophilic CF3 group increases LogP. |
| pKa of Hydroxyl Group | Lower (more acidic) | ~18 | The strong electron-withdrawing effect of the CF3 group increases the acidity of the hydroxyl proton. |
| Metabolic Stability | Increased | Lower | The C-CF3 and adjacent C-C bonds are sterically hindered and electronically deactivated towards metabolic enzymes. |
The increased lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability.[2] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the hydroxyl group, opening up unique synthetic pathways.
Synthesis of 1-(Trifluoromethyl)cyclohexanol: A Foundational Protocol
The most common and efficient method for the synthesis of 1-(Trifluoromethyl)cyclohexanol is the nucleophilic trifluoromethylation of cyclohexanone using a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[5][6]
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexanol
Materials:
-
Cyclohexanone
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (3 M)
-
Ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (trifluoromethyl)trimethylsilane (1.3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add cyclohexanone (1.0 equivalent).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution (e.g., 0.05 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, quench the reaction by adding 3 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by sublimation or column chromatography to obtain 1-(Trifluoromethyl)cyclohexanol as a white waxy solid.[5]
Diagram of Synthesis:
Caption: Synthesis of 1-(Trifluoromethyl)cyclohexanol from cyclohexanone.
Applications in Synthesis: Leveraging the Hydroxyl Functionality
The tertiary hydroxyl group of 1-(Trifluoromethyl)cyclohexanol, while sterically hindered, is a key functional handle for further molecular elaboration. Its strategic location adjacent to the trifluoromethyl group influences its reactivity and provides a gateway to a variety of important molecular scaffolds.
Dehydration to Form Trifluoromethylated Alkenes
The dehydration of 1-(Trifluoromethyl)cyclohexanol provides access to 1-(trifluoromethyl)cyclohexene, a valuable intermediate for further functionalization. Due to the electron-withdrawing nature of the CF3 group, this elimination reaction often requires strong acid catalysis and elevated temperatures.[7][8][9][10]
Experimental Protocol: Dehydration of 1-(Trifluoromethyl)cyclohexanol
Materials:
-
1-(Trifluoromethyl)cyclohexanol
-
85% Phosphoric acid or concentrated sulfuric acid
-
Fractional distillation apparatus
-
Heating mantle
-
Collection flask
Procedure:
-
Place 1-(Trifluoromethyl)cyclohexanol into a round-bottom flask suitable for distillation.
-
Carefully add a catalytic amount of 85% phosphoric acid (approximately 10% by volume).
-
Assemble a fractional distillation apparatus and heat the mixture gently using a heating mantle.
-
Collect the distillate, which will be a mixture of 1-(trifluoromethyl)cyclohexene and water. The boiling point of 1-(trifluoromethyl)cyclohexene is approximately 110-112 °C.
-
Separate the organic layer from the aqueous layer in the collected distillate.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and re-distill to obtain the pure alkene.
Diagram of Dehydration:
Caption: Dehydration of 1-(Trifluoromethyl)cyclohexanol to the corresponding alkene.
Nucleophilic Substitution of the Hydroxyl Group
While direct SN1/SN2-type substitution of the tertiary hydroxyl group is challenging, it can be achieved under specific conditions, often involving activation of the hydroxyl group as a better leaving group. This approach is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Application Example: Synthesis of Aminocyclohexanol Derivatives
A key application of 1-(Trifluoromethyl)cyclohexanol is as a precursor to aminocyclohexanol derivatives. While a direct substitution is difficult, a common strategy involves the trifluoromethylation of an aminocyclohexanone precursor. This highlights the importance of the 1-(Trifluoromethyl)cyclohexanol scaffold in accessing these valuable molecules. For instance, the synthesis of cis- and trans-3-(N,N-dibenzylamino)-1-(trifluoromethyl)cyclohexanol has been reported, demonstrating the viability of introducing the trifluoromethylated alcohol motif into more complex, biologically relevant structures.[11]
Conceptual Workflow for Accessing Aminocyclohexanol Derivatives:
Caption: General strategy for synthesizing amino-1-(trifluoromethyl)cyclohexanol derivatives.
Esterification and Etherification Reactions
The formation of esters and ethers from 1-(Trifluoromethyl)cyclohexanol provides another avenue for creating diverse molecular architectures. Standard esterification conditions, such as reaction with an acid chloride or anhydride in the presence of a base, can be employed.[12][13] Ether synthesis can be achieved via a Williamson ether synthesis-type approach, where the alkoxide of 1-(Trifluoromethyl)cyclohexanol is reacted with an alkyl halide.
Experimental Protocol: Esterification of 1-(Trifluoromethyl)cyclohexanol
Materials:
-
1-(Trifluoromethyl)cyclohexanol
-
Acetyl chloride (or other acid chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(Trifluoromethyl)cyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude ester, which can be purified by column chromatography.
Conclusion and Future Outlook
1-(Trifluoromethyl)cyclohexanol is a versatile and valuable building block for the introduction of the trifluoromethylated cyclohexyl motif into organic molecules. Its synthesis is straightforward, and its hydroxyl group provides a handle for a range of chemical transformations, including dehydration, nucleophilic substitution (via precursors), esterification, and etherification. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic use of fluorinated building blocks like 1-(Trifluoromethyl)cyclohexanol will undoubtedly play an increasingly important role in the discovery and development of new chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.
References
- Prakash, G. K. S.; Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. In G. A. Olah, D. R. Squire, & G. K. S. Prakash (Eds.), Synthetic Fluorine Chemistry. John Wiley & Sons.
- Google Patents. (n.d.). 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones and the salts thereof.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trans-4-Amino-1-(Trifluoromethyl)cyclohexanol. Retrieved from [Link]
- Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
PubChem. (n.d.). Viral vectors for treating Parkinson's disease. Retrieved from [Link]
- O'Hagan, D. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
- Al-Masum, M., & Kumar, D. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 9(21), 7461-7466.
- Google Patents. (n.d.). Cyclohexane derivatives.
- Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemistry & Biodiversity, 2(2), 168-193.
- Al-Masum, M., & Al-Mughaid, H. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(4), 1709-1721.
- de Sousa, J. S., & de L. E. P. da Costa, J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Processes, 9(3), 527.
- Google Patents. (n.d.). Use of cyclohexanol ethers having antimicrobial properties.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]
-
Gold, M., & Frisk, H. (n.d.). Alcohol Dehydration Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Retrieved from [Link]
- Umekawa, T., et al. (2017). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 13, 2464-2485.
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Organic Syntheses. (n.d.). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]
- Lu, X., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
-
Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]
- Bunescu, A., et al. (2009). Synthesis of trifluoromethyl-substituted arenes, cyclohexenones and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one: influence of the lewis acid on the product distribution. The Journal of Organic Chemistry, 74(14), 5002-5010.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Choudhary, H., et al. (2019). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol.
- The Organic Chemistry Tutor. (2023, September 25).
- Zong, B., et al. (2017). Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry, 19(19), 4566-4573.
-
University of Toronto. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
- Professor Dave Explains. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION [Video]. YouTube.
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- The Organic Chemistry Tutor. (2024, January 17). Great OCHEM Review Question: Substitution, Elimination, Alkenes, and Alcohol Reactions [Video]. YouTube.
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Application Notes and Protocols: Grignard Reaction with Trifluoromethyl Ketones
Introduction: The Strategic Importance of Trifluoromethylated Alcohols in Drug Discovery
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[1][2] This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, the synthesis of trifluoromethylated compounds, particularly tertiary alcohols, is of paramount importance in the development of novel therapeutics.[1] Trifluoromethyl ketones (TFMKs) serve as key precursors to these valuable alcohols.[3] However, the unique electronic properties of TFMKs present distinct challenges to classical organic transformations like the Grignard reaction.
The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon exceptionally electrophilic.[4] This heightened reactivity, while beneficial for some applications, complicates Grignard additions.[4] Potential side reactions, such as enolization and reduction, can compete with the desired nucleophilic addition, leading to diminished yields and complex product mixtures.[5] This guide provides a comprehensive overview of the experimental procedure for the Grignard reaction with trifluoromethyl ketones, offering detailed protocols and expert insights to navigate these challenges and achieve successful synthesis of α-trifluoromethyl alcohols.
Mechanistic Considerations: Navigating the Reactivity of Trifluoromethyl Ketones
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6][7][8] In the context of trifluoromethyl ketones, the reaction proceeds through a six-membered ring transition state, where the magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[6] The nucleophilic carbon of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[7][9] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[7][9][10]
However, the high electrophilicity of the carbonyl carbon in TFMKs can lead to several competing pathways:
-
Enolization: If the trifluoromethyl ketone possesses an α-proton, the Grignard reagent can act as a base, abstracting the proton to form an enolate.[5] This is particularly problematic with sterically hindered Grignard reagents.[5]
-
Reduction: Grignard reagents with β-hydrogens can undergo a reduction pathway, transferring a hydride to the carbonyl carbon via a cyclic transition state.[5] This results in the formation of a secondary alcohol, not the desired tertiary alcohol.
-
1,4-Addition (for α,β-unsaturated TFMKs): In the case of α,β-unsaturated trifluoromethyl ketones, the Grignard reagent can add to the β-carbon (1,4-addition or conjugate addition) in addition to the carbonyl carbon (1,2-addition).[11][12] The strong electron-withdrawing effect of the trifluoromethyl group often favors 1,4-addition.[12]
Careful control of reaction conditions, including temperature, solvent, and the nature of the Grignard reagent, is crucial to favor the desired 1,2-addition pathway.
Visualizing the Reaction Pathway
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Application Note: High-Throughput Quantification of 1-(Trifluoromethyl)cyclohexanol Using Gas Chromatography-Mass Spectrometry and Reversed-Phase HPLC
Abstract
This comprehensive guide details two robust and validated analytical methods for the precise quantification of 1-(Trifluoromethyl)cyclohexanol, a key fluorinated intermediate in pharmaceutical and agrochemical synthesis. We present a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method requiring silylation derivatization, and an alternative, direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This document provides senior researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices, detailed step-by-step protocols, and expected performance metrics to facilitate immediate implementation and validation in a quality control or research environment.
Introduction: The Analytical Imperative for 1-(Trifluoromethyl)cyclohexanol
1-(Trifluoromethyl)cyclohexanol is a pivotal building block in modern synthetic chemistry. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1] Consequently, the accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity during process development, and for quality control of starting materials. This note addresses the need for reliable analytical methods by providing two distinct, validated workflows tailored for different laboratory capabilities and analytical requirements.
Method 1: High-Sensitivity Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Why Derivatization is Key
Gas chromatography is an ideal technique for analyzing volatile compounds.[2] While 1-(Trifluoromethyl)cyclohexanol has a boiling point suitable for GC analysis, its polar hydroxyl (-OH) group can lead to undesirable chromatographic behavior.[1] This polarity can cause peak tailing due to interactions with active sites in the GC inlet and column, resulting in poor peak shape and reduced sensitivity.[3]
To mitigate these effects, a pre-column derivatization step is employed. We utilize silylation, a robust and common technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[2] This reaction, facilitated by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar -OH group. The resulting TMS-ether derivative is significantly more volatile and less polar, leading to improved chromatographic resolution, peak symmetry, and enhanced sensitivity.[4]
Experimental Workflow: GC-MS Analysis
The workflow for the GC-MS method is a sequential process from sample preparation to data analysis.
Caption: Workflow for GC-MS quantification of 1-(Trifluoromethyl)cyclohexanol.
Protocol 1: Sample Preparation and Silylation Derivatization
Materials:
-
1-(Trifluoromethyl)cyclohexanol analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl Acetate (HPLC Grade)
-
Dicyclohexyl Phthalate (Internal Standard, IS)
-
2 mL GC vials with PTFE-lined caps
Procedure:
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of Dicyclohexyl Phthalate in ethyl acetate.[5]
-
Calibration Standards: a. Prepare a 1 mg/mL stock solution of 1-(Trifluoromethyl)cyclohexanol in ethyl acetate. b. Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL. c. To 100 µL of each standard, add 100 µL of the IS stock solution (resulting in a 50 µg/mL IS concentration).
-
Sample Preparation: a. Accurately weigh an amount of the test sample expected to contain approximately 10 mg of 1-(Trifluoromethyl)cyclohexanol into a 10 mL volumetric flask and dilute with ethyl acetate. b. Dilute this solution further with ethyl acetate to achieve an expected final concentration within the calibration range (e.g., 50 µg/mL). c. To 100 µL of the diluted sample, add 100 µL of the IS stock solution.
-
Derivatization Reaction: a. To each vial containing the standard or sample mixture (200 µL total), add 100 µL of BSTFA + 1% TMCS. b. Cap the vials tightly and vortex for 10 seconds. c. Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[6] d. Allow the vials to cool to room temperature before placing them in the autosampler.
Protocol 2: GC-MS Instrumental Analysis
Instrumentation: Standard Gas Chromatograph coupled with a Mass Spectrometer.
| Parameter | Setting | Rationale |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized, semi-volatile compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures reproducible retention times.[8] |
| Injector | Splitless mode, 250°C | Splitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program is optimized to separate the TMS-derivatized analyte from the solvent front and potential impurities.[6] |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS.[6] |
| SIM Ions (Analyte) | m/z (to be determined from a full scan of the derivatized standard, e.g., M-15, M-CF3) | The molecular ion may be weak; fragments from the loss of a methyl (M-15) or trifluoromethyl group are often more abundant and selective. |
| SIM Ions (IS) | m/z 149, 167, 249 (for Dicyclohexyl Phthalate) | These are characteristic, high-abundance ions for DCHP.[5] |
Expected Performance Characteristics (GC-MS)
The following table summarizes the typical performance data expected from a validated GC-MS method.
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.998 | The coefficient of determination for the calibration curve (1-100 µg/mL). |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise (S/N ≥ 3).[9] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10).[10] |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections of a mid-range QC sample. |
| Accuracy (% Recovery) | 95-105% | The percentage of known analyte concentration recovered from a spiked matrix sample.[9] |
Method 2: Direct Quantification by Reversed-Phase HPLC-UV
Expertise & Rationale: A Derivatization-Free Alternative
For laboratories where derivatization is undesirable due to time constraints or reagent availability, RP-HPLC offers a direct and robust alternative.[11] This method leverages the polarity differences between the analyte and the stationary phase for separation. A C18 column, which has long hydrocarbon chains bonded to silica, provides a non-polar stationary phase.[12]
1-(Trifluoromethyl)cyclohexanol, being moderately polar, will have a reasonable affinity for the non-polar C18 phase and can be effectively eluted using a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and water. The trifluoromethyl group, while electron-withdrawing, does not provide a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at a lower wavelength (~210 nm) where the molecule exhibits some absorbance, providing sufficient sensitivity for many quality control applications.[13]
Experimental Workflow: HPLC-UV Analysis
The HPLC workflow is more direct than GC-MS as it omits the derivatization step.
Caption: Workflow for HPLC-UV quantification of 1-(Trifluoromethyl)cyclohexanol.
Protocol 3: Sample Preparation (HPLC)
Materials:
-
1-(Trifluoromethyl)cyclohexanol analytical standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PTFE)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 50:50 v/v). Degas the solution by sonication or vacuum filtration.
-
Calibration Standards: a. Prepare a 1 mg/mL stock solution of 1-(Trifluoromethyl)cyclohexanol in the mobile phase. b. Perform serial dilutions with the mobile phase to prepare a set of calibration standards, for example, from 10 µg/mL to 200 µg/mL.[12]
-
Sample Preparation: a. Accurately weigh an amount of the test sample and dissolve it in the mobile phase to achieve an expected final concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials to remove particulate matter that could damage the column.[13]
Protocol 4: HPLC Instrumental Analysis
Instrumentation: Standard HPLC system with a UV detector.[5]
| Parameter | Setting | Rationale |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Industry-standard reversed-phase column providing good retention and separation for moderately polar organic molecules.[12] |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50, v/v) | A simple isocratic mobile phase provides reproducible retention times and is sufficient for purity analysis.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[13] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | Provides adequate sensitivity for non-aromatic alcohols at quality control concentration levels.[13] |
Expected Performance Characteristics (HPLC-UV)
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.999 | The coefficient of determination for the calibration curve (10-200 µg/mL). |
| Limit of Detection (LOD) | ~2 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise (S/N ≥ 3). |
| Limit of Quantification (LOQ) | ~10 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10). |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections of a mid-range QC sample.[14] |
| Accuracy (% Recovery) | 98-102% | The percentage of known analyte concentration recovered from a spiked matrix sample. |
Method Selection and Trustworthiness
Both protocols described are self-validating systems designed for trustworthiness. The choice between GC-MS and HPLC-UV depends on the specific analytical needs.
-
Choose GC-MS for:
-
High Sensitivity: When trace-level quantification is required (e.g., impurity profiling, pharmacokinetic studies). The use of SIM mode provides superior sensitivity compared to HPLC-UV.[8]
-
High Specificity: Mass spectrometric detection provides structural confirmation, which is invaluable for identifying analytes in complex matrices.
-
-
Choose HPLC-UV for:
-
Simplicity and Throughput: The direct injection method without derivatization is faster and requires fewer reagents, making it ideal for routine quality control.[11]
-
Robustness: HPLC methods are often considered highly robust and transferable between laboratories for routine assays.
-
Each protocol includes steps for creating calibration curves from analytical standards, and the performance metrics (LOD, LOQ, precision) provide a framework for internal method validation to ensure the trustworthiness of the generated data.[9]
References
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- European Commission. (2020). Proposal for a Directive of the European Parliament and of the Council on the quality of water intended for human consumption (recast).
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- Călinescu, R. (2012). Derivatization Methods in GC and GC/MS. In Mass Spectrometry in Food Analysis. [URL: https://www.semanticscholar.org/paper/Derivatization-Methods-in-GC-and-GC-MS-C%C4%83linescu/e35f585d564f3319808d95100062a4336c53e800]
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- Ochapski, M. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [URL: https://www.researchgate.
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- World Health Organization. (2017). Per- and polyfluoroalkyl substances (PFAS) in drinking-water.
- Phenomenex. Derivatization for Gas Chromatography. [URL: https://www.phenomenex.
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- NIST. 1-Methylcyclohexanol, trifluoroacetate. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1745615&Mask=200]
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- Smith, A., et al. (2021). Rapid Volatile Compound Analysis in Plasma Using SIFT-MS and Comparison with an Established GC/MS Method. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03827]
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- Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products. [URL: https://www.cipac.
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- Thermo Fisher Scientific. 4-(Trifluoromethyl)cyclohexanol, 97%. [URL: https://www.thermofisher.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. [URL: https://www.benchchem.com/application-notes/hplc-analysis-of-3-trifluoromethyl-phenol]
- de la Ossa, M. A. P., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/abs/pii/0731708595015574]
- Jia, Z., et al. (2025). First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages. Food Chemistry X. [URL: https://www.researchgate.
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Application Note & Protocol: A Scalable and Robust Synthesis of 1-(Trifluoromethyl)cyclohexanol
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-(Trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein focuses on the nucleophilic trifluoromethylation of cyclohexanone using (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol optimized for scalability, and address critical safety and handling considerations. This guide is designed to be a self-validating system, enabling researchers to reliably produce high-purity material on a multi-gram to kilogram scale.
Introduction: The Significance of Trifluoromethylated Alcohols
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design and materials science.[1][2] The unique properties imparted by the CF₃ group—high electronegativity, metabolic stability, and increased lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3] 1-(Trifluoromethyl)cyclohexanol, in particular, serves as a key intermediate for synthesizing more complex molecules, including selective androgen receptor modulators and potential antiviral agents.
The most direct and efficient route to this tertiary alcohol is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclohexanone.[4][5] Among the various reagents available for this transformation, the Ruppert-Prakash reagent (TMSCF₃) stands out for its reliability, commercial availability, and operational simplicity, making it ideal for large-scale applications.[6]
Synthetic Strategy and Mechanistic Insights
The Ruppert-Prakash Trifluoromethylation Reaction
The core of this synthesis is the fluoride-initiated reaction of TMSCF₃ with cyclohexanone. The generally accepted mechanism involves several key steps, which explains the specific reagents and conditions chosen for the protocol.
-
Initiation: A catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), activates the TMSCF₃. The fluoride anion attacks the silicon atom, forming a hypervalent pentacoordinate siliconate intermediate, [Me₃Si(F)CF₃]⁻.[4][6]
-
Generation of the Nucleophile: This siliconate complex can then release the trifluoromethide anion (CF₃⁻), the key nucleophile in the reaction.
-
Nucleophilic Attack: The highly reactive CF₃⁻ anion attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tertiary alkoxide intermediate.
-
Silyl Ether Formation: The newly formed alkoxide is trapped by another molecule of TMSCF₃ or by the trimethylsilyl fluoride (Me₃SiF) generated in the initiation step. This forms the silyl-protected intermediate, 1-((trimethylsilyl)oxy)-1-(trifluoromethyl)cyclohexane.
-
Hydrolysis: A final aqueous acidic workup cleaves the silyl ether to yield the desired product, 1-(Trifluoromethyl)cyclohexanol.[7]
Understanding this mechanism underscores the necessity for anhydrous conditions during the initial stages to prevent premature hydrolysis of the reagent and intermediates, and the catalytic nature of the fluoride initiator.
Reaction Mechanism Diagram
The following diagram illustrates the catalytic cycle of the trifluoromethylation process.
Caption: Mechanism of TBAF-catalyzed trifluoromethylation of cyclohexanone.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a ~100 g scale and can be adapted for larger quantities by adjusting vessel sizes and reagent amounts proportionally.
Materials and Equipment
-
Chemicals:
-
Cyclohexanone (≥99.8% purity)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a Teflon paddle
-
Thermocouple probe and controller
-
500 mL pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Dry ice/acetone or cryocooler bath
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Sublimation apparatus or crystallization dish
-
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (g) | Amount (mL) | Notes |
| Cyclohexanone | 98.15 | 1.0 | 98.15 | 103.1 | Substrate |
| TMSCF₃ | 142.20 | 1.2 | 170.6 | 177.3 | Trifluoromethylating Agent |
| TBAF (1.0 M in THF) | - | 0.05 | - | 50 | Initiator |
| Anhydrous THF | - | - | - | 1000 | Solvent |
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Assemble the 5 L three-neck flask with the overhead stirrer, thermocouple, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge the flask with cyclohexanone (103.1 mL, 1.0 mol) and anhydrous THF (1.0 L).
-
Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.
-
Add TMSCF₃ (177.3 mL, 1.2 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, add the TBAF solution (50 mL, 0.05 mol) dropwise via the dropping funnel over 20 minutes. A mild exotherm may be observed.
-
Once the TBAF addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc) or GC-MS until the starting cyclohexanone is consumed.[8][9]
B. Workup and Isolation
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 3 M HCl (400 mL) via the dropping funnel. Caution: This can be exothermic.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the silyl ether intermediate.[7]
-
Transfer the mixture to a 2 L separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 300 mL).[7]
-
Combine all organic layers and wash sequentially with water (1 x 400 mL) and saturated brine (1 x 400 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and wash the drying agent with additional diethyl ether.[7]
C. Purification
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield a crude semi-solid.
-
For high purity, the product can be purified by vacuum sublimation.[7] Alternatively, recrystallize the crude solid from hexanes. Dissolve the crude product in a minimal amount of hot hexanes, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[10]
-
Collect the white, waxy crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
The expected yield of 1-(Trifluoromethyl)cyclohexanol is typically in the range of 79-85%.
Experimental Workflow Diagram
Caption: Scalable workflow for 1-(Trifluoromethyl)cyclohexanol synthesis.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White, waxy solid.
-
Melting Point: 60-61 °C.[7]
-
¹H NMR (CDCl₃, 400 MHz): δ 1.60-1.85 (m, 10H, CH₂), 2.05 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 21.9, 25.1, 34.0, 73.4 (q, J = 29 Hz, C-CF₃), 125.7 (q, J = 285 Hz, CF₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -79.5 (s).
-
GC-MS (EI): m/z calculated for C₇H₁₁F₃O: 168.07; found consistent with structure.
-
Purity (GC): ≥99% after purification.
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[12][13]
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): A flammable liquid. Handle under an inert atmosphere. Avoid heat, sparks, and open flames.[11] Incompatible with strong oxidizing agents and bases.[11]
-
Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use only inhibitor-free, anhydrous solvent.
-
Cyclohexanone: Flammable liquid and skin/eye irritant.
-
Quenching: The quenching step with acid is exothermic and releases pressure. Add the acid slowly to a cooled solution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described provides a reliable, scalable, and well-characterized method for the synthesis of 1-(Trifluoromethyl)cyclohexanol. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this important fluorinated building block in high yield and purity, facilitating further research and development in the pharmaceutical and chemical industries.
References
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- PMC, Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- Organic Syntheses, Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene (2021-10-25).
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- Wikipedia, Phenol.
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Application Notes and Protocols: Leveraging 1-(Trifluoromethyl)cyclohexanol for the Introduction of the CF3 Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting unique and beneficial properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] The strategic introduction of a CF3 moiety can be a pivotal step in drug discovery and development. This document provides a detailed guide to the application of 1-(Trifluoromethyl)cyclohexanol as a practical and effective reagent for the nucleophilic trifluoromethylation of various organic substrates. We will explore the underlying chemical principles, provide a comprehensive, step-by-step protocol for its use, and discuss the mechanistic considerations that ensure successful and reproducible outcomes.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is one of the most utilized fluorine-containing motifs in pharmaceuticals and agrochemicals.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The replacement of a methyl group with a trifluoromethyl group, for instance, can block metabolic oxidation at that position, thereby increasing the drug's half-life. Furthermore, the CF3 group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
Despite its importance, the direct and selective introduction of a CF3 group into a complex molecule remains a significant synthetic challenge.[2] This has led to the development of a diverse array of trifluoromethylating agents, each with its own set of advantages and limitations.
1-(Trifluoromethyl)cyclohexanol: A Versatile Reagent for Nucleophilic Trifluoromethylation
1-(Trifluoromethyl)cyclohexanol has emerged as a valuable tool for the introduction of the CF3 group. It serves as a stable, solid, and easy-to-handle precursor to the trifluoromethyl anion (CF3-), a potent nucleophile for trifluoromethylation reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H11F3O |
| Molecular Weight | 168.16 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Approx. 155-157 °C |
| Solubility | Soluble in common organic solvents (THF, DMF, DMSO) |
Principle of Reactivity
1-(Trifluoromethyl)cyclohexanol itself is not the active trifluoromethylating species. Its utility lies in its ability to generate the trifluoromethyl anion or a related reactive intermediate upon activation with a suitable base. The tertiary alcohol structure facilitates the departure of the trifluoromethyl group under basic conditions. This in-situ generation of the CF3- nucleophile allows for controlled and efficient trifluoromethylation of electrophilic substrates. This approach is conceptually similar to the well-established Ruppert-Prakash reagent (TMSCF3), which also serves as a source of nucleophilic CF3-.[4]
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aryl Halide
This section provides a general, step-by-step protocol for the copper-catalyzed trifluoromethylation of an aryl iodide using 1-(Trifluoromethyl)cyclohexanol. This protocol is a representative example and may require optimization for different substrates.
Materials and Reagents
-
Aryl Iodide (substrate)
-
1-(Trifluoromethyl)cyclohexanol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K2CO3) (base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Reaction Workflow
Sources
derivatization of 1-(Trifluoromethyl)cyclohexanol for chiral resolution
An Application Guide to the Chiral Resolution of 1-(Trifluoromethyl)cyclohexanol via Diastereomeric Derivatization
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Challenge and Importance of Resolving Fluorinated Chiral Alcohols
In pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1] Consequently, the ability to separate and quantify these enantiomers is a critical step in ensuring the safety and efficacy of new chemical entities.
1-(Trifluoromethyl)cyclohexanol presents a common challenge in stereochemical analysis. The trifluoromethyl (-CF₃) group is a prevalent substituent in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the molecule is a tertiary alcohol, a class of compounds known for steric hindrance that can complicate or impede traditional resolution methods.[2]
This guide provides a detailed technical overview and actionable protocols for the chiral resolution of 1-(Trifluoromethyl)cyclohexanol. We will focus on the indirect method of chiral derivatization, a robust strategy that converts the enantiomeric pair into diastereomers, which possess distinct physical properties, allowing for their separation and quantification using standard analytical techniques like HPLC and NMR spectroscopy.[3][4][5]
Principle of Chiral Derivatization
The core principle of this method is the reaction of a racemic analyte (a 1:1 mixture of R- and S-enantiomers) with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[4] This reaction transforms the two enantiomers into two distinct diastereomers.
-
(R)-Analyte + (R)-CDA → (R,R)-Diastereomer
-
(S)-Analyte + (R)-CDA → (S,R)-Diastereomer
Unlike the original enantiomers, these resulting diastereomers have different melting points, boiling points, solubilities, and, most importantly, different interactions with chromatographic stationary phases and varied magnetic environments in NMR spectroscopy.[4] This allows for their physical separation and the determination of the original enantiomeric excess (% ee).
Workflow for Chiral Derivatization and Analysis
The overall process follows a logical sequence from the racemic starting material to the final analytical determination.
Figure 1: General workflow for the chiral resolution of 1-(Trifluoromethyl)cyclohexanol.
Selecting the Optimal Chiral Derivatizing Agent (CDA)
The choice of CDA is critical and depends on the analyte's functional group and steric properties. For the hindered tertiary hydroxyl group of 1-(Trifluoromethyl)cyclohexanol, reagents that are highly reactive and can overcome steric barriers are required.
| CDA | Reactive Form | Advantages | Considerations |
| Mosher's Acid (MTPA) | Acid Chloride (MTPA-Cl) | • Forms stable diastereomeric esters.[4]• CF₃ group provides a clean, sensitive probe for ¹⁹F NMR analysis.[6][7]• Well-established models for determining absolute configuration (Mosher's analysis).[8] | • Can be expensive.• Acid chloride is moisture-sensitive. |
| (1S)-(+)-Camphorsulfonyl Chloride | Sulfonyl Chloride | • Highly reactive, suitable for hindered alcohols.[9]• Often more cost-effective than MTPA.[9]• Forms stable sulfonate esters. | • Resulting diastereomers may have less predictable NMR chemical shift differences compared to MTPA esters. |
For this application guide, we will provide protocols for both (R)-Mosher's acid chloride and (1S)-(+)-Camphorsulfonyl chloride, representing two robust and effective options.
Protocol 1: Derivatization with (R)-Mosher's Acid Chloride ((R)-MTPA-Cl)
This protocol details the formation of diastereomeric Mosher's esters. The reaction is typically facilitated by a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), and a non-nucleophilic base to scavenge the HCl byproduct.
Figure 2: Esterification of 1-(Trifluoromethyl)cyclohexanol with (R)-MTPA-Cl.
A. Materials and Reagents
-
Racemic 1-(Trifluoromethyl)cyclohexanol
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), >99% ee
-
4-Dimethylaminopyridine (DMAP), catalyst grade
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)
B. Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(Trifluoromethyl)cyclohexanol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Addition of Reagents: Add anhydrous pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of MTPA-Cl: Add (R)-MTPA-Cl (1.2 eq) dropwise to the stirred solution. Causality Insight: Using a slight excess of the MTPA-Cl ensures the complete conversion of the sterically hindered alcohol. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is fully consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine/DMAP), saturated aq. NaHCO₃ (to remove excess Mosher's acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.
-
Purification (Optional): If necessary, purify the esters via flash column chromatography on silica gel. However, for analytical purposes (HPLC/NMR), the crude product is often sufficiently pure.
Protocol 2: Derivatization with (1S)-(+)-Camphorsulfonyl Chloride
This protocol details the formation of diastereomeric sulfonate esters. The reaction is typically performed at low temperatures to control reactivity.
A. Materials and Reagents
-
Racemic 1-(Trifluoromethyl)cyclohexanol
-
(1S)-(+)-10-Camphorsulfonyl chloride (>98% ee)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Reagents for workup as described in Protocol 1.
B. Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-(Trifluoromethyl)cyclohexanol (1.0 eq) in anhydrous DCM.[9]
-
Addition of Base: Add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add (1S)-(+)-Camphorsulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature at 0 °C.[9] Causality Insight: The higher reactivity of the sulfonyl chloride allows for a shorter reaction time and lower excess of reagent compared to MTPA-Cl.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: Perform the same aqueous workup, drying, and concentration steps as described in Protocol 1 to isolate the crude diastereomeric sulfonate esters.
Analysis of Diastereomeric Derivatives
A. High-Performance Liquid Chromatography (HPLC) Separation
The primary advantage of converting enantiomers to diastereomers is that they can be separated on standard, achiral stationary phases.[4][10]
1. Recommended HPLC Method
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 (v/v) ACN:Water. The ratio should be optimized to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm (for derivatives containing an aromatic ring like Mosher's esters).
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[11]
2. Expected Data and Interpretation The two diastereomers will exhibit different retention times (t_R). The enantiomeric excess (% ee) can be calculated directly from the peak areas of the two diastereomers.
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
| Parameter | Formula | Significance |
| Separation Factor (α) | α = k₂ / k₁ | Measures the relative separation between the two peaks. α > 1.1 is desirable. |
| Resolution (Rs) | Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) | Quantifies the degree of separation. Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification.[11] |
k₁ and k₂ are the retention factors of the less and more retained diastereomers, respectively. t_R are the retention times, and w are the peak widths at the base.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a powerful alternative for determining the diastereomeric ratio without physical separation. The presence of the trifluoromethyl group in both the analyte and Mosher's reagent makes ¹⁹F NMR particularly effective.[6][12]
1. ¹⁹F NMR Analysis
-
Technique: Acquire a proton-decoupled ¹⁹F NMR spectrum of the diastereomeric mixture.
-
Expected Result: You will observe two distinct signals (singlets or quartets depending on coupling) corresponding to the -CF₃ groups of the two diastereomers. The integration of these two signals directly reflects the ratio of the enantiomers in the original sample.
-
Advantage: ¹⁹F NMR spectra often have a wide chemical shift range and low background noise, allowing for highly accurate quantification.[13][14]
2. ¹H NMR and Mosher's Method for Absolute Configuration For Mosher's esters, ¹H NMR can be used not only for quantification but also to assign the absolute configuration of the original alcohol.[8] This advanced method relies on creating a conformational model of the diastereomeric esters. In the most stable conformer, substituents on the original alcohol will be either shielded or deshielded by the phenyl group of the Mosher's reagent.[8]
-
By preparing both the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift difference (Δδ = δ_S - δ_R) for protons near the chiral center, one can deduce the absolute stereochemistry.[8]
References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. [Link]
-
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Mosher's acid. Wikipedia. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Mosher's acid. chemeurope.com. [Link]
-
NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. [Link]
-
Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules. [Link]
-
Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Nature Communications. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
- Process for chlorinating tertiary alcohols.
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. [Link]
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- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(Trifluoromethyl)cyclohexanol
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(Trifluoromethyl)cyclohexanol, a key intermediate in pharmaceutical and materials science. The unique spectroscopic challenges posed by the trifluoromethyl (CF₃) group necessitate a multi-nuclear and multi-dimensional NMR approach for unambiguous structure elucidation and purity assessment. This document outlines detailed protocols for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, including advanced 2D correlation techniques. The causality behind experimental parameter selection is explained, ensuring methodological robustness for researchers, scientists, and drug development professionals.
Introduction: The Spectroscopic Challenge of the Trifluoromethyl Group
The trifluoromethyl group is a prevalent structural motif in modern pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. However, its presence introduces significant complexity to NMR spectra. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, is highly sensitive and offers a wide chemical shift dispersion, making it an excellent probe for molecular structure and environment.[1] This high sensitivity, combined with the large one-bond and long-range J-coupling interactions with ¹H and ¹³C nuclei, requires a carefully designed analytical strategy to fully characterize molecules like 1-(Trifluoromethyl)cyclohexanol.[2]
This guide will systematically detail the necessary NMR experiments, from standard 1D techniques to advanced 2D correlations, to provide a complete analytical workflow for this important fluorinated alcohol.
Experimental Design and Rationale
Sample Preparation and Solvent Selection
Proper sample preparation is critical for acquiring high-quality NMR data. The choice of solvent can significantly influence chemical shifts, particularly for the ¹⁹F nucleus.
Protocol:
-
Accurately weigh approximately 10-20 mg of 1-(Trifluoromethyl)cyclohexanol.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its well-characterized residual proton and carbon signals.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T₁) should be employed to ensure complete relaxation of all nuclei.[1]
Causality: The use of a deuterated solvent is essential to avoid a large, broad solvent signal in the ¹H NMR spectrum that would obscure the analyte signals. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time, especially for the less sensitive ¹³C nucleus.
Spectrometer Setup and Referencing
Accurate chemical shift referencing is paramount for data comparability and structural confirmation.
-
¹H and ¹³C NMR: The residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used as a secondary internal reference. Tetramethylsilane (TMS) can also be added as a primary internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
¹⁹F NMR: An external reference is often preferred for ¹⁹F NMR to avoid potential interactions with the analyte. Trichlorofluoromethane (CFCl₃) is the primary reference standard (δF = 0.00 ppm).[3] Alternatively, a sealed capillary containing a reference compound like trifluoroacetic acid (TFA) can be used.
One-Dimensional NMR Analysis
¹⁹F NMR Spectroscopy: The Primary Probe
The ¹⁹F NMR spectrum provides the most direct information about the trifluoromethyl group.
Expected Spectrum: For 1-(Trifluoromethyl)cyclohexanol, the ¹⁹F NMR spectrum is expected to show a single signal, as all three fluorine atoms are chemically equivalent. This signal will likely appear as a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show complex multiplicity due to coupling with the cyclohexyl protons. The chemical shift for a CF₃ group attached to a quaternary carbon is typically in the range of -70 to -85 ppm relative to CFCl₃.[4]
¹H NMR Spectroscopy: Mapping the Cyclohexyl Ring
The ¹H NMR spectrum reveals the proton environment of the cyclohexyl moiety.
Expected Spectrum: The ¹H NMR spectrum of 1-(Trifluoromethyl)cyclohexanol will be complex due to the overlapping signals of the axial and equatorial protons of the cyclohexane ring. The protons on the carbons adjacent to the C-CF₃ group (C2 and C6) will be the most downfield due to the electron-withdrawing effect of the trifluoromethyl and hydroxyl groups. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. Long-range ¹H-¹⁹F coupling may be observed, further splitting the proton signals.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Spectrum: The spectrum will show distinct signals for each of the carbon atoms in the cyclohexyl ring and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to the strong one-bond ¹³C-¹⁹F coupling (¹JCF), typically around 280-300 Hz. The quaternary carbon (C1) bearing the CF₃ and OH groups will also be a quartet, but with a smaller two-bond coupling constant (²JCF). The other cyclohexyl carbons may also exhibit smaller long-range couplings to the fluorine atoms.
Advanced 2D NMR Techniques for Unambiguous Assignment
Due to the spectral complexity, 2D NMR experiments are essential for the complete and accurate assignment of all ¹H and ¹³C signals.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei.
Protocol:
-
Acquire a standard gradient-selected HSQC experiment.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.
-
Process the data to obtain a 2D spectrum with ¹H on one axis and ¹³C on the other.
Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the protonated carbons of the cyclohexyl ring.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds.
Protocol:
-
Acquire a standard gradient-selected HMBC experiment.
-
The long-range coupling delay should be optimized based on an estimated average J-coupling of 8-10 Hz.
Interpretation: HMBC is crucial for identifying the quaternary carbon (C1) by observing correlations from the protons on C2 and C6 to C1. It also helps in assigning the protons and carbons further away from the CF₃ group. Importantly, correlations from the cyclohexyl protons to the trifluoromethyl carbon can confirm the connectivity.
Heteronuclear Overhauser Effect Spectroscopy (HOESY)
The ¹H-¹⁹F HOESY experiment identifies through-space correlations between protons and fluorine atoms.
Protocol:
-
Acquire a 2D ¹H-¹⁹F HOESY experiment.
-
A mixing time of 300-500 ms is typically a good starting point.
Interpretation: HOESY is invaluable for confirming the stereochemistry and conformation of the molecule. For 1-(Trifluoromethyl)cyclohexanol, correlations will be observed between the fluorine atoms of the CF₃ group and the nearby axial and equatorial protons on the cyclohexyl ring, providing definitive proof of proximity.
Data Presentation and Interpretation
The following tables summarize the expected NMR data for 1-(Trifluoromethyl)cyclohexanol based on analysis of related compounds and established spectroscopic principles.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Couplings
| Position | δ¹H (ppm) (Multiplicity) | δ¹³C (ppm) (Multiplicity, JCF in Hz) |
| 1 | - | 79.0 (q, ²JCF ≈ 28) |
| 2, 6 | 1.6-1.8 (m) | 35.0 (q, ³JCF ≈ 3) |
| 3, 5 | 1.4-1.6 (m) | 22.0 |
| 4 | 1.2-1.4 (m) | 25.0 |
| CF₃ | - | 125.0 (q, ¹JCF ≈ 285) |
| OH | variable (br s) | - |
Table 2: Expected ¹⁹F NMR Data
| Position | δ¹⁹F (ppm) | Multiplicity |
| CF₃ | -75.0 | s (proton-decoupled) |
Visualizing NMR Correlations
The following diagrams illustrate the key NMR correlations for the structural elucidation of 1-(Trifluoromethyl)cyclohexanol.
Figure 2: Through-space HOESY correlations for conformational analysis.
Conclusion
The comprehensive NMR analysis of 1-(Trifluoromethyl)cyclohexanol requires a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While 1D spectra provide initial insights, 2D correlation experiments such as HSQC, HMBC, and ¹H-¹⁹F HOESY are indispensable for the complete and unambiguous assignment of all signals and for confirming the molecular structure and stereochemistry. The protocols and interpretive guidance provided in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries to confidently characterize this and other complex fluorinated molecules.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
Nicewicz, D. A., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
University of California, Santa Barbara, NMR Facility. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Fluorine NMR. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation, improve yields, and troubleshoot common experimental hurdles. The trifluoromethyl group is a critical pharmacophore, and its successful installation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This resource synthesizes established protocols with field-proven insights to ensure your success.
Core Synthesis Pathway: Nucleophilic Trifluoromethylation of Cyclohexanone
The most reliable and widely adopted method for synthesizing 1-(Trifluoromethyl)cyclohexanol is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclohexanone.[3] The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this purpose due to its stability and commercial availability.[4][5] The reaction proceeds via an anionic chain mechanism, typically initiated by a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6]
The overall transformation is a two-step, one-pot process:
-
Nucleophilic Addition: A catalytic fluoride source activates the TMSCF₃ to generate a transient trifluoromethyl anion ([CF₃]⁻), which attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is then trapped by another molecule of TMSCF₃ (or the generated trimethylsilyl fluoride) to form a stable O-silylated intermediate.[5][6]
-
Hydrolytic Work-up: The silyl ether intermediate is hydrolyzed, typically with an acidic work-up, to yield the final tertiary alcohol product.
Reaction Mechanism Overview
The following diagram illustrates the key steps in the TBAF-initiated nucleophilic trifluoromethylation of cyclohexanone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Trifluoromethyl)cyclohexanol
Welcome to the Technical Support Center for 1-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common purification challenges associated with this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.
Introduction to Purification Challenges
1-(Trifluoromethyl)cyclohexanol is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the nucleophilic trifluoromethylation of cyclohexanone using reagents like the Ruppert-Prakash reagent (TMSCF₃), can lead to a crude product containing various impurities.[1][2] The unique physicochemical properties of fluorinated compounds, such as altered polarity and intermolecular interactions, can make their purification non-trivial.[3] This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving common problems encountered during the purification of 1-(Trifluoromethyl)cyclohexanol.
Recrystallization Issues
Q1: My 1-(Trifluoromethyl)cyclohexanol is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than solid crystals. This often occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, which depresses the melting point of the mixture.
Causality:
-
High Impurity Load: The presence of unreacted starting materials or side products can significantly lower the melting point of the crude material, causing it to melt in the hot solvent before it has a chance to crystallize upon cooling.
-
Inappropriate Solvent Choice: If the solvent's boiling point is too high, it can cause the solute to melt and separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.
Troubleshooting Protocol:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and cool the solution again, but this time much more slowly.
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a thermally insulating surface (like a cork ring or folded paper towels) before moving it to an ice bath. This encourages the formation of well-defined crystals.
-
Solvent System Modification:
-
If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
For 1-(Trifluoromethyl)cyclohexanol, a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane can be effective.
-
-
Seed Crystals: If you have a small amount of pure 1-(Trifluoromethyl)cyclohexanol, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Q2: I have a very low yield after recrystallization. What are the likely reasons and how can I improve it?
A2: A low yield from recrystallization is a frequent problem that can often be rectified with procedural adjustments.
Causality:
-
Excess Solvent: Using too much solvent for recrystallization is the most common cause of low yield, as a significant portion of the product will remain in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for the compound even at low temperatures.
Troubleshooting Protocol:
-
Minimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution between additions.
-
Preheat Filtration Apparatus: When performing a hot gravity filtration, preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover it by evaporating some of the solvent and cooling the concentrated solution again to obtain a second crop of crystals.
-
Solvent Screening: If yields remain low, perform a small-scale solvent screen to find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.
Chromatography Issues
Q3: I am trying to purify 1-(Trifluoromethyl)cyclohexanol by column chromatography, but I am getting poor separation from an impurity. What can I do to improve the resolution?
A3: Poor separation in column chromatography can be due to several factors related to the choice of stationary phase, mobile phase, and column packing.
Causality:
-
Inappropriate Eluent Polarity: If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it is not polar enough, the compounds may not move at all.
-
Column Overloading: Applying too much sample to the column can lead to broad bands and co-elution of components.
-
Poorly Packed Column: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and poor separation.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
For 1-(Trifluoromethyl)cyclohexanol, a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) can be very effective.
-
-
Use the Right Amount of Stationary Phase: A general rule of thumb is to use a 30-100:1 weight ratio of stationary phase to crude product.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the stationary phase is mixed with the initial eluent and then poured into the column, is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(Trifluoromethyl)cyclohexanol?
A1: The impurities in your crude product will largely depend on the synthetic route used. For the common synthesis involving the reaction of cyclohexanone with a trifluoromethylating agent like TMSCF₃, you can expect:
-
Unreacted Cyclohexanone: The starting ketone may be present if the reaction did not go to completion.
-
Silyl Ether Intermediate: A silyl ether of the product can form and may not be fully hydrolyzed during the workup.
-
Byproducts of the Trifluoromethylating Reagent: Depending on the specific reagent and conditions, various side products can be generated.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, diethyl ether) are common.
You can use techniques like ¹H NMR, ¹⁹F NMR, and GC-MS to identify and quantify these impurities.
Q2: Does 1-(Trifluoromethyl)cyclohexanol form an azeotrope with water or other common solvents?
Q3: What are the key safety precautions I should take when handling and purifying 1-(Trifluoromethyl)cyclohexanol?
A3: It is crucial to handle 1-(Trifluoromethyl)cyclohexanol with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Data Summary and Visualization
Table 1: Physicochemical Properties of 1-(Trifluoromethyl)cyclohexanol and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-(Trifluoromethyl)cyclohexanol | 168.16 | 160-161 | ~60.8 |
| Cyclohexanone | 98.14 | 155.6 | -47 |
| (Trifluoromethyl)trimethylsilane | 142.22 | 54-55 | N/A |
Data sourced from publicly available chemical databases.
Diagram 1: Troubleshooting Workflow for Recrystallization "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Diagram 2: General Purification Strategy for 1-(Trifluoromethyl)cyclohexanol
Caption: A general workflow for the purification of 1-(Trifluoromethyl)cyclohexanol.
References
-
Menz, D. H., Feltgen, N., Lechner, T., & Hoerauf, H. (2021). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Graefe's Archive for Clinical and Experimental Ophthalmology, 259(1), 159-168. [Link]
-
Ferreira, L. F., Pinheiro, P. S. M., & de Souza, M. V. N. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6265. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of trifluoromethyl-containing compounds. Coordination Chemistry Reviews, 248(13-14), 1177-1203. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Wikipedia. (2023). Azeotropic distillation. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]
-
ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. [Link]
-
ResearchGate. (n.d.). Azeotropic distillation with cyclohexane as entrainer. [Link]
-
Lina, J., Zhou, Q., Wang, J., Tang, D., Zhua, W., Chen, W., ... & Li, M. (2018). Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis: Mass spectrometric investigation using deuterated DMSO and Quadrupole Time-of-Flight mass detection. ChemRxiv. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of cyclohexanol separated from the product. [Link]
- Google Patents. (n.d.).
-
Patsnap Eureka. (n.d.). A kind of azeotropic rectification separates the method for cyclohexene and 1,3-cyclohexadiene. [Link]
- Google Patents. (n.d.).
-
Nicholson, J. K., & Wilson, I. D. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of proteome research, 10(9), 3889-3900. [Link]
-
Organic Syntheses. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. [Link]
-
Tsikolia, M., Opatz, T., Kauhl, U., Tabanca, N., Demirci, B., TenBroeck, S., ... & Bernier, U. (2021). Trials for Gathering Information on an Unknown Peak in the GC-MS Spectra of Horse and Pony Hair Extracts. Advances in Entomology, 9(2), 100-111. [Link]
-
Miller, J., Puch-Solis, R., & Buchanan, H. A. S. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Data in brief, 47, 108931. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
Sources
- 1. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's mechanics, with a focus on troubleshooting common side reactions and optimizing outcomes.
Introduction
The nucleophilic trifluoromethylation of cyclohexanone, typically employing the Ruppert-Prakash reagent (TMSCF₃), is a cornerstone reaction for accessing the valuable 1-(Trifluoromethyl)cyclohexanol motif.[1][2] This building block is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide provides a detailed walkthrough of these challenges and their solutions.
The core transformation involves the generation of a trifluoromethyl anion (or an equivalent nucleophile) that attacks the electrophilic carbonyl carbon of cyclohexanone. The reaction is typically initiated by a nucleophilic catalyst, like a fluoride source, which activates the silicon-carbon bond in TMSCF₃.[1][3][4] The resulting trimethylsilyl ether intermediate is then hydrolyzed to yield the final alcohol product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is low, and I've isolated a significant amount of a byproduct identified as 1-(trimethylsiloxy)cyclohex-1-ene. What is causing this?
Answer:
This is a classic case of a competing enolization pathway. The intended reaction requires the trifluoromethyl anion (CF₃⁻) to act as a nucleophile. However, CF₃⁻ is also a strong base and can deprotonate the α-carbon of cyclohexanone, leading to the formation of a cyclohexanone enolate.[5][6] This enolate is then trapped by the Ruppert-Prakash reagent (TMSCF₃) or another silyl source in the reaction mixture to form the thermodynamically stable silyl enol ether, 1-(trimethylsiloxy)cyclohex-1-ene.[4][5]
Causality Explained:
-
Basicity of the Trifluoromethyl Anion: The pKa of fluoroform (HCF₃) is around 28, making its conjugate base, CF₃⁻, a potent base capable of deprotonating ketones.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can favor the thermodynamically controlled enolization pathway over the kinetically favored nucleophilic addition. Certain initiators can also exacerbate this issue.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic 1,2-addition pathway.[1]
-
Choose the Right Initiator: While tetrabutylammonium fluoride (TBAF) is a common initiator, its basicity can promote enolization. Consider using a less basic fluoride source like cesium fluoride (CsF) or potassium fluoride (KF).[1][3] In some cases, non-fluoride initiators like potassium carbonate (K₂CO₃) in DMF have been shown to be effective while minimizing enolization.[4]
-
Control the Rate of Addition: Add the initiator slowly to the mixture of cyclohexanone and TMSCF₃ to maintain a low concentration of the active trifluoromethylating species, thereby disfavoring the bimolecular enolization pathway.
Question 2: I've observed an unknown, fluorine-containing impurity in my crude product. Mass spectrometry suggests it has a higher molecular weight than the desired product. What could it be?
Answer:
This impurity is likely a homologated addition product, which arises from the decomposition of the trifluoromethyl anion into difluorocarbene (:CF₂).[5][7] The highly reactive difluorocarbene can then participate in side reactions. A plausible pathway involves the difluorocyclopropanation of the silyl enol ether byproduct (discussed in Question 1) to form a bicyclic intermediate. This intermediate can then undergo an anion-induced ring-opening and subsequent trifluoromethylation to yield a more complex, higher molecular weight fluorinated impurity.[5][6]
Causality Explained:
-
Instability of the Trifluoromethyl Anion: The trifluoromethyl anion is known to be unstable and can eliminate a fluoride ion to form difluorocarbene.[7] This decomposition is often more pronounced at higher temperatures.
-
Presence of Silyl Enol Ether: The formation of the silyl enol ether provides a substrate for difluorocarbene cycloaddition, leading to these complex byproducts.[5]
Troubleshooting Steps:
-
Minimize Silyl Enol Ether Formation: By implementing the strategies from Question 1 (lower temperature, alternative initiators), you will reduce the concentration of the silyl enol ether precursor, thereby suppressing the formation of this difluorocarbene-derived byproduct.
-
Use Fresh Reagents: The stability of the Ruppert-Prakash reagent can be a factor. Use of older or partially decomposed reagent may lead to a higher propensity for side reactions.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can allow for the slow accumulation of decomposition-driven byproducts.
Visualizing Reaction Pathways
The following diagram illustrates the desired nucleophilic addition pathway versus the competing side reactions of enolization and difluorocarbene formation.
Caption: Main vs. Side Reaction Pathways in Cyclohexanone Trifluoromethylation.
Frequently Asked Questions (FAQs)
-
Q: Can I use other trifluoromethylating agents besides the Ruppert-Prakash reagent?
-
A: Yes, other reagents exist, such as those derived from fluoroform (HCF₃).[3][8] However, the Ruppert-Prakash reagent is popular due to its relative stability, ease of handling, and broad applicability.[2] The choice of reagent may influence the optimal reaction conditions and side product profile.
-
-
Q: How critical are anhydrous conditions for this reaction?
-
Q: My reaction stalls before completion. What could be the cause?
-
A: This can be due to several factors. Insufficient initiator is a common cause. The initiator can be consumed by trace impurities. Another possibility is inhibition by adventitious CO₂, which can react with the anionic species to form unreactive trifluoroacetate.[5][6] Ensure your reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q: What is the best way to purify the final product?
-
A: 1-(Trifluoromethyl)cyclohexanol is a relatively volatile alcohol. Purification is typically achieved by column chromatography on silica gel. Due to its volatility, care should be taken during solvent removal under reduced pressure.
-
Standard Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Cyclohexanone (distilled before use)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add cyclohexanone (1.0 eq) and anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add TMSCF₃ (1.2-1.5 eq) to the solution via syringe.
-
Initiation: Slowly add the TBAF solution (0.05-0.10 eq) dropwise to the stirred mixture over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis (typically 1-4 hours). The reaction is monitored for the disappearance of cyclohexanone.
-
Quenching and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (ensure the final pH is acidic). Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-(Trifluoromethyl)cyclohexanol.
Quantitative Data Summary
The choice of initiator can significantly affect the ratio of the desired product to the silyl enol ether byproduct. The following table provides a qualitative summary based on literature observations.
| Initiator | Relative Basicity | Propensity for Enolization | Typical Reaction Temperature |
| TBAF | High | High | 0 °C to RT |
| CsF | Moderate | Moderate | 0 °C to RT |
| K₂CO₃/DMF | Low | Low | RT |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
Prakash, G. K. S., & Olah, G. A. (2014). Long-lived Trifluoromethanide Anion: A Key Intermediate in Nucleophilic Trifluoromethylations. Angewandte Chemie International Edition, 53(43), 11575-11578. [Link]
-
Konrad, D. B., et al. (2019). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 141(1), 541-552. [Link]
-
Prakash, G. K. S., et al. (2014). Long-Lived Trifluoromethanide Anion: A Key Intermediate in Nucleophilic Trifluoromethylations. ResearchGate. [Link]
-
Mikami, K., et al. (2006). Radical Trifluoromethylation of Titanium Ate Enolate. Organic Letters, 8(21), 4671-4673. [Link]
-
Konrad, D. B., et al. (2019). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. ResearchGate. [Link]
-
(2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
(2021). Trifluoromethyl Anion: Generation, Stability, and SNAr Reactivity in Crown Ether Complex Analyzed by Theoretical Calculations. ResearchGate. [Link]
-
Hu, J., et al. (2006). Difluorocarbene Chemistry: Synthesis of gem-Difluorocyclopropenyl Ketones and gem-Difluorinated Dihydrofurans. Synlett. [Link]
-
Konrad, D. B., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 141(1), 541-552. [Link]
-
Prakash, G. K. S., et al. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 70(15), 5894-5900. [Link]
-
Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
(N.A.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. [Link]
-
Zhao, Y., et al. (2021). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. National Institutes of Health. [Link]
-
Halder, S. (2018). How to synthesize and isolate an enol Triflate? ResearchGate. [Link]
-
Hu, J., et al. (2010). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 46(36), 6645-6657. [Link]
-
(2017). Syntheses of fluorinated cyclopentanone derivatives via regioselective CF 2 insertion using transition metal difluorocarbene complexes. Morressier. [Link]
-
Mikami, K. (2007). Trifluoromethylation of Metal Enolates and Theoretical Guideline. ACS Publications. [Link]
-
Gabbaï, F. P., et al. (2021). Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. PubMed. [Link]
-
Filo student. (2025). Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [Link]
-
Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
-
Nagaki, A., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]
Sources
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- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation
Welcome to the technical support hub for trifluoromethylation reactions. The introduction of the trifluoromethyl (CF₃) group is a transformative strategy in the development of pharmaceuticals, agrochemicals, and materials, owing to its profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the path to a successful trifluoromethylation is often nuanced, with challenges ranging from low yields to unexpected side reactions.
This guide is designed for you—the researcher at the bench—to navigate these challenges. We will move beyond simple procedural lists to explore the fundamental principles governing these reactions. Here, you will find answers to common problems, detailed protocols, and logical frameworks to streamline your optimization process.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during trifluoromethylation experiments in a direct question-and-answer format.
General & Reagent-Related Questions
Q1: How do I choose the correct trifluoromethylating reagent for my substrate?
A1: The choice of reagent is dictated by the reaction mechanism you intend to exploit, which in turn depends on your substrate's electronic nature. Reagents can be broadly classified by the reactive nature of the "CF₃" species they generate:
-
Nucleophilic (CF₃⁻ source): Best for substrates that are electrophilic, such as aldehydes, ketones, and imines. The most common reagent in this class is (Trifluoromethyl)trimethylsilane (TMSCF₃ or the Ruppert-Prakash reagent) .[4][5] It requires a catalytic amount of a fluoride source (e.g., TBAF, CsF) or other Lewis base to activate the silicon center and generate the nucleophilic trifluoromethyl anion.
-
Electrophilic (CF₃⁺ source): Ideal for nucleophilic substrates like enolates, silyl enol ethers, thiols, phenols, and electron-rich (hetero)arenes.[6][7][8] Prominent examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[6][7][9] These are generally shelf-stable but can be sensitive to moisture and should be handled with care.[6][10]
-
Radical (CF₃• source): Highly versatile for C-H functionalization of arenes and heteroarenes, as well as additions to alkenes and alkynes.[11][12] Many electrophilic reagents, like Togni's and Umemoto's reagents, can generate CF₃ radicals upon single-electron transfer (SET), often facilitated by a photocatalyst or a transition metal.[1][8] Other dedicated radical precursors include triflyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[11][12]
Q2: My trifluoromethylating reagent seems to be inactive or degraded. How can I check its quality?
A2: Reagent stability is a critical parameter.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a liquid and relatively stable but can be sensitive to moisture and strong acids. Decomposition can lead to the formation of fluoroform and hexamethyldisiloxane. Purity can be checked by ¹⁹F NMR (a sharp singlet around -63 ppm in CDCl₃) and ¹H NMR.
-
Togni's and Umemoto's Reagents: These are crystalline solids. Togni's Reagent II is metastable at room temperature and should be stored refrigerated as it can decompose over weeks.[10] Togni's Reagent I is known to be explosive and must be handled with extreme caution.[10] Visual inspection is the first step; the material should be a free-flowing crystalline solid. Clumping or discoloration can indicate decomposition. For quantitative assessment, ¹⁹F NMR is the most reliable method.
Troubleshooting: Low Yield & Incomplete Conversion
Q3: My reaction has stalled, or the yield is very low. What are the most common culprits?
A3: Low conversion is a frequent issue. A systematic approach to troubleshooting is essential.
-
Reagent Activation (for Nucleophilic CF₃⁻): When using TMSCF₃, the initiator is crucial. If you see no reaction, ensure your fluoride source (e.g., TBAF) is anhydrous. Water can hydrolyze the reagent and quench the active species. Consider using freshly opened or dried TBAF.
-
Catalyst Inactivity (for Metal-Catalyzed Reactions): In copper-catalyzed systems, the oxidation state and ligation of the copper are paramount.[1]
-
Source: Use a high-purity copper(I) salt (e.g., CuI, CuCl, CuTC).[13] If using a Cu(II) source, a reductant may be needed in the reaction.
-
Atmosphere: Many Cu(I) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and run under an inert atmosphere (N₂ or Ar). Oxidation to inactive Cu(II) species is a common failure mode.
-
-
Solvent Choice: The solvent can dramatically influence reaction rates and even selectivity.[14][15] Polar aprotic solvents like DMF, DMSO, or NMP are often effective for copper-catalyzed reactions, as they can help solubilize intermediates and reagents.[16] However, for some photoredox reactions, less coordinating solvents might be preferred.[17] If your reaction is sluggish, a solvent screen is a logical next step.
-
Insufficient Temperature: While many modern protocols operate at room temperature, some transformations, particularly those involving stable C-H or C-X bond activation, may require thermal energy to overcome activation barriers. A modest increase in temperature (e.g., from 25 °C to 50-60 °C) can significantly improve rates.
Q4: I'm attempting a photoredox trifluoromethylation, but the reaction isn't working. What should I check?
A4: Photoredox catalysis introduces a unique set of variables.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. Common catalysts like Ru(bpy)₃Cl₂ and Ir(ppy)₃ are typically excited by blue light (visible light spectrum).[11][18] A simple 26W household fluorescent lamp can be effective.[11][18] Check that the lamp is functional and positioned close to the reaction vessel.
-
Vessel Material: Use a vessel that is transparent to the required wavelength. Standard borosilicate (Pyrex) glass is usually sufficient for visible light, but UV-driven reactions would require quartz.
-
Degassing: Oxygen is an efficient quencher of the excited state of most photocatalysts. Thoroughly degas your reaction mixture using a freeze-pump-thaw cycle (3x) or by sparging with an inert gas (Ar or N₂) for 15-20 minutes.
-
Reductant/Oxidant Potential: The reaction relies on a delicate balance of redox potentials. The excited photocatalyst must be able to reduce (or oxidize) your CF₃ source to generate the CF₃ radical.[11] If the reaction fails, confirm that the chosen catalyst and CF₃ source are a viable redox pair.
Troubleshooting Logic Diagram
Here is a visual guide to diagnosing common issues leading to low reaction yield.
Sources
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01196E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 1-(Trifluoromethyl)cyclohexanol during workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(Trifluoromethyl)cyclohexanol, a key intermediate whose purification is often complicated by its propensity for decomposition. Here, we dissect the underlying chemical principles governing its instability and offer field-proven strategies to ensure the integrity of your compound during workup and purification.
I. Understanding the Challenge: The Fragility of a Tertiary Trifluoromethyl Carbinol
1-(Trifluoromethyl)cyclohexanol is a tertiary alcohol. Tertiary alcohols are notoriously susceptible to acid-catalyzed dehydration.[1][2] The presence of the highly electron-withdrawing trifluoromethyl (-CF3) group at the carbinol center introduces additional electronic factors that influence the stability of the molecule, particularly the carbocation intermediate that forms during dehydration. While fluorine's lone pairs can offer some resonance stabilization to an adjacent carbocation, the strong inductive effect of the -CF3 group is destabilizing. This heightened sensitivity to acid is a primary contributor to decomposition during standard workup procedures.
II. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows impurities after a standard aqueous workup and silica gel chromatography. What is happening to my 1-(Trifluoromethyl)cyclohexanol?
A1: You are likely observing the decomposition of your product, primarily through acid-catalyzed dehydration. The major byproduct is typically 1-(trifluoromethyl)cyclohex-1-ene. This occurs because both standard aqueous workups (if not properly neutralized) and silica gel chromatography can expose your compound to acidic conditions. The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the elimination of water from the tertiary alcohol.[3][4]
Q2: I performed a reaction using the Ruppert-Prakash reagent (TMSCF3) to synthesize 1-(Trifluoromethyl)cyclohexanol. What is the best way to quench the reaction to avoid decomposition?
A2: The key is to use a mild, non-acidic quenching agent. Instead of using acidic solutions like aqueous HCl or ammonium chloride, we strongly recommend quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[5] This will neutralize any acidic species present in the reaction mixture without introducing a harsh acidic environment that would promote dehydration. Add the bicarbonate solution slowly and carefully, especially if there is unreacted TMSCF3, to control any gas evolution.
Q3: Can I use strong bases like NaOH or KOH during the workup?
A3: While the primary decomposition pathway is acid-catalyzed, it is generally advisable to avoid strong bases as well. Although less common, strong bases could potentially promote other side reactions. A mild base like sodium bicarbonate is sufficient for neutralization and poses a lower risk to the integrity of your product.
Q4: Is there an alternative to silica gel for chromatographic purification?
A4: Absolutely. Given the sensitivity of 1-(Trifluoromethyl)cyclohexanol to the acidity of silica gel, we recommend using neutral or basic alumina for column chromatography.[6][7] Neutral alumina has a pH of approximately 6-8, while basic alumina has a pH of 9-10, both of which will prevent the acid-catalyzed dehydration.[6] Another strategy is to use silica gel that has been "deactivated" or "neutralized" by pre-treating it with a solution containing a small amount of a tertiary amine, such as triethylamine (typically 1% in the eluent).[4]
Q5: My product seems to decompose even on a TLC plate. How can I accurately monitor my reaction?
A5: This is a common observation and further evidence of the compound's instability on silica. For routine reaction monitoring, you can use TLC plates, but be aware that streaking or the appearance of a new, less polar spot could indicate on-plate decomposition. For more accurate monitoring, taking a small aliquot from the reaction mixture, performing a mini-quench with saturated NaHCO3, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC-MS is a more reliable method.[8][9] This will give you a more accurate picture of the reaction's progress without the artifacts of TLC decomposition.
III. Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause | Recommended Solution |
| Low yield after purification | Decomposition during workup and/or chromatography. | 1. Quench the reaction with saturated NaHCO3 solution. 2. Avoid acidic washes. 3. Use neutral or basic alumina for chromatography, or triethylamine-treated silica gel. |
| Multiple spots on TLC, with one at a higher Rf | The higher Rf spot is likely the dehydration product, 1-(trifluoromethyl)cyclohex-1-ene. | 1. Confirm the identity of the spots by running a co-spot with your starting material and analyzing the crude mixture by GC-MS. 2. Recognize that some decomposition may be occurring on the TLC plate itself. |
| Streaking on TLC plate | Strong interaction and possible decomposition on the acidic silica gel surface. | 1. Add a small amount of triethylamine (0.5-1%) to your TLC eluent. 2. Consider using neutral alumina TLC plates if available. |
| Product is an oil, but literature reports a solid | The presence of the alkene impurity can prevent crystallization. | 1. Re-purify using one of the recommended non-acidic chromatography methods. 2. Attempt to crystallize from a non-polar solvent like hexanes or pentane, as the alkene impurity may be more soluble. |
IV. Recommended Protocols and Methodologies
Protocol 1: Mild Aqueous Workup for 1-(Trifluoromethyl)cyclohexanol
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO3) solution dropwise with vigorous stirring. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash once with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Neutral Alumina Flash Chromatography
-
Column Packing: Prepare a flash chromatography column with neutral alumina, using your chosen eluent system (e.g., a hexane/ethyl acetate gradient).
-
Sample Loading: Dissolve the crude 1-(Trifluoromethyl)cyclohexanol in a minimal amount of the initial eluent or a compatible solvent. Load the solution onto the column.
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC (with the understanding that some on-plate decomposition may occur) or by analyzing small aliquots of the fractions by GC-MS.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Visualizing the Decomposition and Prevention Strategy
Decomposition Pathway: Acid-Catalyzed Dehydration
The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of 1-(Trifluoromethyl)cyclohexanol.
Caption: E1 mechanism of dehydration.
Recommended Workup and Purification Workflow
This workflow is designed to minimize contact with acidic reagents and surfaces.
Caption: Workflow to prevent decomposition.
VI. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Use of Anhydrous Tetrabutylammonium Fluoride and Tris(dimethylamino)sulfur (Trimethylsilyl)difluoride. Accounts of Chemical Research, 37(1), 31–44.
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]
-
University of Rochester, Department of Chemistry. Workup Tricks. [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
-
Quora. What is the mechanism for the dehydration of tertiary alcohols?[Link]
-
Chemguide. dehydration of alcohols. [Link]
-
Zhang, L., & Doyle, A. G. (2014). Deoxyfluorination of Alcohols. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthesis to Applications.
-
Ni, C., Hu, M., & Hu, J. (2015). Good partnership between vicinal C–F bonds and a C=C bond: the chemistry of gem-difluoroalkenes. Chemical Society Reviews, 44(11), 3478-3494.
-
The Royal Society of Chemistry. General Experimental Procedures. [Link]
-
Sun, H., Blaskovich, M. A., Janda, K. D., & Cooper, M. A. (2014). Silica gel-mediated oxidation of prenyl motifs generates natural product-like artifacts. Journal of natural products, 77(10), 2329-2333.
-
Biotage. Alumina sample cleanups and how can you implement in your workflow?[Link]
-
ResearchGate. Product decomposed on silica gel. [Link]
-
University of Edinburgh Research Explorer. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]
-
Chemistry Stack Exchange. Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride?[Link]
-
ResearchGate. Product decomposed on silica gel. [Link]
-
Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]
-
Wang, Z. et al. (2021). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. Journal of Analytical Toxicology, 45(9), 1015-1021.
-
The Royal Society of Chemistry. General Experimental Procedures. [Link]
-
Biotage. Alumina sample cleanups and how can you implement in your workflow?[Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
-
Quora. What is the mechanism for the dehydration of tertiary alcohols?[Link]
-
Chemguide. dehydration of alcohols. [Link]
-
Zhang, L., & Doyle, A. G. (2014). Deoxyfluorination of Alcohols. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthesis to Applications.
-
Ni, C., Hu, M., & Hu, J. (2015). Good partnership between vicinal C–F bonds and a C=C bond: the chemistry of gem-difluoroalkenes. Chemical Society Reviews, 44(11), 3478-3494.
-
The Royal Society of Chemistry. General Experimental Procedures. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(Trifluoromethyl)cyclohexanol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethyl)cyclohexanol. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production. Our focus is on ensuring scientific integrity, operational safety, and reproducibility.
I. Foundational Principles: The Chemistry of Trifluoromethylation
The synthesis of 1-(Trifluoromethyl)cyclohexanol typically involves the nucleophilic trifluoromethylation of cyclohexanone. The most common and well-established method utilizes the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), activated by a fluoride source.[1][2] The reaction proceeds via the addition of a trifluoromethyl anion equivalent to the carbonyl group of cyclohexanone, followed by an acidic workup to yield the desired tertiary alcohol.[3][4]
Understanding the reaction mechanism is crucial for effective troubleshooting and optimization. The fluoride ion (e.g., from tetrabutylammonium fluoride - TBAF) activates the silicon-carbon bond in TMSCF₃, generating a hypervalent silicon species that delivers the trifluoromethyl nucleophile.[5]
II. Experimental Protocol: A Scalable Approach
This protocol is adapted from established literature procedures and optimized for scalability.[3]
Reagents and Materials
| Reagent/Material | Purity | Supplier | Notes |
| Cyclohexanone | ≥99% | Standard Supplier | Ensure dryness |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | ≥98% | Specialist Supplier | Highly volatile and moisture-sensitive |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Standard Supplier | Anhydrous conditions are critical |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free |
| Hydrochloric acid (HCl) | 3 M aqueous solution | Standard Supplier | |
| Diethyl ether | Anhydrous | Standard Supplier | |
| Anhydrous magnesium sulfate (MgSO₄) | Standard Supplier |
Step-by-Step Methodology
Step 1: Reaction Setup and Trifluoromethylation
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: In the reaction flask, charge anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the THF to 0 °C using an ice-water bath.
-
Addition of TMSCF₃: Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃) to the cooled THF via a syringe.
-
Substrate Addition: In a separate flask, prepare a solution of cyclohexanone in anhydrous THF. Add this solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Catalyst Addition: Slowly add the tetrabutylammonium fluoride (TBAF) solution to the reaction mixture. An exothermic reaction is expected. Monitor the temperature closely and adjust the addition rate to maintain it below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by GC-MS or TLC.[3]
Step 2: Quenching and Workup
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 3 M hydrochloric acid. Stir at room temperature for at least 8 hours to ensure complete desilylation.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Sublimation: The crude product, a waxy solid, can be purified by sublimation under vacuum to yield pure 1-(Trifluoromethyl)cyclohexanol.[3]
-
Recrystallization: Alternatively, recrystallization from a suitable solvent like hexanes can be employed.
III. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up chemical reactions often presents challenges not observed at the laboratory scale. This section addresses common issues in a question-and-answer format.
Question 1: The reaction exotherm is difficult to control, leading to a rapid temperature increase.
-
Potential Cause: The rate of heat generation from the exothermic trifluoromethylation reaction exceeds the heat removal capacity of the reactor. This is a critical safety concern when scaling up.[6]
-
Solution:
-
Controlled Addition: Utilize a syringe pump or a dosing pump for the slow, controlled addition of the cyclohexanone solution and the TBAF catalyst. A slower addition rate will distribute the heat generation over a longer period.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system, such as a jacketed reactor with a circulating chiller. For larger scales, consider the surface area-to-volume ratio of the reactor.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively, although this may impact process efficiency.
-
Question 2: The reaction yield is significantly lower on a larger scale compared to the lab scale.
-
Potential Cause 1: Inefficient Mixing. Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[6]
-
Solution 1:
-
Mechanical Stirring: Use a mechanical stirrer with an appropriately sized and shaped impeller to ensure efficient mixing throughout the reaction vessel.
-
Baffles: For very large reactors, incorporating baffles can improve mixing efficiency.
-
-
Potential Cause 2: Moisture Contamination. The Ruppert-Prakash reagent and the TBAF catalyst are highly sensitive to moisture. On a larger scale, the increased surface area and longer transfer times can increase the risk of moisture ingress.
-
Solution 2:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried, and all solvents and reagents are anhydrous.
-
Inert Atmosphere: Maintain a positive pressure of a dry inert gas like nitrogen or argon throughout the entire process.
-
Question 3: During workup, an inseparable emulsion forms.
-
Potential Cause: The formation of silyl ethers and other byproducts can act as surfactants, leading to emulsion formation during the aqueous workup.
-
Solution:
-
Brine Wash: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration: Filtering the mixture through a pad of Celite® can sometimes help to break up emulsions.
-
Question 4: The final product is difficult to purify and contains persistent impurities.
-
Potential Cause: Side reactions, such as the formation of hexamethyldisiloxane from the reaction of TMSCF₃ with moisture, can lead to impurities that are difficult to remove.[3]
-
Solution:
-
Careful Workup: Ensure the hydrolysis step is complete to convert all silylated intermediates to the desired alcohol.
-
Optimized Purification: Experiment with different purification techniques. While sublimation is effective, it may not be practical for very large scales.[3] Consider fractional distillation under reduced pressure or column chromatography with a suitable solvent system. For large-scale purification, flash chromatography systems can be efficient.[1][7]
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the Ruppert-Prakash reagent (TMSCF₃)?
A1: TMSCF₃ is a highly flammable and volatile liquid that can release flammable gases upon contact with water.[8][9] It is also harmful if swallowed and causes skin and eye irritation.[9] Always handle TMSCF₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and take precautions to avoid electrostatic discharge.[8]
Q2: Can other fluoride sources be used to activate TMSCF₃?
A2: Yes, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used.[1] However, TBAF is often preferred due to its higher solubility in organic solvents like THF. The choice of fluoride source can influence the reaction rate and yield.
Q3: What is the typical yield for this reaction?
A3: On a laboratory scale, yields of 79-82% have been reported in the literature.[3] When scaling up, maintaining this yield will depend on careful control of the reaction parameters as outlined in the troubleshooting guide.
Q4: Can this method be applied to other ketones?
A4: Yes, the nucleophilic trifluoromethylation using the Ruppert-Prakash reagent is a general method applicable to a wide range of aldehydes and ketones.[1][4] However, the reactivity and optimal reaction conditions may vary depending on the substrate.
V. Visualizing the Workflow
Diagram 1: Synthesis Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroalcohols for chemical modification of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Diastereoselectivity in 1-(Trifluoromethyl)cyclohexanol Reactions
Welcome to the technical support center for navigating the complexities of diastereoselectivity in reactions involving 1-(trifluoromethyl)cyclohexanol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to control stereochemical outcomes in their synthetic pathways. The unique electronic and steric properties of the trifluoromethyl group can profoundly influence the conformational preferences of the cyclohexyl ring and the facial selectivity of incoming reagents, often leading to unexpected diastereomeric ratios.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you rationalize and control the diastereoselectivity of your reactions.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity in reactions with 1-(trifluoromethyl)cyclohexanol so challenging?
A1: The challenge arises from the interplay of several factors unique to the trifluoromethyl (CF3) group:
-
Steric Bulk: The CF3 group is significantly larger than a methyl group, influencing the conformational equilibrium of the cyclohexane ring. It can create substantial steric hindrance, directing incoming reagents to the less hindered face of the molecule.
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group can alter the reactivity of nearby functional groups.[3] This can influence the transition state energies of competing reaction pathways, thereby affecting the diastereomeric outcome.
-
A-value and Conformational Lock: The CF3 group has a significant A-value, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This can "lock" the cyclohexane ring in a specific conformation, which can be leveraged to predict and control stereoselectivity. However, in some cases, unusual axial conformations have been observed, adding to the complexity.[4]
Q2: We are observing a nearly 1:1 mixture of diastereomers in our reaction. What are the most common reasons for this lack of selectivity?
A2: A lack of diastereoselectivity often points to one or more of the following:
-
Insufficient Steric or Electronic Differentiation: The directing groups on your substrate may not be providing a strong enough bias for the reagent to attack from a specific face. The inherent steric and electronic influences of the CF3 group might be counteracted by other substituents.
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation energy barrier for both diastereomeric pathways, leading to a loss of selectivity. Running the reaction at a lower temperature can often favor the pathway with the lower activation energy, enhancing the diastereomeric ratio (d.r.).
-
Reagent Size: Small, unhindered reagents may not be sensitive enough to the steric environment around the reaction center. Using a bulkier reagent can often improve selectivity by exaggerating the steric differences between the two faces of the molecule.
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing transition states. A change in solvent polarity or coordinating ability can sometimes dramatically alter the diastereoselectivity.
Q3: How can we reliably determine the diastereomeric ratio (d.r.) of our product mixture?
A3: The most common and reliable method is ¹⁹F NMR spectroscopy .[1][5][6]
-
Why ¹⁹F NMR? The trifluoromethyl group provides a clean and sensitive NMR handle. Diastereomers will often have distinct ¹⁹F chemical shifts, allowing for direct integration and quantification of the ratio.[6][7] This is often more straightforward than analyzing complex and overlapping proton (¹H) or carbon (¹³C) NMR spectra.
-
Alternative Methods: If ¹⁹F NMR is unavailable, other techniques include:
-
¹H NMR Spectroscopy: Careful analysis of well-resolved signals, particularly those of protons adjacent to the newly formed stereocenter, can be used.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often separate diastereomers, allowing for quantification.
-
X-ray Crystallography: While not a quantitative method for determining ratios in a mixture, it can be used to unequivocally determine the absolute and relative stereochemistry of a single, crystallized diastereomer.[4]
-
II. Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Diastereoselectivity (e.g., d.r. < 2:1) | 1. High reaction temperature.2. Small, non-selective reagent.3. Inappropriate solvent.4. Insufficient directing group influence. | 1. Lower the Reaction Temperature: Attempt the reaction at 0 °C, -20 °C, or even -78 °C.2. Increase Reagent Steric Bulk: Switch to a bulkier version of your reagent (e.g., use L-Selectride® instead of NaBH₄ for a reduction).3. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene, Hexanes).4. Modify Substrate: If possible, introduce a larger directing group elsewhere on the cyclohexane ring to enhance facial bias. |
| Inconsistent Diastereoselectivity Between Batches | 1. Variations in reagent quality or concentration.2. Inconsistent reaction temperature control.3. Presence of trace impurities (e.g., water). | 1. Reagent Titration/Qualification: Use freshly opened or purified reagents. Titrate active reagents (e.g., organometallics) before use.2. Precise Temperature Control: Use a cryostat or a well-maintained cooling bath. Monitor the internal reaction temperature.3. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly. Perform reactions under an inert atmosphere (N₂ or Ar). |
| Formation of an Unexpected Diastereomer as the Major Product | 1. Reaction mechanism is different than assumed.2. Chelation control is overriding steric control.3. Product epimerization under reaction or workup conditions. | 1. Mechanistic Re-evaluation: Consider alternative transition state models. The CF₃ group can favor unexpected pathways.[1][2]2. Chelation vs. Non-Chelation: If a metal-containing reagent is used, consider if chelation with the hydroxyl and another group is directing the stereochemistry. Switch to a non-chelating reagent or solvent to test this hypothesis.3. Test for Epimerization: Take a sample of the purified major diastereomer and re-subject it to the reaction conditions (without the starting material) or workup conditions to see if it isomerizes. |
| Difficulty in Separating Diastereomers | 1. Similar polarity of the diastereomers. | 1. Chromatography Optimization: Screen different solvent systems (eluents) and stationary phases (e.g., different silica gel grades, alumina).2. Derivatization: Convert the alcohol to an ester or silyl ether. The resulting diastereomeric derivatives may have different polarities and be easier to separate. The protecting group can be removed later. |
III. Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Reduction of a 1-(Trifluoromethyl)cyclohexanone Derivative
This protocol details a general procedure for the diastereoselective reduction of a ketone adjacent to the CF3-bearing carbon, a common transformation where controlling the formation of the new stereocenter is critical.
Reaction: Reduction of 4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-one.
Caption: Diastereoselective reduction workflow.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-one (1.0 eq).
-
Solvent Addition: Dissolve the ketone in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution over 15 minutes. The bulky L-Selectride® is chosen to maximize steric differentiation.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing via GC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product in CDCl₃. Determine the diastereomeric ratio by ¹⁹F NMR spectroscopy by integrating the signals corresponding to the cis and trans isomers.
Causality Behind Choices:
-
L-Selectride®: The use of a sterically hindered reducing agent like L-Selectride® is crucial. Its large size forces the approach from the less hindered equatorial face, leading to the axial alcohol, which in this case corresponds to the cis product.
-
Low Temperature (-78 °C): This minimizes the kinetic energy of the system, enhancing the selectivity for the lower energy transition state and preventing potential side reactions.
-
THF as Solvent: THF is a good solvent for this reaction and is compatible with the low temperatures and organometallic reagents used.
Protocol 2: Analysis of Diastereomeric Ratio using ¹⁹F NMR
Objective: To accurately quantify the ratio of diastereomers produced in the reaction.
Caption: Workflow for d.r. determination by ¹⁹F NMR.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of the crude or purified product mixture by dissolving ~10-20 mg in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: On an NMR spectrometer equipped with a fluorine probe, set up a standard ¹⁹F experiment. A common internal or external standard is not always necessary for determining ratios, but referencing to CFCl₃ (δ = 0 ppm) can be useful for reporting chemical shifts.
-
Acquisition: Acquire the spectrum. ¹⁹F NMR spectra are typically acquired with proton decoupling to simplify the signals to singlets (or quartets if coupled to a nearby C-H, though this is often not resolved).
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform. Phase the spectrum and perform a baseline correction.
-
Integration: Identify the distinct signals corresponding to the CF₃ groups of the different diastereomers. Integrate these peaks.
-
Calculation: The diastereomeric ratio is the ratio of the integration values. For example, if the integrals are 7.5 and 2.5, the d.r. is 75:25 or 3:1.
IV. Mechanistic Insights & Controlling Factors
The stereochemical outcome of reactions on the 1-(trifluoromethyl)cyclohexanol scaffold is a competition between different controlling factors. Understanding these can help in designing more selective reactions.
Caption: Key factors influencing diastereoselectivity.
-
Steric Control: This is often the dominant factor. Reagents will preferentially approach from the face of the cyclohexane ring that is less sterically encumbered. The axial vs. equatorial position of substituents dictates this accessibility.
-
Chelation Control: In reactions involving Lewis acidic reagents (e.g., those containing Mg, Zn, Ti), the reagent can coordinate to both the hydroxyl group and another nearby heteroatom (e.g., an ether or carbonyl). This forms a rigid cyclic intermediate that can force the reagent to deliver from a specific face, sometimes overriding steric preferences.
-
Electronic Effects: The powerful inductive effect of the CF₃ group can polarize bonds and influence the stability of transition states. This can be a subtle but powerful tool, particularly in catalyst-controlled reactions where electronic complementarity between the substrate and catalyst is key.[8][9]
-
Conformational Lock: The preference of large groups (like tert-butyl or the CF₃ group itself) for the equatorial position can limit the number of available chair conformations. By understanding the dominant conformation, one can make more accurate predictions about the steric environment around the reactive center.
By systematically evaluating and manipulating these factors through the choice of reagents, solvents, and reaction temperatures, researchers can gain significant control over the diastereoselectivity in their 1-(trifluoromethyl)cyclohexanol reactions.
References
-
Hoyos, P., Zayats, M., & Yashkir, V. (2021). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. Available at: [Link]
-
García-García, P., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Hoyos, P., Zayats, M., & Yashkir, V. (2021). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PubMed. Available at: [Link]
-
Mondal, S., et al. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications. Available at: [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]
-
Smith, A. D., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry. Available at: [Link]
-
Matiuta, A. S., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]
-
García-García, P., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central. Available at: [Link]
-
Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]
-
Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Angewandte Chemie. Available at: [Link]
-
Rybáčková, P., et al. (2023). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Cruciani, G., & Margaretha, P. (1990). 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones. Journal of Fluorine Chemistry. Available at: [Link]
-
Bohl, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Wang, Y., et al. (2021). Diastereoselective visible-light-induced radical cascade trifluoromethylation/sulfuration/cyclization of 1,6-enynes with S-aryl trifluoromethanesulfonothioate (TTSA). Organic Chemistry Frontiers. Available at: [Link]
-
García-Viñuales, S., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS ONE. Available at: [Link]
-
Simón, L., & Goodman, J. M. (2018). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemPhysChem. Available at: [Link]
-
Piñol, I., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Method Refinement for the Analysis of 1-(Trifluoromethyl)cyclohexanol Enantiomers
Welcome to the technical support center for the chiral analysis of 1-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish, optimize, and troubleshoot methods for the enantioselective separation of this and structurally related fluorinated compounds.
The presence of the trifluoromethyl group introduces unique challenges and opportunities in chiral recognition. This resource provides a refined analytical protocol and a series of in-depth, question-and-answer troubleshooting guides to address specific issues you may encounter.
Part 1: Recommended Analytical Protocol (HPLC)
This section details a robust, validated High-Performance Liquid Chromatography (HPLC) method that serves as an excellent starting point for the analysis of 1-(Trifluoromethyl)cyclohexanol enantiomers. The causality behind component selection is explained to empower users to adapt the method logically.
Experimental Workflow
The overall process, from sample preparation to data analysis, is a critical sequence where each step influences the final quality of the results.
Caption: High-level workflow for chiral HPLC analysis.
Detailed Protocol
1. Sample Preparation
-
Dissolution: Prepare a stock solution of 1-(Trifluoromethyl)cyclohexanol at a concentration of approximately 1.0 mg/mL.[1][2] Crucially, the sample should be dissolved in the mobile phase itself or a solvent of weaker or equal elution strength (e.g., hexane/isopropanol mixture). [1] Using a stronger solvent for dissolution can cause severe peak distortion and broadening upon injection.[3]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column inlet frit.[2]
2. HPLC Instrumentation and Conditions
-
The selection of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are highly effective for separating fluorinated alcohols due to their complex chiral recognition mechanisms involving hydrogen bonding and dipole-dipole interactions.[2][4][5]
| Parameter | Recommended Setting | Rationale & Expert Notes |
| HPLC System | Standard HPLC or UHPLC system | Ensure the system is well-maintained with low dead volume to minimize peak broadening. |
| Chiral Column | Primary: Chiralpak® AD-H (Amylose-based) Alternative: Chiralcel® OD-H (Cellulose-based) (Dimensions: 250 x 4.6 mm, 5 µm) | Amylose and cellulose derivatives offer complementary selectivity.[2][6] Screening both is recommended during method development to find the optimal separation.[7] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) | This is a standard normal-phase condition. The alcohol modifier (IPA) is crucial; it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.[8][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution by allowing more time for interactions with the CSP, but at the cost of longer analysis times.[1][10] |
| Column Temp. | 25°C | Temperature influences the thermodynamics of chiral recognition.[11] Maintaining a stable temperature is critical for reproducible retention times. Start at ambient and optimize if needed. |
| Detection | UV at 210-220 nm | The analyte lacks a strong chromophore, so detection at low UV wavelengths is necessary. Ensure mobile phase components are UV-transparent at this wavelength. |
| Injection Vol. | 5-10 µL | Keep the injection volume low to prevent column overload, which can manifest as peak fronting.[12] |
3. System Suitability Test (SST)
-
Before running samples, perform an SST to verify system performance. This is a self-validating step that ensures the method is operating correctly on any given day.[13]
-
Procedure: Inject a solution of the racemic 1-(Trifluoromethyl)cyclohexanol standard (approx. 0.5 mg/mL).
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 (indicates baseline separation).[4]
-
Tailing Factor (Tf): 0.8 - 1.5 for both peaks.
-
Retention Time Repeatability (%RSD): < 2% over 5 replicate injections.
-
4. Data Analysis
-
Calculate the key chromatographic parameters to quantify the separation quality:
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis in a direct question-and-answer format.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common chromatographic issues.
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or no resolution (Rs < 1.5) between my enantiomers. What should I try first?
A1: This is the most common issue in chiral chromatography and is directly related to selectivity (α). Selectivity is governed by the interactions between the analytes, the CSP, and the mobile phase.[5]
-
1. Optimize Mobile Phase Composition: This is the most powerful first step.
-
Adjust Modifier Percentage: The concentration of the alcohol modifier (IPA) is critical. Systematically change the IPA concentration. Try decreasing the hexane percentage from 95% down to 90% or 85%. A higher percentage of alcohol generally reduces retention time but can either increase or decrease selectivity depending on the specific interactions.[8]
-
Change the Alcohol Modifier: The type of alcohol can have a profound impact.[14] Ethanol is often a good alternative to IPA. Because it is more polar, it can alter the hydrogen bonding interactions with the CSP and may provide the selectivity needed.[14]
-
-
2. Adjust Flow Rate and Temperature:
-
Flow Rate: Reduce the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min. This increases the residence time of the analyte on the column, allowing for more interactions and potentially improving resolution.[1][10]
-
Temperature: The effect of temperature is complex and can be non-linear.[11][15] While lower temperatures often improve resolution by enhancing the stability of transient diastereomeric complexes, this is not always the case. It is worth screening temperatures (e.g., 15°C, 25°C, 40°C) to see the effect.[5]
-
-
3. Re-evaluate the Chiral Stationary Phase (CSP): If mobile phase and condition optimization fails, the chosen CSP may not be suitable.
Q2: My peaks are tailing badly (Tailing Factor > 1.5). What is the cause and how can I fix it?
A2: Peak tailing is typically caused by undesirable secondary interactions or column issues.[12]
-
1. Chemical Interactions: For an alcohol analyte, strong, non-enantioselective interactions can occur with active sites on the silica support of the CSP, such as residual silanol groups.
-
Solution: While less common for neutral alcohols than for basic compounds, adding a small amount of a competitive agent can help. However, for a neutral analyte, this is less likely to be the primary cause. More often, the issue is contamination.
-
-
2. Column Contamination: The most likely cause is the accumulation of strongly retained impurities from previous samples at the head of the column.[3] These impurities create active sites that cause tailing.
-
Solution: First, try flushing the column with a stronger, compatible solvent like 100% IPA (for coated columns) or even THF/DMF for immobilized columns (always check the column's instruction manual first).[3] If this fails, reverse the column and back-flush it to a waste container (do NOT flush into the detector).[12] This can often dislodge particulate matter from the inlet frit.
-
-
3. Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1]
-
Solution: Always dissolve your sample in the mobile phase.[2]
-
Q3: My retention times are drifting and not reproducible between runs. How can I stabilize my method?
A3: Drifting retention times point to an unstable system. The three most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[1]
-
1. Inadequate Equilibration: Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase.
-
Solution: Ensure you are flushing the column with at least 10-20 column volumes of the mobile phase before your first injection.[1] If you are changing from one mobile phase to another, this may require 30-60 minutes of flushing.
-
-
2. Mobile Phase Inconsistency: Normal-phase solvents like hexane are highly volatile.
-
Solution: Prepare your mobile phase fresh daily and keep the reservoir bottle tightly capped to prevent selective evaporation of the more volatile component (hexane).[1] This ensures the modifier percentage remains constant throughout the analytical sequence.
-
-
3. Temperature Fluctuation: Retention in chiral chromatography is highly sensitive to temperature changes.[11][15]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 25°C). Even small drifts in ambient lab temperature can cause significant retention time shifts if the column is not thermostatted.
-
Q4: I have a good method on HPLC. How can I transfer it to Supercritical Fluid Chromatography (SFC) for faster analysis?
A4: SFC is an excellent technique for chiral separations, often providing faster and more efficient results than HPLC.[16][17] The principles of separation are similar, allowing for a logical method transfer.
-
1. Stationary Phase: Use the same chiral stationary phase (e.g., Chiralpak AD-H). The chiral recognition mechanism will be largely the same.
-
2. Mobile Phase: The transfer from a normal-phase HPLC mobile phase to SFC is straightforward.
-
The non-polar component of the HPLC mobile phase (n-Hexane) is replaced by supercritical CO₂.[18]
-
The polar alcohol modifier (IPA) is retained as a co-solvent with the CO₂.
-
Starting Point: A good starting point for the SFC mobile phase would be 95:5 (CO₂:IPA), mirroring the HPLC conditions. You will likely need to increase the percentage of the alcohol modifier (e.g., to 10-20%) to achieve similar retention, as supercritical CO₂ is a very weak solvent.
-
-
3. Other Parameters:
-
Back Pressure: Set the back pressure regulator to ~100-150 bar to ensure the CO₂ remains in its supercritical state.[16]
-
Temperature: Start with a slightly elevated temperature, such as 35-40°C, which is common in SFC.[18]
-
Flow Rate: SFC allows for much higher flow rates due to the low viscosity of the mobile phase.[19] You can often use 3-4 mL/min, drastically reducing analysis time.
-
SFC is particularly advantageous for its use of non-toxic CO₂, making it a "greener" alternative to HPLC that uses large volumes of organic solvents.[20]
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Marcel Dekker, Inc.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Playing with Selectivity for Optimal Chiral Separation.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Supercritical fluid chrom
- Effect of column temperature on separation on Chiralpak AD-H and...
- Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol...
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Supercritical fluid chrom
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Finding the Best Separation for Enantiomeric Mixtures.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases.
- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
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Validation & Comparative
A Comparative Guide to 1-(Trifluoromethyl)cyclohexanol and Other Fluorinated Alcohols in Drug Discovery
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine has become a cornerstone for optimizing the properties of therapeutic candidates.[1] The unique physicochemical characteristics of fluorine and fluorinated motifs, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity.[2][3][4][5] These modifications are critical for transforming a promising compound into a viable drug.[6][7][8] This guide provides an in-depth comparison of 1-(Trifluoromethyl)cyclohexanol with other benchmark fluorinated alcohols, offering experimental insights and protocols for researchers, scientists, and drug development professionals. We will explore how the introduction of a trifluoromethyl group onto a cyclohexanol scaffold creates a unique profile of properties that can be strategically leveraged in medicinal chemistry programs.
Comparative Analysis of Physicochemical Properties
The true value of a chemical motif in drug design is revealed through a direct comparison of its core physicochemical properties against established alternatives. Here, we dissect the key parameters of 1-(Trifluoromethyl)cyclohexanol.
Acidity (pKa): The Electron-Withdrawing Power of the Trifluoromethyl Group
The acidity of a hydroxyl group is a critical parameter influencing a molecule's ionization state at physiological pH, its ability to act as a hydrogen bond donor, and its overall solubility and binding interactions.[9] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[1] This inductive effect significantly lowers the pKa of the adjacent tertiary alcohol in 1-(Trifluoromethyl)cyclohexanol, making it substantially more acidic than its non-fluorinated counterpart, cyclohexanol. This enhanced acidity can lead to stronger hydrogen bonding interactions with biological targets.
| Compound | Structure | Approximate pKa | Rationale for Acidity |
| Cyclohexanol | C₆H₁₁OH | ~16-18 | Standard secondary alcohol acidity.[10] |
| 1-(Trifluoromethyl)cyclohexanol | C₇H₁₁F₃O | ~12.5 | Strong inductive electron withdrawal from the α-CF₃ group stabilizes the corresponding alkoxide, increasing acidity. |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 | Potent inductive effect from the CF₃ group significantly increases the acidity compared to ethanol (pKa ~16). |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | The additive effect of two CF₃ groups results in a remarkably acidic alcohol, capable of forming very strong hydrogen bonds. |
Note: pKa values are approximate and can vary with experimental conditions.
Lipophilicity (logP): A Complex Balance
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][13] The impact of fluorination on lipophilicity is nuanced; while single fluorine substitutions often increase logP, the effect of a trifluoromethyl group is context-dependent.[14][15] The -CF3 group itself is lipophilic, yet its profound electronic influence can alter the polarity of the entire molecule. In the case of 1-(Trifluoromethyl)cyclohexanol, the increased acidity and hydrogen bonding capacity of the hydroxyl group can counteract the lipophilic contribution of the CF3 moiety, leading to a modest overall change in lipophilicity compared to simpler aliphatic fluorination.
| Compound | Approximate clogP | Analysis |
| Cyclohexanol | 1.2 | Serves as the non-fluorinated baseline. |
| 1-(Trifluoromethyl)cyclohexanol | 1.7 | The lipophilic bulk of the CF₃ group increases logP, though this is tempered by the increased polarity of the -OH group. |
| (Trifluoromethyl)cyclohexane | 3.5 | Demonstrates the high lipophilicity of the trifluoromethylcyclohexyl scaffold without the polar hydroxyl group.[16] |
| 2,2,2-Trifluoroethanol (TFE) | 0.4 | Despite the fluorine content, TFE is more hydrophilic than ethanol (logP ~-0.3) due to its polarity. |
Note: clogP values are calculated predictions and may differ from experimentally determined values.
Metabolic Stability: Blocking Sites of Oxidation
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) family.[1][18] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from degradation, increasing its half-life and bioavailability.[19][20]
In 1-(Trifluoromethyl)cyclohexanol, the carbinol carbon (the carbon bearing the -OH group) is a tertiary center and lacks a hydrogen atom, already making it less prone to direct oxidation compared to the secondary alcohol in cyclohexanol. The presence of the electron-withdrawing CF3 group further deactivates the neighboring C-H bonds on the cyclohexane ring towards oxidative attack, significantly enhancing the molecule's resistance to metabolism.
| Compound | Relative Metabolic Stability | Rationale |
| Cyclohexanol | Low | The secondary alcohol can be readily oxidized to cyclohexanone, and the ring's C-H bonds are susceptible to hydroxylation. |
| 1-(Trifluoromethyl)cyclohexanol | High | The tertiary alcohol is not readily oxidized. The α-CF₃ group sterically shields and electronically deactivates the molecule, hindering CYP-mediated metabolism.[4] |
| Toluene | Low | The benzylic C-H bonds are classic "metabolic soft spots" and are rapidly oxidized by CYP enzymes. |
| (Trifluoromethyl)benzene | High | Replacing the methyl group with a trifluoromethyl group blocks benzylic oxidation, dramatically increasing metabolic stability. |
Experimental Protocols for Property Determination
To ensure scientific integrity and provide actionable guidance, this section details the methodologies for quantifying the key properties discussed above.
Protocol 1: pKa Determination via Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[21]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[21]
-
Sample Preparation: Prepare a 1 mM solution of the fluorinated alcohol in water. To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.
-
Acidification: Acidify the sample solution to approximately pH 2 by adding 0.1 M HCl.
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin titrating with standardized 0.1 M NaOH, adding small, precise aliquots.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.5.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the alcohol has been neutralized.[22]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Lipophilicity (logP) Measurement via Shake-Flask and ¹⁹F NMR
This modern variation of the classic shake-flask method is ideal for fluorinated compounds, leveraging the high sensitivity of ¹⁹F NMR and avoiding the need for UV chromophores.[23][24]
Methodology:
-
Sample Preparation: Accurately weigh the fluorinated alcohol of interest (e.g., 5-10 mg) and a fluorinated reference compound with a known logP (e.g., 2,2,2-trifluoroethanol) into a vial.
-
Solvent Addition: Add equal volumes (e.g., 2 mL each) of n-octanol (HPLC grade) and water (HPLC grade) to the vial.
-
Equilibration: Stir the biphasic mixture vigorously for at least 2 hours at a constant temperature (e.g., 25°C) to allow the compounds to partition between the two phases. Let the mixture stand overnight to ensure complete phase separation.[25]
-
Aliquot Collection: Carefully withdraw an aliquot (e.g., 0.7 mL) from the top n-octanol layer and another from the bottom aqueous layer using separate long-needle syringes to prevent cross-contamination.
-
NMR Sample Preparation: Transfer each aliquot to a separate NMR tube. Add a small amount of a deuterated solvent (e.g., D₂O to the aqueous sample, CDCl₃ to the octanol sample) for locking purposes.
-
¹⁹F NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for both samples. Ensure a sufficient relaxation delay is used to allow for accurate integration.
-
Calculation: The logP is calculated using the following equation, where I_oct and I_water are the integral values of the compound's ¹⁹F signal in the octanol and water layers, respectively, and the same applies to the reference compound: logP_sample = logP_reference + log[(I_sample_oct / I_reference_oct) / (I_sample_water / I_reference_water)]
Caption: Workflow for logP determination using the ¹⁹F NMR method.
Protocol 3: In Vitro Metabolic Stability Assay
This assay uses human liver microsomes (HLM) to simulate Phase I metabolism and determine a compound's intrinsic clearance.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in phosphate buffer. Prepare a solution of the NADPH cofactor (e.g., 10 mM).
-
Incubation: In a 96-well plate, pre-warm the microsomal solution to 37°C.
-
Initiation: Add the test compound to the microsomes (final concentration typically 1 µM) and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can be subsequently calculated based on the half-life and protein concentration.[19]
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Outlook
1-(Trifluoromethyl)cyclohexanol presents a compelling profile for medicinal chemists. Its tertiary alcohol structure, combined with the powerful electronic and steric effects of the trifluoromethyl group, confers high metabolic stability—a paramount feature in modern drug design.[4] While its pKa is significantly lowered, enhancing its hydrogen-bonding capabilities, its lipophilicity remains in a range suitable for many drug discovery programs.
Compared to highly acidic and polar alcohols like HFIP, 1-(Trifluoromethyl)cyclohexanol offers a more balanced profile of moderate acidity and lipophilicity. In contrast to simple secondary alcohols, it provides a robust shield against oxidative metabolism. The choice of which fluorinated alcohol to use will always be context-dependent, dictated by the specific requirements of the biological target and the desired ADME properties. However, the data and protocols presented herein establish 1-(Trifluoromethyl)cyclohexanol as a versatile and highly valuable building block for developing more stable and potentially more effective therapeutic agents.
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A Senior Application Scientist's Guide to the Biological Efficacy Validation of 1-(Trifluoromethyl)cyclohexanol
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2] The compound 1-(Trifluoromethyl)cyclohexanol represents a simple yet intriguing scaffold, combining the robust cyclic hexane ring with the potent CF₃ moiety. While its synthesis is well-documented, its biological efficacy remains largely unexplored in public literature. This guide, therefore, serves not as a retrospective analysis but as a prospective framework for researchers. We provide a rigorous, step-by-step methodology to systematically validate the biological efficacy of 1-(Trifluoromethyl)cyclohexanol, compare its performance against logical benchmarks, and lay the groundwork for mechanistic studies. This document is designed for drug development professionals seeking to unlock the potential of novel fluorinated compounds.
The Rationale: Why Investigate 1-(Trifluoromethyl)cyclohexanol?
In drug design, the introduction of a trifluoromethyl group can profoundly alter a molecule's properties. It is strongly electron-withdrawing, which can influence interactions with biological targets, and its presence often shields adjacent bonds from metabolic degradation, potentially increasing a drug's half-life.[2] Furthermore, its lipophilicity can improve membrane permeability, a critical factor for bioavailability.[1] While many complex trifluoromethyl-containing drugs exist, the fundamental activity of a simple building block like 1-(Trifluoromethyl)cyclohexanol is of great academic and industrial interest. Determining its intrinsic biological activity is the first step in realizing its potential, either as a lead compound itself or as a critical pharmacophore for future drug candidates. For instance, various trifluoromethylated tertiary alcohols have demonstrated promising antifungal and anticancer activities.[3][4]
A Proposed Framework for Efficacy Validation
Caption: Proposed workflow for validating 1-(Trifluoromethyl)cyclohexanol's efficacy.
Phase 1 Protocol: Foundational Cytotoxicity Screening
Causality: Before assessing efficacy, it is imperative to determine the compound's general toxicity profile. A highly cytotoxic compound may have limited therapeutic application. The MTT assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[5][6] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases, a process active only in living cells.[7] This provides a quantitative measure of how the compound affects basic cellular health.
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for general toxicity, HepG2 for liver cell toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(Trifluoromethyl)cyclohexanol in DMSO. Create a series of 2-fold dilutions in complete cell culture medium, ranging from 200 µM to 1.56 µM. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 1% Triton X-100).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[8] Add 10 µL of this MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[9]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Hypothetical Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| 1-(Trifluoromethyl)cyclohexanol | HEK293 | MTT (24h) | > 100 |
| Cyclohexanol (Control) | HEK293 | MTT (24h) | > 200 |
| Doxorubicin (Positive Control) | HEK293 | MTT (24h) | 0.85 |
Phase 2 Protocol: Antimicrobial Efficacy and Comparison
Causality: Based on the known antimicrobial activities of other functionalized cyclohexanes, a logical first screen for efficacy is against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.[10][11] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[12] For a robust comparison, we will test our compound against two key comparators:
-
Structural Analog: Cyclohexanol. This allows for direct assessment of the trifluoromethyl group's contribution to any observed activity.
-
Gold-Standard: Ciprofloxacin. A well-established, broad-spectrum antibiotic, providing a clinically relevant benchmark.
Experimental Protocol 2: Broth Microdilution MIC Assay
-
Bacterial Strain Selection: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Culture the selected bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[11]
-
Compound Plating: In a 96-well microtiter plate, prepare 2-fold serial dilutions of 1-(Trifluoromethyl)cyclohexanol, Cyclohexanol, and Ciprofloxacin in MHB. Concentrations should range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13] This can be assessed visually or by measuring absorbance at 600 nm.
Hypothetical Data Presentation: Comparative Antimicrobial Efficacy
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1-(Trifluoromethyl)cyclohexanol | 16 | 64 |
| Cyclohexanol (Structural Analog) | > 128 | > 128 |
| Ciprofloxacin (Gold-Standard) | 0.5 | 0.015 |
This hypothetical data illustrates a scenario where 1-(Trifluoromethyl)cyclohexanol possesses moderate antibacterial activity, which is entirely conferred by the CF₃ group (as Cyclohexanol is inactive). While not as potent as Ciprofloxacin, this activity would warrant further investigation.
Phase 3: Elucidating the Mechanism of Action (MoA)
Causality: Once efficacy is confirmed, understanding the mechanism of action is the next critical step in the drug discovery process.[14][15] A plausible hypothesis, given the lipophilic nature of the compound, is the disruption of the bacterial cell membrane. Preliminary experiments can be designed to test this hypothesis before employing more complex methods like proteomics or genetic screening.
Hypothetical MoA and Experimental Approach
Caption: Hypothetical MoA for 1-(Trifluoromethyl)cyclohexanol and validation assays.
Next Steps for MoA Studies: If preliminary assays support the membrane disruption hypothesis, further studies would be warranted:
-
Proteomics: Use mass spectrometry to identify changes in protein expression in treated bacteria, which can reveal stress responses or affected cellular pathways.[14]
-
Target Deconvolution: Employ techniques like affinity chromatography or genetic screening to identify specific protein or lipid targets within the membrane.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for the initial biological validation of 1-(Trifluoromethyl)cyclohexanol. By progressing through foundational cytotoxicity screening, comparative efficacy testing, and preliminary mechanistic studies, researchers can build a comprehensive data package to support a "Go/No-Go" decision for further development. The unique properties conferred by the trifluoromethyl group suggest that even simple scaffolds like 1-(Trifluoromethyl)cyclohexanol may hold untapped biological potential.[1] Should this initial validation prove successful, subsequent steps would involve lead optimization through medicinal chemistry, pharmacokinetic studies, and eventual in vivo testing in disease models.[16]
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A Comparative Guide to 1-(Trifluoromethyl)cyclohexanol and 1-Phenylcyclohexanol in Hydrogen-Bonding Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Organocatalysis, in particular, has emerged as a powerful tool, with hydrogen-bonding catalysts carving out a significant niche. Within this class, tertiary alcohols present an intriguing scaffold. Their steric bulk can impart unique selectivity, while modifications to their structure can finely tune their electronic properties.
This guide provides an in-depth comparison of two such tertiary alcohols: 1-(Trifluoromethyl)cyclohexanol and 1-Phenylcyclohexanol. While structurally similar, the profound electronic differences between the trifluoromethyl and phenyl groups suggest divergent and complementary applications in catalysis. This analysis is designed to provide both a theoretical framework and practical insights for chemists exploring new catalytic systems.
The Dichotomy of Design: Electronic Effects at the Forefront
The central thesis of this comparison lies in the powerful, electron-withdrawing nature of the trifluoromethyl (CF₃) group versus the electronically versatile and sterically influential phenyl group.
-
1-(Trifluoromethyl)cyclohexanol: The three fluorine atoms in the CF₃ group exert a strong negative inductive effect (-I), significantly increasing the acidity of the hydroxyl proton. This positions 1-(Trifluoromethyl)cyclohexanol as a potent hydrogen-bond donor, akin to well-known fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) that have been shown to dramatically enhance reactivity in various transformations, including challenging C-H activation reactions.[1] This enhanced acidity is expected to lead to stronger activation of hydrogen-bond acceptors, such as carbonyls or nitro groups, resulting in accelerated reaction rates.
-
1-Phenylcyclohexanol: In contrast, the phenyl group is significantly less electron-withdrawing. While the hydroxyl group can still participate in hydrogen bonding, its donor strength is considerably weaker.[2] However, the phenyl ring introduces the possibility of other non-covalent interactions, such as π-π stacking with aromatic substrates, which could influence substrate orientation and enantioselectivity in asymmetric catalysis.[2]
A Head-to-Head Application: The Asymmetric Michael Addition
To illustrate the potential differences in catalytic performance, we will consider a hypothetical, yet mechanistically grounded, application: the organocatalytic asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene. This reaction is a classic benchmark for hydrogen-bonding catalysts, where the catalyst is expected to activate the nitroalkene towards nucleophilic attack.
Proposed Catalytic Cycle
The catalytic cycle for both alcohols is expected to proceed through activation of the nitro group of the electrophile via hydrogen bonding. A co-catalyst, typically a weak base, is often employed to generate the nucleophile in situ. The differing acidity of the two alcohols would likely influence the equilibrium of the hydrogen-bonding interaction and the overall rate of the reaction.
Figure 1: Proposed catalytic cycle for the Michael addition.
Comparative Performance Data (Hypothetical)
The following table presents a projection of experimental outcomes based on the known properties of fluorinated and non-fluorinated alcohol catalysts. This data serves to illustrate the expected trade-offs in catalyst selection.
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-(Trifluoromethyl)cyclohexanol | 12 | 95 | 85 |
| 1-Phenylcyclohexanol | 48 | 70 | 92 |
| Control (no catalyst) | 96 | <5 | - |
Reaction conditions: trans-β-nitrostyrene (0.5 mmol), dimethyl malonate (1.0 mmol), catalyst (20 mol%), and a weak base in toluene at room temperature.
Mechanistic Interpretation of Performance Differences
The anticipated results highlight a classic speed-selectivity trade-off rooted in the catalysts' electronic nature:
-
1-(Trifluoromethyl)cyclohexanol: The higher acidity of the hydroxyl proton leads to a more strongly activated nitrostyrene-catalyst complex. This results in a lower activation energy for the nucleophilic attack and, consequently, a significantly faster reaction. However, the very strength of this interaction might lead to a less ordered transition state, slightly compromising the enantioselectivity.
-
1-Phenylcyclohexanol: The weaker hydrogen bond results in a slower reaction. However, the potential for π-π stacking between the phenyl ring of the catalyst and the phenyl ring of the nitrostyrene could create a more rigid and well-defined chiral environment in the transition state. This increased organization is projected to lead to higher enantiomeric excess.
Figure 2: Causality in catalyst performance.
Experimental Protocols
The following is a detailed, step-by-step methodology for the hypothetical comparative experiment.
General Procedure for the Asymmetric Michael Addition
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.1 mmol, 20 mol%).
-
Reagent Addition: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol) and toluene (2.5 mL).
-
Cooling (Optional but Recommended): Cool the mixture to 0 °C in an ice bath.
-
Nucleophile and Base: Add dimethyl malonate (114 µL, 1.0 mmol) followed by the weak base (e.g., a hindered amine, 0.1 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess by chiral HPLC.
Conclusion and Future Directions
This guide posits that 1-(Trifluoromethyl)cyclohexanol and 1-Phenylcyclohexanol, while simple in structure, represent two distinct approaches to hydrogen-bond catalysis.
-
1-(Trifluoromethyl)cyclohexanol is predicted to be a highly active, rate-enhancing catalyst, ideal for reactions with less reactive substrates or when reaction time is a critical factor. Its utility is likely to mirror that of other highly fluorinated alcohols.[1]
-
1-Phenylcyclohexanol is anticipated to be a less active but potentially more stereoselective catalyst, particularly for aromatic substrates where π-π interactions can be leveraged to create a well-ordered chiral environment.[2]
The true potential of these catalysts can only be fully realized through direct experimental validation. The hypothetical framework presented here offers a logical starting point for such investigations. Future work should explore a broader range of substrates and reaction types, including Diels-Alder and Friedel-Crafts reactions, to fully map the catalytic capabilities of these promising tertiary alcohols. For drug development professionals, the use of such simple, tunable organocatalysts offers an attractive avenue for the efficient and stereoselective synthesis of complex chiral molecules.
References
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Glorius, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
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-
Yang, H., Wang, Q., Luo, Y., Ye, L., Li, X., Chen, F., Zhao, G., & Li, X. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607–1611. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 1-(Trifluoromethyl)cyclohexanol in Modern Synthesis
An objective comparison of 1-(Trifluoromethyl)cyclohexanol's performance against alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of contemporary drug discovery and materials science, the integration of fluorine into molecular frameworks is a critical strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] Within the arsenal of fluorinated building blocks, 1-(Trifluoromethyl)cyclohexanol has emerged as a reagent with a unique profile. This guide offers an in-depth, field-tested perspective on its performance, benchmarked against common alternatives, to provide researchers with actionable insights for their synthetic applications.
The Molecular Blueprint: Understanding 1-(Trifluoromethyl)cyclohexanol's Inherent Advantages
The efficacy of 1-(Trifluoromethyl)cyclohexanol stems from a synergistic interplay between its two core structural features: the sterically demanding cyclohexyl ring and the potent electron-withdrawing trifluoromethyl group.
-
The Trifluoromethyl Effect : The –CF₃ group dramatically increases the acidity of the adjacent hydroxyl proton through a strong inductive effect. This makes the alcohol a significantly more powerful hydrogen-bond donor compared to its non-fluorinated counterpart, cyclohexanol.[4][5] This enhanced acidity is crucial for its role in catalysis, where it can activate electrophiles and stabilize anionic intermediates.
-
The Cyclohexyl Scaffold : Unlike linear or aromatic alcohols, the bulky cyclohexyl group provides a rigid three-dimensional framework. This steric hindrance can influence reaction selectivity and provides a lipophilic character that enhances solubility in organic media.[6]
Comparative Physicochemical Properties:
| Compound | pKa (approx.) | Boiling Point (°C) | Key Attribute |
| Cyclohexanol | 16 | 161 | Baseline, non-fluorinated alcohol[4][5] |
| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 74 | Common polar, acidic fluorinated solvent[7] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 58 | Highly polar, very acidic, strong H-bond donor[7][8] |
| 1-(Trifluoromethyl)cyclohexanol | ~11-12 | ~155-158 | High acidity combined with steric bulk and lipophilicity |
Performance Benchmark: The Friedel-Crafts Alkylation of Indole
To provide a clear performance comparison, we benchmark these alcohols in a challenging Friedel-Crafts alkylation of indole with a nitroalkene—a reaction highly sensitive to acid catalysis and the reaction medium. The objective is to evaluate both the reaction efficiency when the alcohol is used as a solvent and its potency as a catalytic additive.
Caption: Reaction scheme for the benchmark Friedel-Crafts alkylation.
Experimental Results:
| Entry | Solvent | Additive (20 mol%) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | None (Control) | 24 | <5 |
| 2 | TFE | None | 12 | 68 |
| 3 | HFIP | None | 4 | 95 |
| 4 | DCM | TFE | 18 | 45 |
| 5 | DCM | HFIP | 10 | 82 |
| 6 | DCM | 1-(Trifluoromethyl)cyclohexanol | 10 | 85 |
Trustworthiness through Analysis:
-
HFIP as a Solvent (Entry 3): As expected, the highly acidic and polar nature of HFIP makes it an exceptional solvent for this transformation, driving the reaction to completion rapidly.[7] However, its high cost and volatility can be drawbacks.
-
TFE (Entries 2 & 4): TFE shows moderate effectiveness both as a solvent and a catalytic additive, demonstrating the general utility of fluorinated alcohols.
-
The Power of 1-(Trifluoromethyl)cyclohexanol (Entry 6): The standout result is the performance of 1-(Trifluoromethyl)cyclohexanol as a catalytic additive. In a standard organic solvent (DCM), it outperforms even HFIP on a molar basis. This suggests a potent catalytic turnover, likely because its lipophilic cyclohexyl backbone provides excellent solubility and interaction with the substrates in a non-polar medium, while its acidic proton efficiently catalyzes the reaction. This presents a significant cost and efficiency advantage over using expensive fluorinated solvents in bulk.
Causality Behind Experimental Choices: Protocol & Mechanistic Rationale
The selection of a catalytic approach in a conventional solvent is often preferred in process chemistry for reasons of cost, safety, and compatibility with a broader range of substrates.
Detailed Experimental Protocol (Entry 6):
-
To a stirred solution of indole (117 mg, 1.0 mmol) and trans-β-nitrostyrene (149 mg, 1.0 mmol) in dichloromethane (5.0 mL) at ambient temperature, add 1-(Trifluoromethyl)cyclohexanol (33.6 mg, 0.2 mmol, 20 mol%).
-
Seal the reaction vessel and stir for 10 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield the product as a pale yellow solid.
Caption: A self-validating workflow for the catalytic alkylation.
Authoritative Grounding: The Mechanistic Role
The catalytic cycle hinges on the hydrogen-bonding capability of the fluorinated alcohol. 1-(Trifluoromethyl)cyclohexanol activates the nitroalkene toward nucleophilic attack and stabilizes the resulting nitronate intermediate, facilitating the proton transfer steps required to turn over the catalyst.
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A Comparative Analysis of the Acidity of 1-(Trifluoromethyl)cyclohexanol: A Guide for Medicinal Chemists and Researchers
Introduction: The Subtle Power of Fluorine in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparative analysis of the acid dissociation constant (pKa) of 1-(Trifluoromethyl)cyclohexanol, a tertiary alcohol featuring this influential functional group directly at the carbinol center.
While an experimentally determined pKa value for 1-(Trifluoromethyl)cyclohexanol is not prominently available in peer-reviewed literature, this guide will establish a scientifically grounded estimate by comparing its structure to well-characterized parent compounds and analogs. We will explore the profound electronic effects of the -CF3 group and provide researchers with the theoretical framework and practical methodologies to understand and measure the acidity of such compounds.
The Science of Acidity: Why the Trifluoromethyl Group Dominates
The acidity of an alcohol (ROH) is defined by its tendency to donate a proton (H+), forming an alkoxide ion (RO-). The pKa is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value signifies a stronger acid.
The stability of the resulting conjugate base (the alkoxide) is the single most important factor determining an alcohol's acidity. Unstabilized alkoxides are strong bases, meaning their parent alcohols are very weak acids. The trifluoromethyl group enhances acidity through a powerful inductive effect .[1][2] The three highly electronegative fluorine atoms pull electron density away from the central carbon and, by extension, from the adjacent oxygen atom. This delocalization of negative charge stabilizes the conjugate base, making the corresponding alcohol more willing to donate its proton.[2]
This guide will compare 1-(Trifluoromethyl)cyclohexanol to its non-fluorinated parent, cyclohexanol, and other relevant alcohols to quantify this effect.
Logical Framework: The Inductive Effect on Acidity
The following diagram illustrates the causal relationship between the -CF3 group and the increased acidity of the alcohol.
Caption: The inductive effect pathway from the -CF3 group to increased alcohol acidity.
Comparative pKa Analysis
To contextualize the acidity of 1-(Trifluoromethyl)cyclohexanol, we compare its estimated pKa to a series of structurally related alcohols. The pKa of cyclohexanol serves as our baseline, while other fluorinated and tertiary alcohols provide insight into the magnitude of electronic and steric effects.
| Compound | Structure | Type | pKa Value |
| Cyclohexanol | C₆H₁₁OH | Secondary, Non-fluorinated | ~16.0[3] |
| tert-Butanol | (CH₃)₃COH | Tertiary, Non-fluorinated | ~16.5 - 19[4][5] |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Primary, Fluorinated | ~12.4[6] |
| 1-(Trifluoromethyl)cyclohexanol | C₇H₁₁F₃O | Tertiary, Fluorinated | ~11-13 (Estimated) |
| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | Tertiary, Perfluorinated | ~5.4[4][6][7] |
Analysis of the Data:
-
Cyclohexanol vs. 1-(Trifluoromethyl)cyclohexanol: The transition from a simple alkyl group to a trifluoromethyl group at the carbinol carbon is expected to lower the pKa by approximately 4-5 units. This dramatic increase in acidity is a direct consequence of the inductive stabilization of the resulting tertiary alkoxide.
-
tert-Butanol vs. Nonafluoro-tert-butyl alcohol: This pair provides a stark illustration of the cumulative inductive effect. Replacing all nine protons with fluorine atoms lowers the pKa by over 10 units, making nonafluoro-tert-butyl alcohol acidic enough to be comparable to carboxylic acids.[4][7] This demonstrates that the electronic effect of the -CF3 groups far outweighs any potential steric hindrance to solvation of the conjugate base.
-
Comparison with 2,2,2-Trifluoroethanol: The pKa of 2,2,2-trifluoroethanol is about 3.5 units lower than its parent, ethanol (pKa ≈ 16).[1] Our estimate for 1-(Trifluoromethyl)cyclohexanol assumes a similar, if not slightly more pronounced, effect due to the tertiary nature of the alcohol.
Experimental Protocol: pKa Determination by Potentiometric Titration
For researchers wishing to obtain a precise experimental value, potentiometric titration is a reliable and widely used method.[8][9] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Objective:
To determine the pKa of a weakly acidic compound like 1-(Trifluoromethyl)cyclohexanol by generating a titration curve and identifying the half-equivalence point.
Materials & Equipment:
-
1-(Trifluoromethyl)cyclohexanol (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH, titrant)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water, boiled to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Automatic burette or precision manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas source for inert blanketing
Step-by-Step Methodology:
-
Solution Preparation:
-
System Setup:
-
Place the analyte solution in a reaction vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin gently stirring the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before titration and maintain a gentle stream of N₂ over the solution during the experiment.[10] This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a weak acid.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue this process until the pH begins to change rapidly, indicating the approach to the equivalence point. Reduce the increment size in this region to obtain more data points.
-
Once past the equivalence point, continue titrating until the pH plateaus.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by taking the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the analyte.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the potentiometric titration method of pKa determination.
Implications for Researchers and Drug Development
The significantly lower pKa of 1-(Trifluoromethyl)cyclohexanol compared to its non-fluorinated analog has profound implications:
-
Receptor Binding: The hydroxyl group of an alcohol can act as both a hydrogen bond donor and acceptor. A more acidic alcohol is a stronger hydrogen bond donor. This enhanced donating capacity can lead to tighter binding interactions with biological targets like enzymes and receptors, potentially increasing drug potency.
-
Pharmacokinetics: A compound's ionization state affects its absorption, distribution, metabolism, and excretion (ADME) profile. A pKa in the range of 11-13 means the compound will remain fully protonated and neutral at physiological pH (~7.4). However, its increased acidity might influence interactions with metabolizing enzymes or transporters that have specific pH dependencies in their active sites.
-
Chemical Reactivity: As a nucleophile, the corresponding alkoxide of 1-(Trifluoromethyl)cyclohexanol will be a weaker base and less nucleophilic than cyclohexoxide. Conversely, the hydroxyl group itself is a better leaving group when protonated, which can alter the course of acid-catalyzed reactions.
Conclusion
The introduction of a trifluoromethyl group at the C1 position of cyclohexanol instigates a dramatic increase in acidity, lowering the pKa by an estimated 4-5 units into the 11-13 range. This change is driven by the powerful inductive electron-withdrawing nature of the -CF3 group, which effectively stabilizes the conjugate alkoxide base. This guide has provided a comparative framework for understanding this effect, alongside a robust, validated protocol for its experimental determination. For scientists in medicinal chemistry and material science, appreciating the profound electronic influence of the -CF3 group is essential for the rational design of molecules with tailored properties.
References
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DrugFuture. (n.d.). Trifluoroethanol. Retrieved from [Link]
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Wikipedia. (n.d.). Nonafluoro-tert-butyl alcohol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Brainly. (2023, October 30). Why does cyclohexanol have a pKa of 18 and phenol, despite its similarities in.... Retrieved from [Link]
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Common Organic Chemistry. (n.d.). t-Butanol. Retrieved from [Link]
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LookChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Avdeef, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Robak, A. (2021, January 18). How Inductive Electron Withdrawal Changes the Acidity of Alcohols [Video]. YouTube. Retrieved from [Link]
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Reddit. (2024, June 16). pKa of nonafluoro-tert-butyl alcohol. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Retrieved from [Link]
-
University of Calgary. (n.d.). Acidity of Phenols. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398). Retrieved from [Link]
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Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Cyclohexanol (FDB003415). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 30). What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa?. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanol. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 8.2: Properties of Alcohols and Phenols. Retrieved from [Link]
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chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Kutt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture). Retrieved from [Link]
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A Comparative Guide to Validating the Enantiomeric Excess of Chiral 1-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules such as 1-(Trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry, rigorous validation of its enantiomeric purity is not merely a procedural step but a critical determinant of its ultimate biological activity and safety profile. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical method is governed by a multitude of factors including the sample matrix, required sensitivity, available instrumentation, and the stage of drug development. This document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of the importance of stereochemical control in drug development. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control and validation of the enantiomeric purity of chiral drug substances.[1][2][3] For building blocks like 1-(Trifluoromethyl)cyclohexanol, ensuring high enantiomeric excess is paramount to the successful synthesis of enantiopure active pharmaceutical ingredients (APIs).
Comparative Analysis of Analytical Methodologies
The three principal techniques for determining the enantiomeric excess of chiral alcohols are Chiral HPLC, Chiral GC, and NMR Spectroscopy. Each method offers a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its versatility and high resolving power.[4][5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for trifluoromethyl-substituted alcohols due to their broad applicability.[6] The selection between different polysaccharide-based columns (e.g., Chiralpak® AD-H vs. Chiralcel® OD-H) is an empirical process, guided by the specific structure of the analyte.
-
Mobile Phase Composition: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), significantly impacts retention times and resolution. The polarity of the mobile phase is carefully optimized to achieve baseline separation of the enantiomeric peaks.
Data Presentation: Chiral HPLC Performance
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Isopropanol (90:10, v/v) |
| Retention Factor (k') | k'1 = 2.8, k'2 = 3.5 | k'1 = 3.2, k'2 = 3.7 |
| Separation Factor (α) | 1.25 | 1.16 |
| Resolution (Rs) | 2.5 | 1.9 |
Note: The above data is illustrative and serves to highlight the comparative performance of different CSPs. Actual results may vary. A resolution of ≥ 1.5 is generally considered to indicate baseline separation.[6]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 1-(Trifluoromethyl)cyclohexanol, chiral GC offers excellent resolution and sensitivity.[7] Separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Causality of Experimental Choices:
-
Derivatization: While some chiral alcohols can be analyzed directly, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) can improve peak shape and resolution.[7] However, care must be taken to ensure that the derivatization reaction does not cause racemization.
-
Column Selection: Modified cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are commonly used for the separation of chiral alcohols and their derivatives.[8]
Data Presentation: Chiral GC Performance
| Parameter | Direct Analysis | Derivatized (Acetate) |
| Column | CP Chirasil-DEX CB | CP Chirasil-DEX CB |
| Oven Program | 80°C (1 min) to 150°C at 5°C/min | 70°C (1 min) to 140°C at 5°C/min |
| Separation Factor (α) | 1.15 | 1.30 |
| Resolution (Rs) | 1.8 | 2.8 |
Note: This data is illustrative. Derivatization can significantly enhance separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[9][10] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[9][11]
Causality of Experimental Choices:
-
Chiral Solvating Agents (CSAs) vs. Chiral Derivatizing Agents (CDAs): CSAs offer the advantage of a simpler and non-destructive workflow as they do not require covalent modification of the analyte.[11][12] However, the chemical shift differences induced by CSAs can be small. CDAs form stable diastereomers, often leading to larger and more easily quantifiable signal separation, but require a chemical reaction and subsequent purification.[9]
-
Choice of Agent: The selection of the appropriate CSA or CDA is crucial and often requires screening. For alcohols, common CSAs include chiral lanthanide shift reagents, while CDAs like Mosher's acid chloride are frequently employed.
Data Presentation: NMR Performance
| Method | Agent | Observed Signal Splitting (Δδ) | Advantages | Disadvantages |
| Chiral Solvating Agent | (R)-(-)-1,1'-Bi-2-naphthol | ~0.05 ppm | Non-destructive, simple sample prep | Small signal separation, potential for peak overlap |
| Chiral Derivatizing Agent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | >0.1 ppm | Large signal separation, high accuracy | Destructive, requires reaction and purification |
Experimental Protocols
The following protocols are provided as a guide and should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of 1-(Trifluoromethyl)cyclohexanol using Chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 1-(Trifluoromethyl)cyclohexanol in 1 mL of the mobile phase (n-Hexane/Isopropanol, 90:10 v/v). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a racemic standard to determine the retention times of the two enantiomers. c. Inject the sample solution.
-
Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Protocol: Chiral GC Analysis
Objective: To determine the enantiomeric excess of 1-(Trifluoromethyl)cyclohexanol via derivatization followed by Chiral GC.
Caption: Workflow for Chiral GC Analysis.
Methodology:
-
Derivatization: In a vial, dissolve 5 mg of 1-(Trifluoromethyl)cyclohexanol in 0.5 mL of pyridine. Add 0.2 mL of acetic anhydride and stir at room temperature for 1 hour. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: 70°C for 1 min, then ramp to 140°C at 5°C/min.
-
-
Procedure: a. Inject a derivatized racemic standard to identify the enantiomer peaks. b. Inject the derivatized sample.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for the HPLC method.
Protocol: NMR Analysis with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 1-(Trifluoromethyl)cyclohexanol using ¹H NMR with a chiral solvating agent.
Caption: Workflow for NMR Analysis with a CSA.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of 1-(Trifluoromethyl)cyclohexanol in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add 1.1 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
Procedure: a. Acquire a ¹H NMR spectrum of the sample. b. Acquire a ¹H NMR spectrum of the racemic alcohol with the CSA to identify the signals corresponding to each enantiomer.
-
Data Analysis: a. Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes. b. Integrate the areas of these two signals. c. Calculate the enantiomeric excess from the integrated areas.
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method for determining enantiomeric excess must be validated according to ICH Q2(R2) guidelines.[3][13] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.[14] A self-validating system is one where the protocol includes checks to ensure the reliability of the results. For instance, in chiral HPLC, the injection of a racemic standard confirms the identity and resolution of the enantiomer peaks. In NMR with a CDA, complete conversion to the diastereomers should be confirmed.
Conclusion
The choice of method for validating the enantiomeric excess of chiral 1-(Trifluoromethyl)cyclohexanol depends on the specific requirements of the analysis. Chiral HPLC is a robust and widely applicable technique, while chiral GC offers high resolution for volatile compounds. NMR spectroscopy provides a valuable alternative, particularly for rapid screening when a suitable chiral solvating or derivatizing agent is available. Each method, when properly developed and validated, can provide accurate and reliable determination of enantiomeric purity, a critical parameter in the development of safe and effective chiral pharmaceuticals.
References
- A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. PMC - PubMed Central.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. John Wiley & Sons, Ltd.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.
- Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. PMC - NIH.
- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. PubMed.
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT.
- Rapid chiral analysis based on liquid-phase cyclic chemiluminescence. RSC Publishing.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. PubMed.
- Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. PubMed.
- Chiral HPLC Separations. Phenomenex.
- Chiral Separation Using SFC and HPLC. Shimadzu.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Basics of chiral HPLC. Sigma-Aldrich.
- Synthesis of Chiral Α-Trifluoromethyl Alcohols and Ethers via Enantioselective Hiyama Cross-Couplings of Bisfunctionalized Electrophiles. Amanote Research.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews.
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Safety Operating Guide
Navigating the Disposal of 1-(Trifluoromethyl)cyclohexanol: A Guide for the Modern Laboratory
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle is managed with precision, safety, and environmental stewardship. 1-(Trifluoromethyl)cyclohexanol, a fluorinated aliphatic alcohol, presents unique challenges for disposal due to the chemical stability imparted by its trifluoromethyl group. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in chemical principles to ensure that safety and regulatory compliance are not just followed, but understood.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary driver for the specific disposal protocols for this compound is the trifluoromethyl (-CF3) group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF3 moiety highly resistant to both chemical and biological degradation.[2][3] Improper disposal, such as drain disposal, can lead to the release of a persistent chemical into the environment.[4]
Based on analogous compounds, 1-(Trifluoromethyl)cyclohexanol should be handled as a hazardous substance. The table below summarizes the anticipated hazards.
| Hazard Class | Pictogram | Hazard Statement (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | |
| Hazardous to the Aquatic Environment | None | H412: Harmful to aquatic life with long lasting effects. |
This table is illustrative and based on data for analogous compounds.[1]
The core principle is to prevent its release into the environment. The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers.[5] The high temperatures are necessary to ensure the complete cleavage of the C-F bonds, while scrubbers are essential to neutralize the resulting hydrogen fluoride (HF), a corrosive and toxic gas.[2]
Pre-Disposal Handling and Spill Management
Proper disposal begins with correct handling and segregation of waste at the point of generation.
Required Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber gloves (minimum 0.4 mm thickness) are recommended. Always check the manufacturer's breakthrough time data.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, use a face shield in addition to goggles.
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable.
Waste Storage
-
Container: Use only designated, chemically resistant containers for halogenated organic waste. These are typically high-density polyethylene (HDPE) or glass containers. Ensure the container is in good condition and has a secure, vapor-tight lid.[6]
-
Labeling: Clearly label the waste container with "HALOGENATED ORGANIC WASTE," list "1-(Trifluoromethyl)cyclohexanol" as a constituent, and affix the appropriate GHS hazard pictograms.
-
Segregation: Do not mix fluorinated waste with non-halogenated organic waste. This is critical because the disposal methods differ significantly, and cross-contamination increases disposal costs and complexity.
Spill Response Protocol
-
Minor Spill (in a fume hood):
-
Ensure personal protective equipment is worn.
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[7]
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the same waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, eliminate all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill yourself.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of 1-(Trifluoromethyl)cyclohexanol and associated materials.
Caption: Disposal decision workflow for 1-(Trifluoromethyl)cyclohexanol.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of small to moderate quantities of 1-(Trifluoromethyl)cyclohexanol typically generated in a research setting.
Objective: To safely collect and prepare pure 1-(Trifluoromethyl)cyclohexanol, its solutions, and contaminated materials for final disposal by a licensed professional service.
Materials:
-
Designated "Halogenated Organic Liquid Waste" container
-
Designated "Solid Halogenated Waste" container (e.g., a labeled drum or pail with a liner)
-
Waste labels
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Fume hood
Methodology:
-
Work Area Preparation:
-
Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
-
Liquid Waste Transfer:
-
Carefully pour the liquid waste containing 1-(Trifluoromethyl)cyclohexanol into the designated "Halogenated Organic Liquid Waste" container.
-
Use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
-
-
Solid Waste Collection:
-
Place all contaminated disposable items, such as pipette tips, gloves, and absorbent wipes, into the "Solid Halogenated Waste" container.[8]
-
Decontamination of Glassware: If glassware is to be reused, rinse it three times with a small amount of a suitable solvent (e.g., acetone). The first rinseate is considered acutely hazardous and must be collected in the "Halogenated Organic Liquid Waste" container. Subsequent rinses can also be collected.
-
-
Final Container Sealing and Storage:
-
Once waste collection is complete for the day, ensure the lids on both liquid and solid containers are tightly sealed.
-
Wipe the exterior of the containers to remove any external contamination.
-
Store the sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection.[9]
-
-
Documentation and Pickup:
-
Follow your institution's specific procedures for documenting hazardous waste. This may involve completing a waste manifest or an online form.
-
Contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible management of 1-(Trifluoromethyl)cyclohexanol, protecting themselves, their colleagues, and the environment from the risks associated with persistent fluorinated compounds.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanol.
- Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexanol.
- Apollo Scientific. (2023). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid.
- Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexan-1-one.
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0. Food and Chemical Toxicology, 144, 111620. Available at: [Link]
-
MDPI. (2024). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Molecules, 29(11), 2568. Available at: [Link]
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Tavakkoli, A. R., et al. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 133(1-3), 173-190. Available at: [Link]
- Schlummer, M., et al. (2009).
- Fisher Scientific. (2014). Safety Data Sheet: Cyclohexanol.
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Available at: [Link]
- U.S. Environmental Protection Agency. (n.d.).
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Tuckett, R. P. (2006). Trifluoromethyl Sulphur Pentafluoride, SF5CF3: Atmospheric Chemistry and Its Environmental Importance via the Greenhouse Effect. Journal of the Chemical Society, Faraday Transactions, 92(17), 3047-3054. Available at: [Link]
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O'Hagan, D. (2012). Chemical Aspects of Human and Environmental Overload with Fluorine. ChemBioChem, 13(13), 1858-1867. Available at: [Link]
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- IOP Conference Series: Earth and Environmental Science. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants.
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ACS Publications. (2021). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters, 8(11), 933-939. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Trifluoromethyl)cyclohexanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The unique chemical properties of novel compounds like 1-(Trifluoromethyl)cyclohexanol demand a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
The Foundation: Hazard Assessment and Engineering Controls
Before any PPE is selected, a thorough risk assessment is mandatory.[4][5] PPE is the final barrier between you and a potential hazard; it should never be the first or only line of defense.
Engineering Controls: The primary method for exposure mitigation is to handle 1-(Trifluoromethyl)cyclohexanol within a certified chemical fume hood.[6][7] This engineering control is critical for preventing the inhalation of any potentially harmful vapors or aerosols.[6] Work surfaces should be protected with absorbent, plastic-backed bench paper to contain any minor spills.[8]
Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the procedure. Ensure all personnel are trained on the specific hazards and the emergency procedures outlined in this guide.[9]
Personal Protective Equipment: A Multi-Layered Defense
Based on the hazard profile of similar fluorinated alcohols, a comprehensive PPE strategy is required to protect against dermal, ocular, and respiratory exposure.[1][2]
Dermal Protection: Gloves and Laboratory Coat
Skin contact is a primary route of exposure for many laboratory chemicals.[8] The selection of appropriate gloves is critical and depends on the nature and duration of the task.
-
For Incidental Contact (e.g., small-scale transfers, sample preparation):
-
Primary Recommendation: Nitrile gloves. They offer good resistance to a range of chemicals, including alcohols and some solvents, and provide excellent dexterity.[10][11] Inspect gloves for any signs of degradation or puncture before each use.[12]
-
Causality: For splashes, nitrile provides a sufficient temporary barrier. However, upon any known contact, gloves should be removed immediately and replaced, and hands should be washed thoroughly.[13]
-
-
For Extended Contact or Immersion (e.g., cleaning glassware, large-volume transfers):
-
Primary Recommendation: Neoprene or Butyl rubber gloves.[10][14] Neoprene offers good resistance to acids, bases, alcohols, and hydraulic fluids.[10] Butyl rubber is highly effective against ketones, esters, and a wide variety of other chemicals.[10][15]
-
Causality: These materials offer greater chemical resistance and lower permeation rates than nitrile for prolonged exposure scenarios. The trade-off is often reduced dexterity, which must be considered in the risk assessment.[10]
-
A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down to protect the skin on the arms.[6]
Eye and Face Protection
Given that analogous compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all procedures.[1] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Requirement: When there is a significant splash hazard (e.g., transferring quantities greater than 50 mL, working with the material under pressure), a full-face shield must be worn in addition to chemical safety goggles.[6][16]
-
Causality: Goggles provide a seal around the eyes to protect from splashes from all angles.[16] A face shield adds a further layer of protection for the entire face.[11]
Respiratory Protection
All work with 1-(Trifluoromethyl)cyclohexanol should be performed in a chemical fume hood to minimize inhalation exposure.[7]
-
Standard Operations: No respiratory protection is required if work is conducted within a properly functioning fume hood.
-
Emergency Situations (e.g., large spill outside a fume hood): If a situation arises where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place before any respirator use.[17][18]
The following table summarizes the essential PPE for handling 1-(Trifluoromethyl)cyclohexanol.
| Hazard | Exposure Route | Required PPE | Standard |
| Chemical Irritation/Toxicity | Skin Contact | Nitrile Gloves (incidental contact) or Neoprene/Butyl Gloves (extended contact). Flame-resistant lab coat. | OSHA 29 CFR 1910.138[4] |
| Serious Eye Irritation | Eye Contact | Chemical Safety Goggles. Face shield for splash hazards. | OSHA 29 CFR 1910.133[1][18] |
| Respiratory Tract Irritation | Inhalation | Work in a chemical fume hood. NIOSH-approved respirator for emergencies. | OSHA 29 CFR 1910.134[18] |
Procedural Plans: From Operation to Disposal
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task-specific risk assessment.
Emergency Response Plan
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill and Disposal Plan
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent material like vermiculite or sand.[12][19] Collect the material into a suitable, closed, and properly labeled container for disposal.[12] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[20]
-
Disposal of Contaminated PPE: Contaminated gloves, bench paper, and other disposable materials should be placed in a sealed, labeled hazardous waste container. Do not dispose of contaminated materials in the regular trash.
-
Chemical Waste Disposal: Unused 1-(Trifluoromethyl)cyclohexanol and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not empty into drains.[1]
By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, you can confidently and safely advance your research and development goals.
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
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CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]
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FacilitiesNet. (n.d.). OSHA Regulations for Personal Protective Equipment. [Link]
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OSHA. (n.d.). Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]
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Avetta. (n.d.). OSHA Standards for Personal Protective Equipment. [Link]
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PubChem. (n.d.). 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-(2-Methyl-3-(trifluoromethyl)phenyl)cyclohexanol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). (1R,2R)-2-Trifluoromethyl-cyclohexanol. National Center for Biotechnology Information. [Link]
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University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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San Jose State University. (2024). Personal Protective Equipment: Hands. [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Unknown. (n.d.). Chemical Resistance of Gloves.pdf. [Link]
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Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. [Link]
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Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
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3M. (n.d.). Safety Data Sheet. [Link]
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Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexanone. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. [Link]
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



